molecular formula C12H12BrN B183850 1-(4-Bromophenyl)cyclopentanecarbonitrile CAS No. 143328-19-2

1-(4-Bromophenyl)cyclopentanecarbonitrile

Cat. No.: B183850
CAS No.: 143328-19-2
M. Wt: 250.13 g/mol
InChI Key: NLHJLQZXHOLSBX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopentanecarbonitrile is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHJLQZXHOLSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398403
Record name 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE
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Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143328-19-2
Record name 1-(4-Bromophenyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143328-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE
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URL https://comptox.epa.gov/dashboard/DTXSID90398403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclopentanecarbonitrile is a versatile bifunctional molecule that is emerging as a significant building block in modern medicinal chemistry. Its structure, which incorporates a substituted aromatic ring and a nitrile-bearing cyclopentyl moiety, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the development of novel therapeutics, particularly for agents targeting the central nervous system (CNS).[1] The presence of the bromine atom on the phenyl ring provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. While experimentally determined data is not widely published, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 143328-19-2[1]
Molecular Formula C₁₂H₁₂BrN[1]
Molecular Weight 250.13 g/mol [1]
Predicted Boiling Point 351.3 ± 35.0 °C[1]
Predicted Density 1.41 ± 0.1 g/cm³[1]

Expected Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, likely appearing as two doublets in the aromatic region due to para-substitution. The cyclopentyl protons would present as a series of multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the nitrile group, the carbons of the cyclopentyl ring, and the carbons of the 4-bromophenyl ring, including the carbon atom bonded to the bromine.

  • IR Spectroscopy: The infrared spectrum should exhibit a sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Other significant absorptions would include those for C-H stretching of the aromatic and aliphatic portions and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2) would be a key feature for identifying the presence of a single bromine atom in the molecule.

Synthesis of this compound

The proposed synthesis involves a two-step process starting from 1-hydroxycyclopentanecarbonitrile, proceeding through a chlorinated intermediate, followed by a coupling reaction.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Arylation (Proposed) A 1-Hydroxycyclopentanecarbonitrile B 1-Chlorocyclopentanecarbonitrile A->B Triphosgene, Xylene, 60-65°C C 1-Chlorocyclopentanecarbonitrile D This compound C->D Coupling Reaction E 4-Bromophenyl Grignard Reagent or similar organometallic species E->C

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogy)

Step 1: Preparation of 1-Chlorocyclopentanecarbonitrile

  • In a reaction vessel, dissolve 1-hydroxycyclopentanecarbonitrile in a suitable solvent such as xylene.

  • Heat the mixture to approximately 60°C with stirring.

  • Prepare a solution of triphosgene in xylene.

  • Add the triphosgene solution dropwise to the heated reaction mixture, maintaining the temperature between 60-65°C.

  • Upon completion of the addition, heat the mixture to reflux for approximately 2 hours to ensure complete conversion to 1-chlorocyclopentanecarbonitrile. The resulting solution is used directly in the next step.

Step 2: Synthesis of this compound (Proposed)

  • Prepare a Grignard reagent from 1,4-dibromobenzene or a similar 4-bromophenyl organometallic species.

  • In a separate reaction vessel, to the solution of 1-chlorocyclopentanecarbonitrile from Step 1, add a suitable coupling catalyst.

  • Cool the reaction mixture and add the prepared 4-bromophenyl Grignard reagent dropwise, maintaining a controlled temperature.

  • After the addition is complete, allow the reaction to proceed to completion. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a nitrile group and an aryl bromide allows for sequential or orthogonal functionalization.

G cluster_0 Potential Transformations A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) A->B C Nitrile Group Modifications (e.g., Reduction, Hydrolysis) A->C D Complex Bioactive Molecules (e.g., CNS Agents) B->D C->D

Figure 2: Reactivity and application pathways of the title compound.

Role as a Pharmaceutical Intermediate

This compound is particularly noted for its use as a key intermediate in the development of agents targeting the central nervous system (CNS).[1] The cyclopentane scaffold is a common motif in many biologically active compounds and can impart favorable pharmacokinetic properties.

The aryl bromide functionality is especially significant as it allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. This enables the exploration of a wide chemical space during lead optimization in drug discovery programs. For example, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 4-position of the phenyl ring, potentially modulating the compound's interaction with a biological target.

The nitrile group can also be transformed into other functional groups. For instance, it can be reduced to a primary amine, which can then be further derivatized, or it can be hydrolyzed to a carboxylic acid, providing another point for modification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on available data for analogous compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Table 2: GHS Hazard Information (for analogous compounds)

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Storage should be at room temperature in a sealed, dry container.[1]

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex, biologically active molecules. The synthetic route, adaptable from established procedures for similar compounds, provides a practical approach to its preparation. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks in accelerating drug discovery and development is undeniable.

References

  • MySkinRecipes. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "it's not just about potency" has never been more resonant. The journey of a therapeutic candidate from a promising hit to a viable clinical entity is paved with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics, including lipophilicity, solubility, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3] A comprehensive understanding of these parameters is not merely an academic exercise; it is a critical predictive tool that enables researchers to de-risk candidates early, optimize their performance, and navigate the complex biological milieu with greater precision.[4][5]

This guide provides an in-depth technical examination of 1-(4-Bromophenyl)cyclopentanecarbonitrile, a compound of interest within the broader chemical space of aryl-substituted nitriles. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a comprehensive framework for its characterization. We will explore its predicted physicochemical properties, detail the rigorous experimental methodologies for their determination, and provide the scientific rationale behind these protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical insights into the physicochemical evaluation of novel chemical entities.

Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the cornerstone of its physicochemical characterization.

IdentifierValueSource
IUPAC Name 1-(4-bromophenyl)cyclopentane-1-carbonitrileN/A
CAS Number 143328-19-2,
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.13 g/mol
Canonical SMILES C1CCC(C1)(C#N)C2=CC=C(C=C2)BrN/A

Predicted Physicochemical Properties: A Computational Overview

In the absence of extensive experimental data, computational predictions serve as a valuable starting point for understanding the likely behavior of a molecule. These estimations are derived from the compound's structure using well-established algorithms.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point Not availableInfluences solubility and formulation development.
Boiling Point 351.3 ± 35.0 °CRelevant for purification and stability assessment.
Density 1.41 ± 0.1 g/cm³Important for formulation and process chemistry.
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.0A key indicator of lipophilicity, affecting absorption, distribution, and metabolism.
Aqueous Solubility (LogS) LowCritical for bioavailability and formulation of orally administered drugs.
pKa Not readily ionizableDetermines the charge state of the molecule at different physiological pH values, impacting solubility and membrane permeability.

Synthesis and Characterization: A Proposed Pathway

The structural confirmation of the synthesized compound would rely on a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic and cyclopentyl protons, confirming their connectivity.

    • ¹³C NMR would provide information on the number and electronic environment of the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2220-2260 cm⁻¹, as well as bands corresponding to the aromatic C-H and C-C bonds.

  • Mass Spectrometry (MS): MS would determine the molecular weight of the compound and provide fragmentation patterns that can further confirm its structure. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Determination of Lipophilicity (LogP)

Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is the industry standard for measuring lipophilicity. The "shake-flask" method, while traditional, remains the gold standard for its direct and unambiguous measurement of a compound's partitioning behavior between an aqueous and a lipid-mimicking phase.

Protocol: Shake-Flask Method

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol.

  • Partitioning: Add an equal volume of the pre-saturated phosphate buffer to the n-octanol solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow the compound to partition between the two phases. Subsequently, centrifuge the vial to achieve complete phase separation.

  • Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Self-Validating System: The protocol's integrity is maintained by running a known standard with a well-established LogP value in parallel. The recovery of the compound from both phases should also be assessed to ensure no significant loss due to adsorption to the vial walls.

Diagram: Experimental Workflow for LogP Determination

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep_oct Saturate n-Octanol with Buffer prep_buf Saturate Buffer (pH 7.4) with n-Octanol dissolve Dissolve Compound in Saturated Octanol mix Add Saturated Buffer & Shake to Equilibrate dissolve->mix separate Centrifuge for Phase Separation mix->separate sample_oct Sample Octanol Phase separate->sample_oct sample_aq Sample Aqueous Phase separate->sample_aq hplc Quantify by HPLC-UV sample_oct->hplc sample_aq->hplc calculate Calculate LogP hplc->calculate

Caption: Workflow for Shake-Flask LogP Determination.

Determination of Aqueous Solubility

Causality Behind Experimental Choice: Aqueous solubility is a critical determinant of oral bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility and is more relevant for lead optimization and pre-formulation studies. The shake-flask method is the definitive approach for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result Expression: The thermodynamic solubility is expressed in units such as µg/mL or µM.

Self-Validating System: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was achieved. Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, indicating that equilibrium has been reached.

Diagram: Thermodynamic vs. Kinetic Solubility Workflow

Solubility_Workflow cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Excess Solid Compound in Buffer thermo_equil Long Incubation (24-48h) with Agitation thermo_start->thermo_equil thermo_sep Filtration / Centrifugation thermo_equil->thermo_sep thermo_quant Quantify Supernatant (HPLC) thermo_sep->thermo_quant thermo_result Equilibrium Solubility thermo_quant->thermo_result kinetic_start DMSO Stock Solution of Compound kinetic_add Add to Aqueous Buffer kinetic_start->kinetic_add kinetic_incub Short Incubation (e.g., 1-2h) kinetic_add->kinetic_incub kinetic_measure Measure Precipitation (e.g., Nephelometry) kinetic_incub->kinetic_measure kinetic_result Metastable Solubility kinetic_measure->kinetic_result

Caption: Comparison of Thermodynamic and Kinetic Solubility Workflows.

Determination of Ionization Constant (pKa)

Causality Behind Experimental Choice: The pKa of a compound dictates its charge state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. For compounds that are sparingly soluble in water, potentiometric titration in a co-solvent system is a robust method.

Protocol: Potentiometric Titration in a Co-solvent

  • Instrumentation: Utilize an automated potentiometric titrator equipped with a calibrated pH electrode.

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water). The co-solvent is necessary to ensure the compound remains in solution throughout the titration.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide. The pH of the solution is monitored continuously as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to analyze the curve and calculate the precise pKa value. For titrations performed in a co-solvent, extrapolation methods (e.g., Yasuda-Shedlovsky plots) are often used to estimate the aqueous pKa.

  • Consideration for the Nitrile Group: The nitrile group is generally considered non-ionizable under physiological conditions. However, the overall electronic nature of the molecule could influence the basicity of the aromatic ring, although it is expected to be very weak. The primary purpose of this experiment would be to confirm the absence of any ionizable functional groups within the physiological pH range.

Self-Validating System: The system is calibrated using standard buffers before each experiment. The titration of a known compound with a similar pKa serves as a system suitability test.

Conclusion: A Framework for Data-Driven Decisions

The physicochemical properties of this compound, like any drug candidate, are not merely a collection of data points but rather a predictive blueprint of its in vivo behavior. While this guide has relied on computational predictions due to the limited availability of experimental data, it has laid out the authoritative and validated experimental methodologies required for a thorough characterization. The successful application of these protocols will yield the critical data necessary to inform rational drug design, guide formulation development, and ultimately, increase the probability of success in the challenging journey of bringing a new therapeutic to patients. The principles and workflows detailed herein are broadly applicable and represent best practices in the physicochemical profiling of novel chemical entities.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Kerns, E. H., & Di, L. (2008).
  • Avdeef, A. (2003).
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In silico prediction of physicochemical properties. In Real-World Drug Discovery (pp. 45-72). John Wiley & Sons, Inc. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-bromophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a detailed exploration of the underlying principles and experimental considerations essential for unambiguous characterization. Through a multi-faceted analytical approach integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide equips researchers with the necessary tools to confirm the synthesis and purity of this crucial building block. Each section details not only the expected spectral features but also the causal logic behind the experimental design and data interpretation, ensuring a self-validating and scientifically rigorous elucidation process.

Introduction: The Significance of this compound

This compound (C₁₂H₁₂BrN) is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a brominated phenyl ring attached to a cyclopentane core bearing a nitrile group, offers multiple points for synthetic modification, making it a versatile precursor for a range of bioactive molecules. The presence of the bromine atom, for instance, allows for palladium-catalyzed cross-coupling reactions to introduce further complexity, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up diverse synthetic pathways. Given its role as a foundational element in the synthesis of potentially therapeutic agents, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development.

This guide will systematically deconstruct the molecule's structure through the lens of modern analytical techniques. We will delve into the expected outcomes from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, providing a detailed roadmap for its unequivocal identification.

Molecular Structure of this compound

Synthesis_Scheme reactant 1-Bromo-1-(4-bromophenyl)cyclopentane product This compound reactant->product Nucleophilic Substitution reagent NaCN or KCN (source of cyanide) reagent->product

Caption: A plausible synthetic route to this compound.

This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the SN2 reaction mechanism. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is isolated through an aqueous workup and purified by column chromatography or recrystallization.

Spectroscopic Elucidation: A Multi-Technique Approach

The confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5Doublet2HAromatic protons ortho to the bromine atom
~ 7.3Doublet2HAromatic protons meta to the bromine atom
~ 2.2 - 2.4Multiplet4HCyclopentyl protons adjacent to the quaternary carbon
~ 1.8 - 2.0Multiplet4HRemaining cyclopentyl protons
  • Aromatic Region (δ 7.0-8.0): The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, appearing as two doublets. [3]The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the bromine.

  • Aliphatic Region (δ 1.5-2.5): The eight protons of the cyclopentyl ring are diastereotopic and will likely appear as complex multiplets. The four protons on the carbons adjacent to the quaternary carbon (C1) are expected to be slightly deshielded due to the proximity of the phenyl and nitrile groups.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 140Quaternary aromatic carbon attached to the cyclopentyl group
~ 132Aromatic carbons ortho to the bromine atom
~ 129Aromatic carbons meta to the bromine atom
~ 122Aromatic carbon attached to the bromine atom (ipso-carbon)
~ 121Nitrile carbon (-C≡N)
~ 45Quaternary carbon of the cyclopentyl ring
~ 38Cyclopentyl carbons adjacent to the quaternary carbon
~ 24Remaining cyclopentyl carbons
  • Aromatic and Nitrile Carbons: The aromatic carbons will resonate in the typical downfield region (δ 120-150). The carbon atom directly attached to the bromine (ipso-carbon) is expected to have its chemical shift influenced by the "heavy atom effect," which can cause a shift that is not solely based on electronegativity. [4]The nitrile carbon will appear as a sharp signal around δ 121.

  • Aliphatic Carbons: The quaternary carbon of the cyclopentane ring will be deshielded and appear around δ 45. The remaining cyclopentyl carbons will give signals in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 2230Sharp, MediumC≡N (nitrile) stretch
~ 1590, 1480Medium to StrongAromatic C=C stretching
~ 830Strongpara-disubstituted C-H out-of-plane bend
~ 1070StrongC-Br stretch
  • Nitrile Stretch: The most characteristic peak in the IR spectrum will be the sharp absorption around 2230 cm⁻¹ due to the C≡N stretching vibration.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹). [5]* Aromatic C=C Stretches: The presence of the benzene ring will be confirmed by absorptions in the 1450-1600 cm⁻¹ region. [6]* Para-Substitution: A strong band around 830 cm⁻¹ is indicative of a para-disubstituted benzene ring. [3][7] Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. [8]For C₁₂H₁₂BrN, the expected m/z values would be around 250 and 252.

  • Major Fragmentation Pathways:

    • Loss of Bromine: A significant fragment will likely correspond to the loss of the bromine atom, resulting in a peak at m/z 170 (M - Br)⁺.

    • Loss of HCN: Fragmentation of the nitrile group can lead to the loss of HCN, giving a peak at m/z 223/225.

    • Tropylium Ion: Rearrangement of the phenyl-containing fragment can lead to the formation of a tropylium ion or related aromatic cations.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.

Integrated Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Confirmed Structure of this compound NMR->Structure Confirms C-H framework IR->Structure Identifies functional groups MS->Structure Determines molecular weight and fragmentation

Caption: A comprehensive workflow for the synthesis and structural elucidation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a critical step in its application in pharmaceutical research and development. By employing a synergistic combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The congruence of the data obtained from these independent analytical techniques provides a self-validating system, ensuring the identity and purity of the compound. This guide has outlined the theoretical underpinnings, practical experimental protocols, and expected spectral features to empower researchers in their synthetic and analytical endeavors. The rigorous application of these principles is fundamental to maintaining the highest standards of scientific integrity in the development of new chemical entities.

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  • T. T. T. N. Vo, et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 417-426. Retrieved from [Link]

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A Methodological Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Bromophenyl)cyclopentanecarbonitrile using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and professionals in drug development, offering insights into data acquisition protocols and the principles of spectral interpretation. The guide synthesizes theoretical predictions with field-proven methodologies to create a self-validating system for the analytical characterization of this and similar molecules.

Introduction

This compound is a substituted aromatic nitrile featuring a stereochemically complex quaternary carbon. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of bioactive molecules and functional materials. The precise confirmation of its molecular structure is paramount for its application in any field. This guide outlines the expected spectral data from NMR, IR, and MS analyses, providing both a predictive blueprint and the experimental workflows necessary for its empirical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. For this compound, NMR is essential for confirming the substitution pattern of the aromatic ring and the integrity of the cyclopentyl moiety.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit two distinct regions corresponding to the aromatic and the aliphatic protons. The para-substitution on the benzene ring will result in a characteristic AA'BB' spin system, appearing as two distinct doublets.[1][2] The cyclopentane protons, being diastereotopic, are expected to show complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2', H-6'~7.60Doublet2HDeshielded by the adjacent electron-withdrawing bromine atom.
H-3', H-5'~7.45Doublet2HShielded relative to H-2'/H-6' but deshielded by the aromatic ring current.
Cyclopentyl-H1.80 - 2.50Multiplet8HComplex splitting due to diastereotopic nature and coupling with adjacent protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the chemically non-equivalent carbon atoms. Due to the molecule's symmetry, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-1' (ipso-C attached to cyclopentyl)~140Aromatic quaternary carbon, deshielded.
C-4' (ipso-C attached to Br)~123Shielded by the "heavy atom effect" of bromine.
C-2', C-6'~129Aromatic CH carbons adjacent to the bromo-substituted carbon.
C-3', C-5'~128Aromatic CH carbons adjacent to the cyclopentyl-substituted carbon.
C-1 (quaternary)~45Aliphatic quaternary carbon, deshielded by the nitrile group.
C≡N (nitrile)~122Characteristic shift for a nitrile carbon.[3]
Cyclopentyl-CH₂30 - 40Aliphatic methylene carbons in the cyclopentane ring.[4]
Experimental Protocol for NMR Data Acquisition

A robust NMR spectrum can be obtained by following a standardized procedure that ensures sample purity and instrument stability.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon, which may require a longer acquisition time due to the low natural abundance of ¹³C.[6]

NMR Data Interpretation Workflow

NMR_Workflow cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis H1_Integrate Integrate Peaks H1_Multiplicity Analyze Splitting Patterns H1_Integrate->H1_Multiplicity H1_Assign_Aromatic Assign Aromatic Protons (AA'BB' System) H1_Multiplicity->H1_Assign_Aromatic H1_Assign_Aliphatic Assign Cyclopentyl Protons (Complex Multiplets) H1_Assign_Aromatic->H1_Assign_Aliphatic Final_Structure Confirm Structure H1_Assign_Aliphatic->Final_Structure C13_Count Count Signals (Expect 8) C13_Chemical_Shift Analyze Chemical Shifts C13_Count->C13_Chemical_Shift C13_Assign_Quat Assign Quaternary Carbons (ipso, C-1, C≡N) C13_Chemical_Shift->C13_Assign_Quat C13_Assign_CH Assign CH and CH₂ Carbons C13_Assign_Quat->C13_Assign_CH C13_Assign_CH->Final_Structure

Caption: Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7]

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Predicted Characteristic IR Frequencies

Wavenumber (cm⁻¹)Functional Group & VibrationIntensityRationale
~3030Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds.[8]
2950-2850Aliphatic C-H StretchStrongFrom the cyclopentane ring.
~2230C≡N (Nitrile) StretchStrong, SharpThe nitrile group has a strong, characteristic absorption.[9][10]
~1590, ~1480Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring.
850-800Aromatic C-H Out-of-Plane BendStrongIndicative of para-disubstitution.[11][12]
~1070C-Br StretchMediumOften found in the fingerprint region.
Experimental Protocol for IR Data Acquisition

Several methods are available for preparing a solid sample for IR analysis.[13][14]

  • Attenuated Total Reflectance (ATR): This is the simplest method. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This is often the preferred method for its speed and ease of use.

  • Potassium Bromide (KBr) Pellet:

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent disc.

    • Place the disc in the spectrometer's sample holder for analysis.

  • Thin Film:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate for analysis.

Functional Group Identification Flowchart

IR_Analysis Start Analyze IR Spectrum Check_Nitrile Peak at ~2230 cm⁻¹? Start->Check_Nitrile Check_Aromatic_CH Peak at ~3030 cm⁻¹? Check_Nitrile->Check_Aromatic_CH No Identify_Nitrile Nitrile Group (C≡N) Present Check_Nitrile->Identify_Nitrile Yes Check_Aliphatic_CH Peaks at 2850-2950 cm⁻¹? Check_Aromatic_CH->Check_Aliphatic_CH No Identify_Aromatic Aromatic Ring Present Check_Aromatic_CH->Identify_Aromatic Yes Check_Para_Sub Strong Peak at 800-850 cm⁻¹? Check_Aliphatic_CH->Check_Para_Sub No Identify_Aliphatic Aliphatic CH Present Check_Aliphatic_CH->Identify_Aliphatic Yes Identify_Para Para-Disubstitution Confirmed Check_Para_Sub->Identify_Para Yes Identify_Nitrile->Check_Aromatic_CH Identify_Aromatic->Check_Aliphatic_CH Identify_Aliphatic->Check_Para_Sub No1 No Yes1 Yes No2 No Yes2 Yes No3 No Yes3 Yes No4 No Yes4 Yes

Caption: Flowchart for IR functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the molecular formula of a compound. The fragmentation pattern offers additional structural clues.

Predicted Mass Spectrum and Fragmentation

Electron Ionization (EI) is a common technique for volatile organic compounds and is expected to produce a distinct molecular ion peak and several characteristic fragment ions.[15]

  • Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).[16][17] Therefore, we expect to see two peaks of almost equal intensity at m/z values corresponding to [C₁₂H₁₂⁷⁹BrN]⁺ and [C₁₂H₁₂⁸¹BrN]⁺.

  • Key Fragmentations:

    • Loss of Bromine: Cleavage of the C-Br bond is a likely fragmentation pathway, which would result in a fragment ion at m/z corresponding to [M - Br]⁺.

    • Loss of HCN: Nitriles can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da).[18]

    • Benzylic Cleavage: Fragmentation of the cyclopentane ring could occur, with cleavage at the benzylic position being favorable.

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction: A small amount of the sample (typically <1 mg) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating under high vacuum.[19]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[20]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pathway

MS_Fragmentation M_ion Molecular Ion (M⁺) [C₁₂H₁₂BrN]⁺ m/z = 250/252 Loss_Br [M - Br]⁺ C₁₂H₁₂N⁺ m/z = 169 M_ion->Loss_Br - Br• Loss_HCN [M - HCN]⁺ C₁₁H₁₁Br⁺ m/z = 223/225 M_ion->Loss_HCN - HCN Loss_Cyclopentyl [C₆H₄Br]⁺ m/z = 155/157 Loss_Br->Loss_Cyclopentyl - C₅H₇N

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive, and methodological framework for the comprehensive spectroscopic analysis of this compound. By following the outlined protocols for NMR, IR, and MS, researchers can confidently acquire high-quality data. The predicted spectral characteristics presented herein offer a robust reference for the interpretation of this data, enabling unambiguous structural confirmation. This integrated approach, combining predictive analysis with established experimental workflows, exemplifies a rigorous scientific methodology for the characterization of novel chemical entities.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
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Navigating the Solubility Landscape of 1-(4-Bromophenyl)cyclopentanecarbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the solubility of 1-(4-Bromophenyl)cyclopentanecarbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from reaction kinetics to final formulation—this document synthesizes theoretical principles with actionable experimental protocols. It is designed to empower researchers and scientists with the expertise to make informed decisions on solvent selection and to rigorously determine solubility profiles.

Section 1: The Strategic Importance of this compound and Its Solubility

This compound is a significant building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its molecular structure, featuring a polar nitrile group and a non-polar bromophenyl-cyclopentyl framework, presents a unique solubility challenge. The nitrile moiety offers a reactive handle for transformation into amines or carboxylic acids, while the brominated phenyl ring is primed for cross-coupling reactions—staples of modern medicinal chemistry.

A comprehensive understanding of its solubility in different organic solvents is not merely academic; it is a cornerstone of efficient process development. Proper solvent selection dictates reaction efficiency, influences crystallization and purification, and is a critical parameter in preclinical formulation studies. Misjudging solubility can lead to suboptimal yields, complex purification procedures, and ultimately, delays in the drug development pipeline.

Section 2: The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[2] At a molecular level, the dissolution of a crystalline solute in a solvent is a three-step thermodynamic process:

  • Overcoming the Lattice Energy: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent Cavity Formation: Energy is expended to create a space within the solvent to accommodate a solute molecule.

  • Solvation: Energy is released as the solute molecule forms new interactions with the solvent molecules.

For dissolution to occur, the energy released during solvation must compensate for the energy required for the first two steps. The polarity of both the solute and the solvent is the primary determinant of the favorability of these interactions. This compound's hybrid polarity suggests it will exhibit a nuanced solubility profile, favoring solvents that can effectively solvate both its polar and non-polar regions.

Section 3: A Rigorous Protocol for the Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is indispensable for accuracy. The following is a comprehensive, self-validating protocol for determining the solubility of this compound in various organic solvents.

Materials and Instrumentation
  • Solute: this compound (purity >98%)

  • Solvents: A representative panel of organic solvents of analytical grade (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Volumetric glassware

    • Syringe filters (0.22 µm)

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

G Diagram 1: Isothermal Equilibrium Solubility Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation & Sample Preparation cluster_3 Analysis & Calculation A Add excess solute to known volume of solvent B Incubate at constant temperature with agitation (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through 0.22 µm filter C->D E Accurately dilute filtered aliquot D->E F Quantify concentration using validated HPLC method E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Isothermal Equilibrium Solubility Workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: In a series of vials, add an excess amount of this compound to a precisely known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[2]

  • Phase Separation: Centrifuge the vials to pellet the excess solid. This step is critical for a clean separation of the saturated solution.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any fine particulates. Accurately dilute the filtered sample to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved solute.

  • Solubility Calculation: Back-calculate the original concentration in the saturated solution using the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Section 4: Predicted Solubility Profile and Data Interpretation

While specific experimental data for this compound is not widely published, a predicted solubility profile can be extrapolated based on its structure and general principles of organic chemistry.[3][4]

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-polar AliphaticVery LowIneffective at solvating the polar nitrile group.
TolueneNon-polar AromaticLow to Moderateπ-π interactions between the solvent and the bromophenyl ring may provide some level of solvation.
Diethyl EtherSlightly PolarModerateThe ether oxygen can act as a hydrogen bond acceptor for any potential interactions and can solvate the non-polar regions.
Ethyl AcetateModerately PolarModerate to HighThe ester functionality provides a good balance of polarity to interact with both the nitrile group and the hydrocarbon backbone.
AcetonePolar AproticHighThe polar carbonyl group of acetone will strongly interact with the polar nitrile group of the solute.
EthanolPolar ProticHighThe hydroxyl group can act as a hydrogen bond donor/acceptor, and the ethyl chain provides some non-polar character, effectively solvating the entire molecule.
MethanolPolar ProticModerate to HighSimilar to ethanol, but its higher polarity may lead to slightly lower solubility due to the energetic cost of disrupting the solvent's hydrogen bonding network.
WaterHighly Polar ProticInsolubleThe large, non-polar bromophenyl-cyclopentyl portion of the molecule is hydrophobic, making it energetically unfavorable to dissolve in water.[3]

Section 5: Conclusion and Forward-Looking Recommendations

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While the provided solubility table is predictive, the detailed experimental protocol offers a robust pathway to generating precise, reliable data. It is strongly recommended that researchers undertake this experimental determination in their own laboratories to inform their specific applications. Such data will be invaluable for optimizing reaction conditions, developing efficient purification strategies, and accelerating the journey from a promising intermediate to a viable drug candidate.

References

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A Technical Guide to 1-(4-Bromophenyl)cyclopentanecarbonitrile: Synthesis, Properties, and Applications in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclopentanecarbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclopentanecarbonitrile moiety attached to a brominated phenyl ring, provides two key points for chemical modification. The nitrile group can be transformed into a variety of other functional groups, such as amines or carboxylic acids, while the aryl bromide is a prime handle for transition metal-catalyzed cross-coupling reactions. These characteristics make it a valuable intermediate, particularly in the construction of complex molecular architectures for central nervous system (CNS) drug candidates.[1] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its strategic application in the field of drug discovery.

Physicochemical and Safety Data

Accurate characterization of a synthetic intermediate is fundamental to its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN[2][3]
Molecular Weight 250.13 g/mol N/A
CAS Number 143328-19-2[2][4]
Appearance White to off-white solidN/A
Purity Typically ≥97%[2]
Predicted Boiling Point 351.3 ± 35.0 °CN/A
Predicted Density 1.41 ± 0.1 g/cm³N/A
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated fume hood.

  • Storage : Store at room temperature in a dry, tightly sealed container.[1]

Molecular Structure

The structure of this compound is foundational to its reactivity and utility as a synthetic building block.

Caption: Molecular structure of this compound.

Synthesis Protocol: Phase-Transfer Catalyzed Cycloalkylation

The synthesis of this compound can be reliably achieved through the phase-transfer catalyzed cycloalkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane. This method is adapted from a well-established and robust procedure published in Organic Syntheses for a similar, non-brominated analog.[5]

Reaction Principle

The reaction proceeds via the deprotonation of the acidic α-carbon of 4-bromophenylacetonitrile by a strong base (aqueous sodium hydroxide). The resulting carbanion is transferred from the aqueous phase to the organic phase by a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). In the organic phase, the nucleophilic carbanion undergoes a double alkylation with 1,4-dibromobutane to form the cyclopentane ring.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Combine 4-Bromophenylacetonitrile, Phase-Transfer Catalyst, and 50% NaOH(aq) B Add 1,4-Dibromobutane portion-wise A->B Vigorous stirring C Heat mixture to 65-70°C B->C D Maintain for 24 hours C->D Monitor by TLC E Cool, dilute with water, and extract with Et₂O D->E F Wash organic layer with brine E->F G Dry over MgSO₄, filter, and concentrate F->G H Purify by silica gel column chromatography G->H I Characterize final product H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenylacetonitrile (1.0 equiv)

  • 1,4-Dibromobutane (1.2 equiv)

  • Benzyltriethylammonium chloride (0.025 equiv)

  • 50% (w/v) aqueous sodium hydroxide

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add 4-bromophenylacetonitrile (1.0 equiv), benzyltriethylammonium chloride (0.025 equiv), and 50% aqueous sodium hydroxide.

  • Reagent Addition: With vigorous stirring, add 1,4-dibromobutane (1.2 equiv) portion-wise to control any initial exotherm.

  • Reaction: Heat the biphasic mixture to an internal temperature of 65-70 °C and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure this compound.

Applications in CNS Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of novel CNS-active agents.[1] The design of CNS drugs is a complex process governed by the need for compounds to cross the blood-brain barrier (BBB). This typically requires a delicate balance of molecular weight, lipophilicity, and hydrogen bonding capacity.[6]

The 1-(4-bromophenyl)cyclopentane core provides a lipophilic scaffold that can aid in BBB penetration. The two reactive sites on the molecule allow for extensive Structure-Activity Relationship (SAR) studies:

  • Modification of the Nitrile Group : The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations introduce polar functionality that can be used to fine-tune solubility or engage in hydrogen bonding with a biological target.

  • Cross-Coupling of the Aryl Bromide : The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the exploration of diverse chemical space to optimize potency and selectivity for a given CNS target.

While specific drug candidates derived from this exact intermediate are not broadly disclosed in public literature, its utility is evident as a building block for creating libraries of novel compounds for screening against CNS targets like GPCRs, ion channels, and enzymes. For instance, related structures are explored in the discovery of novel inhibitors for targets such as the Protease-Activated Receptor 4 (PAR4), which has implications in neuroinflammatory disorders.[7]

Conclusion

This compound is a strategically important chemical intermediate with well-defined physicochemical properties and a reliable synthetic route. Its value lies in the dual reactivity of the nitrile and aryl bromide moieties, which provides medicinal chemists with the flexibility to generate diverse libraries of complex molecules. As the demand for novel and effective CNS therapeutics continues to grow, the application of such versatile building blocks will remain a cornerstone of modern drug discovery and development.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile. Retrieved from [Link]

  • ResearchGate. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

  • Organic Syntheses. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)furan. Retrieved from [Link]

  • Blobaum, A. L., et al. (2021). Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. ACS Chemical Neuroscience, 12(15), 2859–2881. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-(2-Bromophenyl)-2-propylpentanenitrile. Retrieved from [Link]

  • Organic Syntheses. (2018). Preparation of 1-Phenylcyclopentane-1-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

  • Google Patents. (1959). Process for the preparation of 1,4-dibromobutane.
  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Medicinal Chemistry, 47(25), 6338–6348. Retrieved from [Link]

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safety and handling of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Section 1: Introduction and Compound Profile

This compound is a specialized organic molecule recognized for its role as a key intermediate and building block in medicinal chemistry and drug development.[1] Its structure, featuring a brominated aromatic ring and a cyclopentanecarbonitrile moiety, provides two distinct and synthetically valuable functional groups. The aryl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds. The nitrile group can be hydrolyzed, reduced, or converted to other functionalities, such as tetrazoles, making it a versatile precursor for various bioactive compounds.[2] This guide provides a comprehensive overview of its safety properties, handling protocols, and emergency procedures, designed for professionals in research and pharmaceutical development.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 143328-19-2 [3][4]
Molecular Formula C₁₂H₁₂BrN [1][3][5]
Molecular Weight 250.13 g/mol [1]
IUPAC Name 1-(4-bromophenyl)cyclopentane-1-carbonitrile [5]
Appearance Solid (Assumed based on handling data) [6]

| Purity | Typically ≥97% |[3] |

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. This compound possesses hazards associated with both its chemical class (aryl nitrile, brominated aromatic) and its specific toxicological profile.

GHS Classification and Toxicological Profile

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary health risks are associated with irritation and potential acute toxicity. While aryl nitriles are generally more metabolically stable and less acutely toxic than their aliphatic counterparts, they should still be handled with significant care.[7]

Table 2: GHS Hazard Classification for this compound

Hazard Class Hazard Code Description Pictogram Signal Word
Skin Corrosion/Irritation H315 Causes skin irritation GHS07 Warning
Serious Eye Damage/Irritation H319 Causes serious eye irritation GHS07 Warning

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | GHS07 | Warning |

Note: Data from supplier safety sheets.[3] Some related brominated aryl nitriles are also classified as Acute Toxicity Category 4 (H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled).[6][8] Given the structural similarities, it is prudent to assume this higher level of acute toxicity as a precautionary measure.

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][6]

  • Skin Contact: Causes skin irritation; prolonged contact may lead to redness and discomfort.[3][6]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.[3][6]

  • Ingestion: Assumed to be harmful if swallowed, based on data from analogous compounds.[6][8]

Physicochemical and Environmental Hazards
  • Combustion Hazards: Like other organic nitriles, combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen cyanide (HCN).[7] The presence of bromine means that hydrogen bromide (HBr) gas, a corrosive respiratory irritant, will also be generated.

  • Environmental Hazards: Brominated aromatic compounds are noted for their environmental persistence and potential for bioaccumulation.[9][10] While specific data for this compound is lacking, it should be prevented from entering drains or waterways to avoid long-term environmental contamination.[6]

Risk Assessment Workflow

A systematic risk assessment should precede any handling of this chemical. The causality is simple: identifying risks before an experiment begins is the most effective way to mitigate them. This process ensures that appropriate controls are selected and implemented.

A Identify Hazards (Chemical, Physical) B Assess Exposure Potential (Route, Duration, Quantity) A->B Analyze C Characterize Risk (High, Medium, Low) B->C Evaluate D Implement Controls (Engineering, PPE, Admin) C->D Mitigate E Review & Refine (Post-Procedure Analysis) D->E Verify

Caption: Risk assessment workflow for chemical handling.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is critical for minimizing exposure and ensuring laboratory safety. These procedures are built on the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

The primary defense against exposure is to handle the chemical within a controlled environment.

  • Chemical Fume Hood: All manipulations, including weighing, transfers, and reaction setups, must be performed inside a properly functioning chemical fume hood. This is non-negotiable, as it contains fine particulates and prevents inhalation, which is a primary exposure route.[6]

  • Ventilation: The laboratory should have sufficient general ventilation to ensure any fugitive emissions are diluted and exhausted.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the hazards identified in Section 2.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part Protection Rationale & Standard
Hands Chemical-resistant gloves (Nitrile recommended) Protects against skin contact and irritation. Always check glove manufacturer's compatibility charts for the specific solvents being used. Discard and replace immediately if contamination or perforation occurs.
Eyes/Face Safety glasses with side shields or chemical splash goggles Protects against dust particles and splashes. Required under all circumstances. A face shield should be worn over goggles if there is a significant splash risk.
Body Laboratory coat Protects skin and personal clothing from contamination. Should be buttoned completely.

| Respiratory | Not required if handled in a fume hood | If engineering controls fail or for emergency response, a self-contained breathing apparatus (SCBA) or a respirator with a particle filter may be necessary.[6] |

Protocol: Weighing and Transfer of Solid this compound

This protocol is designed to be a self-validating system, with checks to ensure safety at each stage.

  • Preparation:

    • Confirm the chemical fume hood is operational and the sash is at the certified working height.

    • Don all required PPE as specified in Table 3.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the hood.

  • Weighing:

    • Tare the weigh boat on the balance inside the fume hood.

    • Carefully open the stock container, minimizing the creation of airborne dust.

    • Using a clean spatula, transfer the approximate required amount of the solid to the weigh boat. Avoid scooping in a manner that generates dust clouds.

    • Securely close the stock container immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed solid from the weigh boat into the receiving flask. A powder funnel can aid in preventing loss of material.

    • Tap the weigh boat and funnel gently to ensure a complete transfer.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) into a designated, sealed hazardous waste container located within the fume hood.

    • Wipe down the spatula with a solvent-dampened cloth and allow it to dry in the hood before removal.

    • Wipe the work surface with a damp cloth. Dispose of the cloth and the absorbent liner in the designated waste container.

  • Finalization:

    • Remove gloves and dispose of them in the appropriate waste bin.

    • Wash hands thoroughly with soap and water.

Section 4: Storage and Waste Management

Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[6] The container must be kept tightly closed to prevent moisture ingress and contamination. Some brominated compounds are light-sensitive, so storage in an opaque container or a dark cabinet is recommended.[6]

  • Incompatible Materials: Segregate from strong oxidizing agents and strong acids, as these can cause vigorous or exothermic reactions.[6]

  • Waste Management:

    • Solid Waste: All contaminated solids (gloves, weigh boats, liners) must be collected in a clearly labeled, sealed hazardous waste container.

    • Chemical Waste: Unused material and reaction waste should be collected in a designated, labeled container for halogenated organic waste. Do not mix with other waste streams.

    • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.[6]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of running water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Protocol

For minor spills (<10g) within a chemical fume hood:

A ALERT & SECURE Notify others. Restrict access. B DON PPE Ensure proper gloves, goggles, and lab coat are worn. A->B C CONTAIN Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). B->C D COLLECT Carefully sweep the absorbed material into a hazardous waste container. C->D E DECONTAMINATE Wipe the spill area with a -dampened cloth. Place all materials in waste container. D->E F REPORT Document the spill according to institutional protocols. E->F

Caption: Workflow for minor chemical spill response.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institutional emergency response team.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct water jet, as it may spread the material.

  • Specific Hazards: As noted, combustion produces toxic and corrosive gases (HCN, HBr, NOx).[7]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[12]

Section 6: Synthetic Utility and Reactivity Considerations

As a key intermediate, this compound is primarily used in multi-step syntheses.[1] Professionals handling this compound are likely to subject it to reactions targeting its two primary functional groups:

  • Aryl Bromide: This site is an excellent handle for metal-catalyzed cross-coupling reactions. Care must be taken when working with pyrophoric reagents (e.g., n-BuLi for lithium-halogen exchange) or air-sensitive catalysts (e.g., Palladium(0) complexes). All such reactions must be conducted under an inert atmosphere (Argon or Nitrogen).[13]

  • Nitrile Group: The conversion of nitriles, for example to tetrazoles using sodium azide, can present significant safety challenges. Such reactions can generate highly toxic and explosive hydrazoic acid (HN₃), especially under acidic conditions.[2] Any protocol involving azides must be thoroughly vetted for safety, including thermal stability analysis and careful control of reaction conditions to prevent gas accumulation.[2]

Understanding the intended downstream reactions is a critical component of the initial risk assessment, as the reagents and conditions used can introduce new and more severe hazards than those posed by the starting material alone.

Section 7: References

  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile. Retrieved from

  • PubChem. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved from

  • Apollo Scientific. (n.d.). Safety Data Sheet for [(4-BROMOPHENYL)SULPHONYL]ACETONITRILE. Retrieved from

  • Guidechem. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97 (cas 124276-67-1) SDS/MSDS download. Retrieved from

  • YouTube. (2024). Bromination safety. Retrieved from

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from

  • MySkinRecipes. (n.d.). This compound. Retrieved from

  • Liverpool University Press. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment. Retrieved from

  • ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet for (4-bromophenyl)hydrazine monohydrochloride. Retrieved from

  • ACS Publications. (2017). Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet for (4-Bromophenyl)cyclopropylmethanone. Retrieved from

  • AOBChem USA. (n.d.). This compound. Retrieved from

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from

  • Organic Syntheses. (n.d.). Procedure for synthesis involving a 2-bromophenylacetonitrile derivative. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from

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An In-depth Technical Guide to the Potential Hazards of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of a robust safety assessment. Below are the key identifiers and properties for 1-(4-Bromophenyl)cyclopentanecarbonitrile.

PropertyValueSource(s)
IUPAC Name 1-(4-bromophenyl)cyclopentane-1-carbonitrilePubChem[1]
CAS Number 143328-19-2AOBChem[2]
Molecular Formula C₁₂H₁₂BrNAOBChem[2]
Molecular Weight 250.14 g/mol -
Structure
ngcontent-ng-c3124257658="" class="ng-star-inserted">
PubChem
Known Form Solid-
InChI Key N/A (Not widely indexed, use structure/CAS for searches)-

Deconstructive Hazard Analysis

The potential hazards of this compound can be inferred by examining its constituent chemical groups. This structural analogy approach is a cornerstone of chemical risk assessment for novel entities.

The Bromophenyl Moiety: Organobromine Compound Hazards

The presence of a bromine atom on an aromatic ring places this compound in the broad class of organobromine compounds. Many compounds in this class are recognized for their environmental persistence and potential for adverse health effects.

  • Environmental Persistence and Bioaccumulation : Organobromine compounds, including brominated flame retardants (BFRs), are known for their resistance to degradation, which can lead to accumulation in the environment and along food chains.[3][4][5][6] While the specific environmental fate of this compound is unstudied, its structure suggests it may be persistent.

  • Systemic Health Effects : Epidemiological and animal studies on various BFRs and other brominated compounds have suggested links to a range of health concerns.[7] These include disruption of thyroid hormone homeostasis, neurodevelopmental issues, and reproductive health effects.[7][8][9][10] The mechanism often involves the compound interfering with hormone signaling pathways.[10] Researchers should consider the possibility of chronic or systemic toxicity with prolonged or repeated exposure.

The Cyclopentanecarbonitrile Moiety: Nitrile and Alicyclic Hazards

The nitrile group (-C≡N) is a key toxophore, and its reactivity dictates several of the most acute potential hazards.

  • Acute Toxicity : The parent compound, cyclopentanecarbonitrile, is classified as toxic if swallowed (Acute Tox. 3).[11] This toxicity is characteristic of many organic nitriles, which can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration.

  • Irritation : Data for analogous compounds like [(4-BROMOPHENYL)SULPHONYL]ACETONITRILE and (p-Bromophenyl)acetonitrile consistently show they cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13] It is therefore highly probable that this compound shares these properties.

  • Hazardous Decomposition : This is arguably the most critical and immediate hazard. Upon combustion or exposure to high heat, organic nitriles can decompose to release highly toxic gases. For this specific compound, the primary decomposition products would be:

    • Hydrogen Cyanide (HCN) : From the nitrile group.

    • Hydrogen Bromide (HBr) : From the bromophenyl group.

    • Nitrogen Oxides (NOx) and Carbon Oxides (CO, CO₂) .[13][14] Exposure to these fumes can be lethal. All work involving heating this compound must be performed within a certified chemical fume hood.

Synthesized Hazard Profile and GHS Classification

Based on the analysis of its structural components and data from analogous compounds, the following Globally Harmonized System (GHS) classification is predicted for this compound.

Hazard ClassCategoryHazard Statement (H-code)Signal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation (Respiratory Tract)Warning

This table represents a synthesized profile and should be treated with the caution afforded to any compound with incomplete empirical data. The "Harmful" (Category 4) classification is a conservative estimate based on related structures; the potential for higher toxicity (Category 3) cannot be ruled out without specific testing.

Risk Assessment and Management Workflow

A systematic approach is essential when handling chemicals of unknown or incompletely characterized risk. The following workflow diagram illustrates a logical process for risk assessment and mitigation.

Hazard_Mitigation_Workflow cluster_prep Phase 1: Pre-Experiment Planning cluster_exec Phase 2: Experimental Execution cluster_post Phase 3: Post-Experiment A Identify Compound: This compound B Review Internal SDS/Documentation A->B C Conduct Literature & Analogue Search (e.g., PubChem, SDS databases) B->C D Synthesize Hazard Profile (Acute, Chronic, Reactivity) C->D E Define Experimental Scale (mg, g, kg) D->E F Develop Specific Safe Handling Protocol (SOP) E->F G Verify Engineering Controls (Fume Hood, Ventilation) F->G H Select & Inspect PPE (Gloves, Goggles, Lab Coat) G->H I Execute Experiment per SOP H->I J Segregate Hazardous Waste I->J K Decontaminate Work Area & Glassware J->K L Properly Label & Store Waste K->L M Update Lab Notebook with Safety Observations L->M

Caption: A logical workflow for assessing and mitigating risks when handling research chemicals.

Protocols for Safe Handling and Emergency Procedures

Adherence to detailed protocols is non-negotiable. The following procedures are based on the synthesized hazard profile.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind these choices is to create a multi-layered barrier between the researcher and the chemical, assuming it is a skin, eye, and respiratory irritant with potential for acute toxicity.

  • Primary Engineering Control : All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities (>10 g) or if there is a risk of splashing.

    • Hand Protection : Nitrile gloves (minimum 5 mil thickness) are required. Given that breakthrough times for this specific chemical are unknown, it is critical to adopt the practice of "double gloving" and to change gloves immediately upon any suspected contact.

    • Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.

    • Respiratory Protection : A standard fume hood provides adequate protection. If engineering controls fail or for emergency response, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (for decomposition products) is necessary.[13]

Step-by-Step Handling Protocol (Small Scale, <5g)
  • Preparation : Don all required PPE and verify the fume hood is functioning correctly (check airflow monitor).

  • Staging : Place all necessary equipment (spatula, weigh paper, beaker, solvent) inside the fume hood before introducing the chemical.

  • Weighing : Tare the balance with weigh paper. Carefully use a clean spatula to transfer the desired amount of this compound onto the paper. Avoid creating airborne dust. Close the primary container immediately.

  • Transfer : Gently fold the weigh paper and carefully add the solid to the reaction vessel or beaker containing the solvent.

  • Dissolution : Add solvent and stir as required. Keep the container covered as much as possible (e.g., with a watch glass) during dissolution.

  • Cleanup : Dispose of the contaminated weigh paper and any disposable items into a dedicated solid hazardous waste container located within the fume hood.

  • Post-Handling : Wipe down the spatula and the work surface inside the hood with a solvent-dampened towel (e.g., ethanol or isopropanol), disposing of the towel in the hazardous waste container. Remove gloves using the proper technique and wash hands thoroughly.

Emergency Procedures

Immediate and correct response is critical to mitigating harm.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12][15]
Skin Contact Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them half a liter of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][15]
Small Spill (<1g) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a labeled hazardous waste container. Clean the area with a solvent-dampened cloth.
Large Spill (>1g) Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office or emergency response team. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains.[15]
Hazardous Decomposition Pathway

The following diagram illustrates the critical hazard of thermal decomposition. This is not a signaling pathway but a logical relationship diagram showing inputs and hazardous outputs.

Decomposition_Pathway cluster_products Hazardous Decomposition Products substance This compound HCN Hydrogen Cyanide (HCN) (Acutely Toxic Gas) substance->HCN HBr Hydrogen Bromide (HBr) (Corrosive Gas) substance->HBr NOx Nitrogen Oxides (NOx) (Toxic Gases) substance->NOx COx Carbon Oxides (CO, CO₂) (Toxic/Asphyxiant Gases) substance->COx input High Heat / Combustion (e.g., Fire, Uncontrolled Reaction) input->substance

Caption: Hazardous decomposition products generated upon heating of the title compound.

Conclusion

While this compound is a valuable building block in chemical synthesis, the absence of comprehensive safety data necessitates a cautious and informed approach to its handling. This guide establishes, through structural analogy and first principles, that the compound should be treated as harmful by all routes of exposure and as a significant skin, eye, and respiratory irritant. The most severe acute hazard arises from its potential to release hydrogen cyanide and hydrogen bromide upon thermal decomposition. All personnel must use appropriate engineering controls, wear prescribed PPE, and be thoroughly familiar with the emergency procedures outlined herein. By adopting these self-validating safety systems and protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. ResearchGate. [Link]

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An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarbonitrile: Synthesis, Properties, and Applications in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)cyclopentanecarbonitrile is a crucial, yet often overlooked, intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of this molecule, from its synthesis and chemical properties to its role as a key building block in medicinal chemistry. This document delves into detailed experimental protocols, presents a thorough characterization of the compound, and explores its significance in the landscape of drug development, offering valuable insights for researchers and scientists in the field.

Introduction: The Unseen Scaffolding of CNS Therapeutics

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often stands on the shoulders of numerous precursor molecules. This compound is a prime example of such a foundational scaffold. While not a therapeutic agent itself, its unique structural features—a brominated aromatic ring ripe for cross-coupling reactions and a strategically placed nitrile group that can be elaborated into various functional groups—make it an invaluable asset in the synthesis of complex molecular architectures.

This guide aims to provide a detailed technical overview of this compound, consolidating information on its synthesis, physical and chemical properties, and its documented role as a key intermediate in the development of CNS-acting agents.[1] The following sections will provide a detailed look at the synthetic routes to this compound, its key chemical characteristics, and its applications in the synthesis of bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and drug development. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN[2][3]
Molecular Weight 250.13 g/mol [4]
CAS Number 143328-19-2[2][3][5]
Appearance Not explicitly stated, likely a solid
Purity Typically >97% (commercial)[3]
Storage Room temperature, sealed, dry[3]

Spectroscopic Data:

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through the alkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane. This reaction is effectively carried out using phase-transfer catalysis, a green chemistry approach that facilitates the reaction between reactants in immiscible phases.[1][6][7]

The following protocol is adapted from a validated procedure for the synthesis of the analogous 1-phenylcyclopentane-1-carbonitrile and is expected to provide a high yield of the desired product.[8]

Reaction Scheme

G cluster_0 Synthesis of this compound 4-bromophenylacetonitrile 4-Bromophenylacetonitrile plus + 4-bromophenylacetonitrile->plus 1,4-dibromobutane 1,4-Dibromobutane 1,4-dibromobutane->plus product This compound plus->product reagents reagents NaOH (aq), Phase-Transfer Catalyst

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 4-Bromophenylacetonitrile

  • 1,4-Dibromobutane

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • 50% (w/v) aqueous sodium hydroxide

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a two-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add the phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.025 equivalents) and 50% (w/v) aqueous sodium hydroxide.

  • Addition of Reactants: Vigorously stir the mixture and add 4-bromophenylacetonitrile (1.0 equivalent) in one portion.

  • Add 1,4-dibromobutane (1.2 equivalents) portion-wise to the reaction mixture.

  • Reaction Conditions: Heat the biphasic mixture to an internal temperature of 65 °C for 24 hours.

  • Work-up: After cooling the reaction to room temperature, add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Role in Central Nervous System (CNS) Drug Discovery

This compound serves as a key intermediate in the synthesis of various compounds with potential activity in the central nervous system.[1] The presence of the bromophenyl group allows for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This enables the introduction of diverse substituents to modulate the pharmacological properties of the final compound.

The nitrile group is also a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, all of which are common pharmacophores in CNS drug candidates. While specific drug candidates derived from this intermediate are not extensively detailed in publicly available literature, its structural motifs are present in compounds targeting a range of CNS disorders.

Logical Pathway in Drug Design

G cluster_0 Drug Development Pathway A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Nitrile Group Transformation (e.g., Reduction, Hydrolysis) A->C D Diverse Bioactive Molecules B->D C->D E CNS Drug Candidates D->E

Caption: Role of this compound in CNS drug discovery.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the realm of CNS drug discovery. Its straightforward synthesis via phase-transfer catalysis and the presence of two key functional groups for further chemical modification underscore its importance for medicinal chemists.

Future research efforts could focus on the development of novel CNS drug candidates utilizing this scaffold, exploring a wider range of cross-coupling partners and nitrile group transformations to generate libraries of diverse compounds for high-throughput screening. Furthermore, the publication of a comprehensive set of analytical and spectroscopic data for this compound would be a valuable resource for the scientific community.

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Methodological & Application

synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile from 4-bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Abstract

This compound is a valuable intermediate in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures, including central nervous system (CNS) agents.[1] This application note provides a detailed, field-tested protocol for the synthesis of this compound starting from 4-bromophenylacetonitrile and 1,4-dibromobutane. The described methodology leverages the efficiency and safety of Phase-Transfer Catalysis (PTC), which facilitates the reaction between immiscible reactants, thereby avoiding the need for hazardous reagents and anhydrous conditions. This guide is intended for researchers and process chemists in drug development and organic synthesis, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical safety considerations.

Scientific Principles and Mechanistic Overview

The core transformation is a cycloalkylation reaction. The synthesis relies on the acidity of the benzylic protons (α-protons) of 4-bromophenylacetonitrile. These protons can be abstracted by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion then participates in a sequence of two nucleophilic substitution (SN2) reactions with 1,4-dibromobutane to form the five-membered cyclopentane ring.

The Role of Phase-Transfer Catalysis (PTC):

In a laboratory or industrial setting, conducting this reaction requires overcoming the immiscibility of the aqueous base (like sodium hydroxide) and the organic substrate dissolved in a non-polar solvent. Phase-Transfer Catalysis is an elegant solution to this challenge.[2][3] A phase-transfer catalyst, typically a quaternary ammonium salt such as benzyltriethylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB), is employed.[4][5]

The mechanism proceeds as follows:

  • Anion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst transports a hydroxide ion (OH⁻) from the aqueous phase into the organic phase, forming an ion pair [Q⁺OH⁻].

  • Deprotonation: In the organic phase, the highly reactive hydroxide ion abstracts a proton from the 4-bromophenylacetonitrile, generating the nucleophilic carbanion and a water molecule.

  • First Alkylation: The carbanion attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion.

  • Intramolecular Cyclization: The newly formed intermediate, which now possesses a pendant bromoalkyl chain, undergoes a second, intramolecular SN2 reaction. The carbanion (which can be reformed by the base) attacks the terminal carbon atom of the chain, displacing the second bromide ion and closing the five-membered ring.

This PTC approach offers significant advantages, including the use of inexpensive aqueous bases, milder reaction conditions, enhanced reaction rates, and often higher yields compared to methods requiring stoichiometric amounts of strong, hazardous bases like sodium amide in anhydrous solvents.[4][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the cycloalkylation of phenylacetonitriles.[7][8]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMolar Equiv.Notes
4-Bromophenylacetonitrile16532-79-9196.059.80 g1.0Starting material.[9]
1,4-Dibromobutane110-52-1215.9013.0 g (8.5 mL)1.2Alkylating agent.
Benzyltriethylammonium Chloride (TEBAC)56-37-1227.770.57 g0.05Phase-Transfer Catalyst.
Sodium Hydroxide (50% w/w aq. soln.)1310-73-240.0025 mL~10Inexpensive, strong base.
Diethyl Ether or Toluene60-29-774.12~150 mL-Extraction solvent.
Brine (Saturated NaCl solution)7647-14-558.44~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-Drying agent.
Equipment
  • 100 mL two- or three-necked round-bottom flask

  • Magnetic stirrer and Teflon-coated stir bar

  • Reflux condenser

  • Thermometer or temperature probe

  • Heating mantle or water bath

  • Separatory funnel (250 mL)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purify Purification setup 1. Charge flask with NaOH (aq) and TEBAC add_nitrile 2. Add 4-Bromophenylacetonitrile setup->add_nitrile add_dibromobutane 3. Add 1,4-Dibromobutane portion-wise add_nitrile->add_dibromobutane heat 4. Heat to 65-70°C for 12-24h add_dibromobutane->heat monitor 5. Monitor reaction via TLC/GC heat->monitor cool 6. Cool to RT and add water monitor->cool extract 7. Extract with organic solvent cool->extract wash 8. Wash combined organic layers with brine extract->wash dry 9. Dry over MgSO₄ and filter wash->dry concentrate 10. Concentrate under reduced pressure dry->concentrate purify 11. Purify via column chromatography concentrate->purify characterize 12. Characterize final product purify->characterize G Reactant1 4-Bromophenylacetonitrile Conditions NaOH (aq), TEBAC Organic Solvent, 65-70°C plus + Reactant2 1,4-Dibromobutane Product This compound Conditions->Product

Sources

reaction mechanism for the synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in the development of various bioactive molecules and central nervous system (CNS) agents.[1] We detail a robust and efficient method centered on the principles of Phase-Transfer Catalysis (PTC), a cornerstone of green chemistry that offers significant advantages in industrial and laboratory settings.[2][3] This guide elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and explains the causality behind critical process parameters to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

This compound is a valuable bifunctional building block, incorporating a synthetically versatile nitrile group and an aryl bromide handle suitable for cross-coupling reactions. Its synthesis is a critical step in the construction of more complex pharmaceutical scaffolds.

The chosen synthetic route is the C-alkylation of 4-Bromophenylacetonitrile with 1,4-dibromobutane. To overcome the challenge of reacting an aqueous base with an organic substrate, this protocol employs Phase-Transfer Catalysis (PTC). PTC facilitates the reaction between reactants in immiscible phases, enabling the use of inexpensive and safer bases like concentrated sodium hydroxide while avoiding the need for hazardous reagents or strictly anhydrous conditions.[4] This methodology is prized for its mild reaction conditions, accelerated reaction rates, high yields, and enhanced selectivity.[3][4]

The Reaction Mechanism: A Phase-Transfer Catalysis Approach

The synthesis proceeds via a catalytic cycle that shuttles the reactive species between an aqueous and an organic phase. The entire process is a sophisticated interplay of deprotonation, ion-pair transport, and sequential nucleophilic substitution reactions.

Mechanistic Steps:
  • Deprotonation at the Interface: The process begins at the interface of the aqueous and organic layers. The concentrated sodium hydroxide in the aqueous phase abstracts an acidic proton from the α-carbon of 4-Bromophenylacetonitrile, which resides in the organic phase. This generates a resonance-stabilized carbanion.[4]

  • Ion-Pair Formation and Phase Transfer: A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA), is crucial here. The catalyst's cation (Q+) pairs with the newly formed carbanion to create an ion pair, [Q+][-CH(CN)Ar]. This lipophilic ion pair is soluble in the organic phase and is transported away from the interface.[4][5]

  • First Nucleophilic Attack (Sₙ2): Now in the organic phase, the potent carbanion nucleophile attacks one of the electrophilic terminal carbons of 1,4-dibromobutane. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction, displacing a bromide ion and forming an intermediate, 5-bromo-2-(4-bromophenyl)hexanenitrile.[6][7]

  • Intramolecular Cyclization (Sₙ2): The intermediate now possesses a nucleophilic center and an electrophilic center within the same molecule. Following a conformational arrangement, the carbanion executes a second, intramolecular Sₙ2 attack on the terminal carbon bearing the remaining bromine atom. This step forms the five-membered cyclopentane ring and expels the final bromide ion.

  • Catalyst Regeneration: The catalyst cation (Q+) pairs with the displaced bromide anion and migrates back to the aqueous phase, where it can pick up another carbanion, thus completing the catalytic cycle.

Visualization of the Catalytic Cycle

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase start 4-Bromophenylacetonitrile (Ar-CH2-CN) carbanion Carbanion Intermediate [Ar-CH(CN)]⁻ start->carbanion 1. Deprotonation (by OH⁻ at interface) ion_pair Lipophilic Ion Pair Q⁺[Ar-CH(CN)]⁻ carbanion->ion_pair 2. Ion Pair Formation (with Q⁺ from aqueous phase) alkylated_inter Alkylated Intermediate Ar-CH(CN)-(CH2)4-Br ion_pair->alkylated_inter 3. Sₙ2 Attack (+ 1,4-Dibromobutane) product This compound alkylated_inter->product 4. Intramolecular Sₙ2 (Cyclization) catalyst_aq Catalyst Q⁺Br⁻ alkylated_inter->catalyst_aq 5. Catalyst Regeneration (+ Br⁻) base NaOH ⇌ Na⁺ + OH⁻ base->carbanion catalyst_aq->ion_pair Phase Transfer Workflow setup 1. Assemble Apparatus (3-Neck Flask, Stirrer, Condenser) charge 2. Charge Reactants - 4-Bromophenylacetonitrile - 1,4-Dibromobutane - TBAB Catalyst - Toluene setup->charge heat 3. Heat to 70°C (with Vigorous Stirring) charge->heat add_base 4. Add 50% NaOH (Dropwise) heat->add_base monitor 5. Monitor Reaction (TLC / GC, 2-4 hours) add_base->monitor workup 6. Quench & Work-up - Cool to RT - Add Water monitor->workup extract 7. Phase Separation & Extraction - Separate Toluene Layer - Extract Aqueous with Ether workup->extract wash 8. Wash & Dry - Combine Organic Layers - Wash with Water & Brine - Dry over MgSO4 extract->wash purify 9. Isolate & Purify - Filter & Evaporate Solvent - Column Chromatography wash->purify product Final Product: This compound purify->product

Sources

Application Notes and Protocols for 1-(4-Bromophenyl)cyclopentanecarbonitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(4-Bromophenyl)cyclopentanecarbonitrile in Medicinal Chemistry

This compound is a versatile bifunctional molecule that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive nitrile group and a synthetically malleable aryl bromide, provides a valuable scaffold for the construction of diverse molecular architectures. The cyclopentyl moiety introduces a non-planar, three-dimensional character to drug candidates, which can be advantageous for optimizing binding interactions with biological targets and improving pharmacokinetic profiles. The nitrile group can be readily transformed into a variety of other functional groups, including primary amines and carboxylic acids, while the bromophenyl ring is primed for a wide range of cross-coupling reactions.

This guide provides a comprehensive overview of the synthesis of this compound and its application as a key intermediate, with a particular focus on its role in the synthesis of the anti-angiogenic cancer therapeutic, Apatinib.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles to ensure robust and reproducible outcomes.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 143328-19-2[2]
Molecular Formula C₁₂H₁₂BrN[2]
Molecular Weight 250.14 g/mol [2]
Appearance White to off-white solid
Purity ≥97%

Safety Information: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Part I: Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the phase-transfer catalyzed (PTC) cycloalkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane.[3] PTC is a powerful technique that facilitates the reaction between reactants in immiscible phases, offering advantages such as milder reaction conditions, higher yields, and the use of inexpensive and safer bases like aqueous sodium hydroxide.[3]

Reaction Principle: Phase-Transfer Catalysis

In this biphasic system, the deprotonation of the acidic methylene group of 4-bromophenylacetonitrile occurs in the aqueous phase using a concentrated sodium hydroxide solution. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the resulting carbanion. This ion pair is then transported into the organic phase, where it can react with the 1,4-dibromobutane in a nucleophilic substitution reaction. The catalyst then returns to the aqueous phase to repeat the cycle.

PTC_Cycle cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (Toluene) Anion BrC₆H₄CH⁻CN IonPair_org [Q⁺]⁻CH(CN)C₆H₄Br Anion->IonPair_org Ion Pair Formation (with Q⁺X⁻) Catalyst_aq Q⁺X⁻ Product 1-(4-Bromophenyl) cyclopentanecarbonitrile IonPair_org->Product Cycloalkylation (with Br(CH₂)₄Br) Product->Catalyst_aq Catalyst Regeneration RX Br(CH₂)₄Br Start 4-Bromophenylacetonitrile (BrC₆H₄CH₂CN) Start->Anion Deprotonation

Figure 1: Catalytic cycle for the phase-transfer catalyzed synthesis.
Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the phase-transfer catalyzed alkylation of phenylacetonitriles.[3]

Materials:

  • 4-Bromophenylacetonitrile

  • 1,4-Dibromobutane

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (50% w/w aqueous solution)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromophenylacetonitrile (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents).

  • Addition of Base: To the flask, add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 equivalents).

  • Reaction Initiation: With vigorous stirring, heat the mixture to 60-70°C.

  • Addition of Alkylating Agent: Slowly add 1,4-dibromobutane (1.1 equivalents) dropwise over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature below 80°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 70-80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Expected Yield: 75-85%

Part II: Application in Pharmaceutical Synthesis - A Precursor to Apatinib

This compound is a crucial precursor to 1-(4-aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of Apatinib.[1] Apatinib is a tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2), playing a vital role in inhibiting tumor angiogenesis.[4]

Apatinib_Synthesis Start 1-(4-Bromophenyl) cyclopentanecarbonitrile Intermediate 1-(4-Aminophenyl) cyclopentanecarbonitrile Start->Intermediate Amination Apatinib Apatinib Intermediate->Apatinib Coupling with Pyridine Carboxamide Derivative

Figure 2: Synthetic pathway from the intermediate to Apatinib.
Protocol 1: Conversion to 1-(4-Aminophenyl)cyclopentanecarbonitrile via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It offers a direct and high-yielding route from aryl bromides to anilines under relatively mild conditions.

Reaction Principle: Buchwald-Hartwig Catalytic Cycle

The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aniline and regenerates the palladium(0) catalyst.

Materials:

  • This compound

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis, or aqueous ammonia)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent), the ammonia source (1.2-1.5 equivalents), and the anhydrous solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110°C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If using benzophenone imine, hydrolyze the resulting imine with an aqueous acid (e.g., 1M HCl). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(4-aminophenyl)cyclopentanecarbonitrile.

Protocol 2: Alternative Synthesis via a Nitro Intermediate

An alternative, more classical approach involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine. This two-step process avoids the use of expensive palladium catalysts and ligands.

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclopentanecarbonitrile

Materials:

  • This compound (This can be adapted for the direct nitration of 1-phenylcyclopentanecarbonitrile, which is a common route)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.

  • Nitration: To a separate flask containing 1-phenylcyclopentanecarbonitrile cooled in an ice bath, slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried to give 1-(4-nitrophenyl)cyclopentanecarbonitrile.

Step 2: Reduction to 1-(4-Aminophenyl)cyclopentanecarbonitrile

Materials:

  • 1-(4-Nitrophenyl)cyclopentanecarbonitrile

  • Reducing agent (e.g., iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., ethanol/water for Fe/NH₄Cl, or ethanol for catalytic hydrogenation)

Procedure (using Fe/NH₄Cl):

  • Reaction Setup: In a round-bottom flask, suspend 1-(4-nitrophenyl)cyclopentanecarbonitrile and iron powder in a mixture of ethanol and water.

  • Reaction Initiation: Add a solution of ammonium chloride in water and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water. The organic layer is then dried and concentrated. The crude product can be purified by crystallization or column chromatography.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided in this guide offer robust and scalable methods for its preparation and subsequent functionalization to key precursors of important active pharmaceutical ingredients like Apatinib. The choice between a modern palladium-catalyzed amination and a classical nitration-reduction sequence for the synthesis of the amino derivative allows for flexibility based on the available resources and specific requirements of the research or development program. Careful execution of these protocols, grounded in a solid understanding of the underlying chemical principles, will enable the efficient and reliable production of this important building block for drug discovery and development.

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The Strategic Application of 1-(4-Bromophenyl)cyclopentanecarbonitrile in the Synthesis of Novel CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Neurological Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutics for central nervous system (CNS) disorders is a paramount challenge. The intricate nature of neuronal signaling pathways necessitates the development of highly specific and potent molecular probes and drug candidates. Within this context, 1-(4-Bromophenyl)cyclopentanecarbonitrile has emerged as a pivotal building block for the synthesis of a diverse array of CNS-active compounds.[1] Its unique structural features—a cyclopentyl ring, a nitrile group, and a bromine-substituted phenyl moiety—offer a trifecta of reactive sites for strategic molecular elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this versatile intermediate, with a focus on the synthesis of phencyclidine (PCP) analogs as potent N-methyl-D-aspartate (NMDA) receptor antagonists.

Chemical Profile and Strategic Importance

The inherent reactivity of this compound provides a robust platform for the generation of complex molecular architectures. The bromine atom on the phenyl ring is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[1] The nitrile group serves as a key precursor to an amine functionality, a common feature in many neurologically active compounds. Furthermore, the cyclopentyl scaffold offers a distinct conformational profile compared to the more traditionally studied cyclohexyl systems in PCP analogs, potentially leading to compounds with altered potency, selectivity, and pharmacokinetic properties.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrNPubChem
Molecular Weight 250.13 g/mol PubChem
CAS Number 143328-19-2AOBChem
Appearance SolidAOBChem
Purity Typically ≥97%AOBChem

Application in the Synthesis of NMDA Receptor Antagonists: Phencyclidine Analogs

Phencyclidine and its analogs are a well-established class of non-competitive NMDA receptor antagonists.[2] These compounds interact with a specific binding site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions and modulating glutamatergic neurotransmission.[2] This mechanism of action is of significant interest for the development of therapeutics for a range of neurological and psychiatric conditions, including depression, neurodegenerative diseases, and chronic pain.[3][4]

The synthesis of PCP analogs from this compound typically involves a two-step sequence: a Grignard reaction to introduce the amine-containing ring, followed by optional modification of the bromophenyl group.

Experimental Workflow: Synthesis of a Novel PCP Analog

The following diagram outlines the general workflow for the synthesis of a 1-(1-(4-bromophenyl)cyclopentyl)piperidine, a direct analog of phencyclidine.

Synthesis Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: (Optional) Cross-Coupling start This compound reaction1 Grignard Addition (Anhydrous THF, 0°C to rt) start->reaction1 grignard_reagent Piperidinylmagnesium Bromide grignard_reagent->reaction1 intermediate Intermediate Imine-Magnesium Salt reaction1->intermediate workup Aqueous Workup (e.g., NH4Cl) intermediate->workup product 1-(1-(4-Bromophenyl)cyclopentyl)piperidine workup->product product2 1-(1-(4-Bromophenyl)cyclopentyl)piperidine reaction2 Suzuki Coupling (Pd Catalyst, Base) product2->reaction2 coupling_partner Boronic Acid / Ester coupling_partner->reaction2 final_product Diversified PCP Analog reaction2->final_product

Caption: General synthetic workflow for the preparation of PCP analogs.

Detailed Protocol: Synthesis of 1-(1-(4-Bromophenyl)cyclopentyl)piperidine

This protocol provides a detailed, step-by-step methodology for the synthesis of a key PCP analog from this compound. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • 1,5-Dibromopentane

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol:

Part 1: Preparation of the Grignard Reagent (Piperidinylmagnesium Bromide)

  • Rationale: The Grignard reagent is a potent nucleophile essential for the addition to the nitrile group. Strict anhydrous conditions are critical as Grignard reagents are highly reactive with water.

  • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Assemble the apparatus under an inert atmosphere of nitrogen or argon.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 1,5-dibromopentane (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 1,5-dibromopentane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be necessary.

  • Once initiated, add the remaining 1,5-dibromopentane solution dropwise at a rate that maintains a gentle reflux. This in situ preparation forms piperidinylmagnesium bromide.

Part 2: Reaction with this compound

  • Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine-magnesium salt.

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

Part 3: Work-up and Purification

  • Rationale: An aqueous work-up with a mild acid, such as ammonium chloride, hydrolyzes the imine-magnesium salt to the corresponding amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(1-(4-bromophenyl)cyclopentyl)piperidine.

Expected Yield and Characterization:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups.

Structure-Activity Relationship (SAR) Insights

The synthesized 1-(1-(4-bromophenyl)cyclopentyl)piperidine serves as a valuable platform for further SAR studies. The bromine atom can be functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents.

SAR cluster_0 Core Scaffold cluster_1 Modifications & Effects on NMDA Receptor Affinity core 1-(Aryl)cyclopentyl-piperidine aryl_sub Aryl Substituent (R) core->aryl_sub via Cross-Coupling piperidine_sub Piperidine Modification core->piperidine_sub via alternative Grignard cyclopentyl_sub Cyclopentyl vs. Cyclohexyl core->cyclopentyl_sub Scaffold Variation effect1 Electronic properties of R (electron-donating/withdrawing) influence binding affinity. aryl_sub->effect1 effect2 Size and nature of the amine ring alter potency and selectivity. piperidine_sub->effect2 effect3 Cycloalkyl ring size impacts potency and in vivo activity. cyclopentyl_sub->effect3

Caption: Key areas for SAR exploration in PCP analogs.

Studies on related PCP analogs have revealed several key SAR trends:

  • Aromatic Ring Substitution: The electronic properties of substituents on the phenyl ring can significantly impact NMDA receptor affinity. Electron-donating groups at the meta position have been shown to increase potency.[5]

  • Amine Moiety: Modification of the piperidine ring, for instance, by replacing it with a pyrrolidine or morpholine ring, can alter the potency and selectivity of the compound.[6]

  • Cycloalkyl Ring Size: The size of the cycloalkyl ring is a critical determinant of activity. While the cyclohexyl ring of PCP is optimal, cyclopentyl analogs are also active, though often with slightly reduced potency.[7]

Mechanism of Action: NMDA Receptor Antagonism

The synthesized PCP analogs are expected to act as non-competitive antagonists at the NMDA receptor. This involves the binding of the ligand to a site within the receptor's ion channel, physically occluding the passage of ions.

NMDA_Antagonism cluster_0 NMDA Receptor Activation cluster_1 Antagonism by PCP Analog glutamate Glutamate receptor_closed NMDA Receptor (Closed, Mg2+ block) glutamate->receptor_closed glycine Glycine glycine->receptor_closed receptor_open NMDA Receptor (Open) receptor_closed->receptor_open Depolarization ca_influx Ca2+ Influx receptor_open->ca_influx pcp_analog PCP Analog receptor_open->pcp_analog receptor_blocked NMDA Receptor (Blocked) pcp_analog->receptor_blocked Binds to PCP site in ion channel no_ca_influx No Ca2+ Influx receptor_blocked->no_ca_influx

Caption: Simplified mechanism of NMDA receptor antagonism by PCP analogs.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel CNS-active compounds, particularly phencyclidine analogs that target the NMDA receptor. The synthetic protocols outlined in this application note, grounded in established organometallic chemistry, provide a clear pathway for the generation of a diverse library of compounds for pharmacological evaluation. The strategic exploitation of the bromo-substituent through modern cross-coupling techniques further enhances the utility of this building block in medicinal chemistry campaigns aimed at developing next-generation therapeutics for neurological disorders.

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Application Notes and Protocols for the Utilization of 1-(4-Bromophenyl)cyclopentanecarbonitrile in the Development of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, the identification of versatile molecular scaffolds is paramount. 1-(4-Bromophenyl)cyclopentanecarbonitrile emerges as a compound of significant interest, serving as a key intermediate in the synthesis of a diverse array of potential therapeutic agents.[1] Its structure, featuring a cyclopentane ring, a nitrile group, and a bromophenyl moiety, offers multiple points for chemical modification, enabling the exploration of a broad chemical space. The cyclopentane core is a prevalent motif in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to orient functional groups for optimal interaction with biological targets.

The strategic value of this compound lies in its potential to be transformed into key pharmacophores, particularly the 1-aminocyclopentanamine backbone. This structural motif is a cornerstone for building molecules that can interact with various CNS targets, including ion channels and neurotransmitter receptors. This document provides a comprehensive guide for the synthesis of a key downstream intermediate, 1-((1-(4-aminophenyl)cyclopentyl)methanamine), and outlines detailed protocols for its preliminary evaluation as a CNS agent candidate.

Synthetic Pathway to a Key Intermediate: 1-((1-(4-aminophenyl)cyclopentyl)methanamine)

The conversion of this compound into 1-((1-(4-aminophenyl)cyclopentyl)methanamine) is a strategic process that unlocks the potential for further derivatization and biological screening. The proposed synthetic route involves a two-step process: the selective reduction of the nitrile to a primary amine, followed by the conversion of the aryl bromide to a primary aniline.

Step 1: Selective Reduction of the Nitrile Group

The initial step focuses on the selective reduction of the nitrile functionality to a primary amine, yielding (1-(4-bromophenyl)cyclopentyl)methanamine. It is crucial to employ a reducing agent that does not affect the aryl bromide, preserving it for subsequent functionalization. Catalytic hydrogenation is a robust and scalable method for this transformation.

Protocol: Synthesis of (1-(4-bromophenyl)cyclopentyl)methanamine

Parameter Value
Starting Material This compound
Reagents Raney Nickel, Hydrogen gas, Anhydrous Ethanol
Equipment High-pressure hydrogenation reactor, Magnetic stirrer, Filtration apparatus
Scale 10 mmol

Procedure:

  • To a high-pressure hydrogenation reactor, add this compound (10 mmol, 2.64 g).

  • Add 50 mL of anhydrous ethanol to dissolve the starting material.

  • Carefully add Raney Nickel (approximately 10% by weight of the nitrile) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude (1-(4-bromophenyl)cyclopentyl)methanamine can be purified by column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

  • Raney Nickel: This catalyst is chosen for its high activity and selectivity in nitrile reduction under relatively mild conditions, minimizing the risk of dehalogenation of the aryl bromide.

  • Ethanol: Serves as a suitable solvent that is inert under the reaction conditions and effectively dissolves the starting material.

  • Hydrogen Pressure: A pressure of 50 psi is generally sufficient for this type of reduction and is manageable in standard laboratory autoclaves.

G start This compound reagents1 Raney Ni, H2 Ethanol start->reagents1 product1 (1-(4-bromophenyl)cyclopentyl)methanamine reagents1->product1 Nitrile Reduction

Synthetic Step 1: Nitrile Reduction
Step 2: Conversion of Aryl Bromide to Aniline

The second step involves the conversion of the aryl bromide to a primary aniline. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, allowing for the formation of the C-N bond under relatively mild conditions.

Protocol: Synthesis of 1-((1-(4-aminophenyl)cyclopentyl)methanamine)

Parameter Value
Starting Material (1-(4-bromophenyl)cyclopentyl)methanamine
Reagents Benzophenone imine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide, Toluene
Equipment Schlenk flask, Magnetic stirrer, Reflux condenser, Inert atmosphere setup
Scale 5 mmol

Procedure:

  • To a Schlenk flask under an inert atmosphere, add (1-(4-bromophenyl)cyclopentyl)methanamine (5 mmol, 1.34 g), Pd₂(dba)₃ (0.05 mmol, 46 mg), and Xantphos (0.1 mmol, 58 mg).

  • Add 25 mL of anhydrous toluene to the flask.

  • Add sodium tert-butoxide (7.5 mmol, 0.72 g) and benzophenone imine (6 mmol, 1.09 g).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting imine intermediate is then hydrolyzed by dissolving it in methanol and adding an aqueous solution of hydroxylamine hydrochloride. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Purify the final product, 1-((1-(4-aminophenyl)cyclopentyl)methanamine), by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly efficient for the formation of C-N bonds and is tolerant of a wide range of functional groups, including the primary amine on the cyclopentylmethyl moiety.[2]

  • Benzophenone Imine: Serves as an ammonia equivalent, which can be challenging to use directly in these reactions. The resulting imine is readily hydrolyzed to the desired primary aniline.

  • Xantphos: A bulky electron-rich phosphine ligand that is effective in promoting the reductive elimination step in the catalytic cycle, leading to high yields.

G start (1-(4-bromophenyl)cyclopentyl)methanamine reagents1 Pd2(dba)3, Xantphos Benzophenone imine NaOtBu, Toluene start->reagents1 intermediate Imine Intermediate reagents1->intermediate Buchwald-Hartwig Amination reagents2 Hydrolysis (e.g., NH2OH·HCl) intermediate->reagents2 product1 1-((1-(4-aminophenyl)cyclopentyl)methanamine) reagents2->product1 Deprotection

Synthetic Step 2: Buchwald-Hartwig Amination

Application in CNS Agent Development: Screening Protocols

The synthesized key intermediate, 1-((1-(4-aminophenyl)cyclopentyl)methanamine), and its subsequent derivatives can be screened for a variety of CNS activities. Based on the structural features, potential targets include NMDA receptors and GABA receptors, which are implicated in conditions such as epilepsy, anxiety, and depression.

In Vitro Screening Protocols

1. Blood-Brain Barrier (BBB) Permeability Assay (Transwell Model)

A critical initial step in CNS drug development is to assess the compound's ability to cross the blood-brain barrier. The in vitro transwell assay provides a reliable and reproducible method for this evaluation.[3][4]

Protocol:

Parameter Value
Cell Line hCMEC/D3 (human cerebral microvascular endothelial cells)
Apparatus Transwell inserts (e.g., 0.4 µm pore size) in a 24-well plate
Test Compound Conc. 10 µM
Positive Control Caffeine (high permeability)
Negative Control Lucifer Yellow (low permeability)

Procedure:

  • Seed hCMEC/D3 cells onto the apical side of the transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).

  • Replace the media in both the apical and basolateral chambers with fresh assay buffer.

  • Add the test compound (10 µM) and positive/negative controls to the apical chamber.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Analyze the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Data Presentation:

Compound Papp (x 10⁻⁶ cm/s) Predicted BBB Permeability
Test CompoundExperimental ValueHigh/Medium/Low
Caffeine> 10High
Lucifer Yellow< 1Low

2. Receptor Binding Assays

To identify potential molecular targets, receptor binding assays are essential. Here, we outline a general protocol for a competitive radioligand binding assay, which can be adapted for specific receptors like NMDA or GABA.

Protocol:

Parameter Value
Target e.g., NMDA receptor subunit GluN2B or GABA-A receptor
Tissue/Cell Source Rat brain homogenates or cells expressing the target receptor
Radioligand e.g., [³H]Ifenprodil (for GluN2B) or [³H]Muscimol (for GABA-A)
Test Compound Conc. Range of concentrations (e.g., 1 nM to 100 µM)

Procedure:

  • Prepare membrane homogenates from the chosen tissue or cell source.

  • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

  • For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand.

  • Incubate the plate at an appropriate temperature for a set time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Screening Protocol

Functional Observational Battery (FOB) in Rodents

The FOB is a series of tests used to assess the general CNS effects of a compound and to identify potential neurotoxicity at an early stage.[5]

Protocol:

Parameter Value
Animal Model Male Sprague-Dawley rats or C57BL/6 mice
Administration Route Intraperitoneal (i.p.) or oral (p.o.)
Dose Levels At least three dose levels plus vehicle control
Observations Pre-dose and at multiple time points post-dose (e.g., 15, 30, 60, 120, 240 minutes)

Procedure:

  • Acclimatize animals to the testing environment.

  • Administer the test compound or vehicle to the animals.

  • At specified time points, perform a series of observations and tests, including:

    • Home Cage Observations: Posture, activity level, grooming, any abnormal behaviors.

    • Open Field Assessment: Locomotor activity, rearing, stereotypy.

    • Neurological Examinations: Reflexes (e.g., pinna, corneal), sensory responses (e.g., to touch, sound), motor coordination (e.g., gait, righting reflex), muscle tone.

    • Physiological Measurements: Body temperature, respiratory rate.

  • Score each parameter according to a predefined scale.

  • Analyze the data to identify any dose-dependent effects on CNS function.

G start Key Intermediate 1-((1-(4-aminophenyl)cyclopentyl)methanamine) invitro In Vitro Screening start->invitro invivo In Vivo Screening start->invivo bbb BBB Permeability Assay (Transwell) invitro->bbb binding Receptor Binding Assays (e.g., NMDA, GABA) invitro->binding fob Functional Observational Battery (FOB) invivo->fob data Data Analysis (Papp, IC50, Behavioral Scores) bbb->data binding->data fob->data decision Lead Candidate Identification data->decision

Screening Workflow for CNS Agent Development

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel CNS drug candidates. The synthetic protocols provided herein offer a clear pathway to a key amine intermediate, which can be further elaborated to generate a library of compounds for biological screening. The outlined in vitro and in vivo screening methods provide a foundational framework for the initial assessment of these compounds, enabling researchers to identify promising leads for further development. The strategic application of this scaffold holds the potential to contribute significantly to the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]

  • Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • PubMed Central (PMC). A Dual Site Catalyst for Mild, Selective Nitrile Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • Chemistry Steps. Reactions of Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • DSpace@MIT. The palladium-catalyzed synthesis of organic amines. Retrieved from [Link]

  • DSpace@MIT. The palladium-catalyzed synthesis of organic amines. Retrieved from [Link]

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Application Note: Laboratory-Scale Preparation of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the laboratory-scale synthesis of 1-(4-bromophenyl)cyclopentanecarbonitrile, a valuable building block in medicinal chemistry and materials science.[1] The described protocol utilizes a robust and efficient phase-transfer catalyzed (PTC) alkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane. This method offers high yields and operational simplicity, making it well-suited for research and development laboratories. This document details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety considerations, and presents a framework for the characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules. The presence of the bromine atom on the aromatic ring allows for further functionalization through cross-coupling reactions, while the nitrile group can be transformed into other functional groups such as amines or carboxylic acids. This versatility makes it a valuable precursor for the development of novel therapeutic agents, particularly those targeting the central nervous system, and for the creation of advanced organic materials.[1]

The synthesis of 1-aryl-cyclopentanecarbonitriles is typically achieved through the alkylation of the corresponding arylacetonitrile. The acidity of the benzylic proton of 4-bromophenylacetonitrile allows for its deprotonation by a suitable base, forming a carbanion that can then act as a nucleophile. Subsequent reaction with an alkylating agent, in this case, 1,4-dibromobutane, leads to the formation of the desired cyclopentane ring via an intramolecular cyclization.

Scientific Principles: Phase-Transfer Catalysis

The selected synthetic strategy employs phase-transfer catalysis (PTC), a powerful technique for conducting reactions between reactants located in different immiscible phases (typically aqueous and organic). In this synthesis, the deprotonation of 4-bromophenylacetonitrile is carried out using a concentrated aqueous solution of a strong base, such as sodium hydroxide. The resulting carbanion, being an ionic species, has low solubility in the organic phase where the alkylating agent, 1,4-dibromobutane, resides.

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the carbanion from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the carbanion, forming an ion pair that is soluble in the organic solvent. This allows the carbanion to react with 1,4-dibromobutane, leading to the formation of the product. The catalyst is then regenerated and continues to shuttle the carbanion across the phase boundary, thus enabling the reaction to proceed at a practical rate.

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar transformation and is designed for a laboratory scale.

Materials and Equipment:

  • 4-Bromophenylacetonitrile

  • 1,4-Dibromobutane

  • Sodium hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Reaction Workflow:

Synthesis_Workflow 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Reaction_Mixture Reaction Mixture (Toluene, 60°C) 4-Bromophenylacetonitrile->Reaction_Mixture 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reaction_Mixture NaOH (50% aq.) NaOH (50% aq.) NaOH (50% aq.)->Reaction_Mixture TBAB TBAB TBAB->Reaction_Mixture Workup Aqueous Work-up (Water, Brine) Reaction_Mixture->Workup Extraction Extraction (Diethyl Ether) Workup->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, combine 4-bromophenylacetonitrile (10.0 g, 51.0 mmol), 1,4-dibromobutane (13.2 g, 61.2 mmol, 1.2 equiv), tetrabutylammonium bromide (0.82 g, 2.55 mmol, 0.05 equiv), and toluene (50 mL).

  • Addition of Base: With vigorous stirring, add 50% (w/w) aqueous sodium hydroxide (25 mL) to the reaction mixture.

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots of the organic layer. The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (50 mL) and then with saturated aqueous sodium chloride (brine) (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data Summary

ParameterValue
Starting Materials
4-Bromophenylacetonitrile10.0 g (51.0 mmol)
1,4-Dibromobutane13.2 g (61.2 mmol)
Sodium Hydroxide (50% aq.)25 mL
Tetrabutylammonium bromide0.82 g (2.55 mmol)
Reaction Conditions
SolventToluene
Temperature60 °C
Reaction Time~24 hours
Expected Yield 75-85%

Product Characterization and Validation

A self-validating system requires rigorous characterization of the final product to confirm its identity and purity. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, which will appear as two doublets in the aromatic region (typically δ 7.2-7.6 ppm). The protons of the cyclopentyl ring will appear as multiplets in the aliphatic region (typically δ 1.8-2.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the nitrile group (typically δ 120-125 ppm), the carbons of the aromatic ring, and the carbons of the cyclopentyl ring.

2. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product (C₁₂H₁₂BrN). The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

3. Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a sharp absorption band around 2230-2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.

Safety and Hazard Considerations

It is imperative to conduct a thorough risk assessment before beginning any chemical synthesis.

  • 4-Bromophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • 1,4-Dibromobutane: Harmful if swallowed. Causes skin irritation and serious eye damage.

  • Sodium Hydroxide (50% aq.): Corrosive. Causes severe skin burns and eye damage.

  • Tetrabutylammonium bromide: Causes skin irritation and serious eye irritation.

  • This compound: Based on data for similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, a lab coat, and splash-proof safety goggles at all times.

  • All manipulations should be performed in a well-ventilated chemical fume hood.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Causality and Experimental Choices

  • Choice of Base: A concentrated aqueous solution of sodium hydroxide is used as it is inexpensive, readily available, and effective for deprotonating the acidic benzylic proton of 4-bromophenylacetonitrile under phase-transfer conditions.

  • Choice of Catalyst: Tetrabutylammonium bromide is a common and effective phase-transfer catalyst for this type of reaction. The lipophilicity of the tetrabutyl groups facilitates the transport of the carbanion into the organic phase.

  • Stoichiometry: A slight excess of 1,4-dibromobutane is used to ensure complete consumption of the starting arylacetonitrile and to favor the desired intramolecular cyclization.

  • Solvent: Toluene is a suitable solvent as it is water-immiscible and has a boiling point that allows for moderate heating to increase the reaction rate without significant evaporation.

  • Purification: Silica gel column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Conclusion

The phase-transfer catalyzed synthesis of this compound presented in this application note is a reliable and scalable method for producing this important synthetic intermediate. The protocol is straightforward and utilizes readily available reagents and standard laboratory equipment. Adherence to the detailed procedure and safety precautions will enable researchers to safely and efficiently prepare this compound for their research endeavors. The validation of the final product through comprehensive analytical techniques is crucial to ensure the integrity of subsequent scientific investigations.

References

  • PubChem. 1-(4-Bromophenyl)cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • MySkinRecipes. This compound. [Link]

  • AOBChem USA. This compound. [Link]

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  • ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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Purification of 1-(4-Bromophenyl)cyclopentanecarbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

1-(4-Bromophenyl)cyclopentanecarbonitrile is a key intermediate in the synthesis of various biologically active molecules, particularly within the development of central nervous system (CNS) agents. The presence of both a nitrile group and an aryl halide makes it a versatile building block for introducing a cyclopentanecarbonitrile moiety and for further functionalization via cross-coupling reactions. Given its role in the synthesis of potential therapeutics, achieving high purity of this intermediate is paramount. Even trace impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts that can complicate biological assays and compromise the integrity of drug candidates.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in fundamental principles of organic chemistry and are designed to be robust and reproducible.

Understanding Potential Impurities

The purification strategy for this compound is largely dictated by the potential impurities generated during its synthesis. A common synthetic route involves the nucleophilic substitution of a corresponding benzylic halide with a cyanide salt. Potential impurities may include:

  • Unreacted Starting Materials: Such as 1-bromo-4-(1-bromocyclopentyl)benzene or a related activated precursor.

  • Byproducts of Elimination Reactions: Formation of olefins due to the basicity of the cyanide source.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and work-up.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and to select the most appropriate purification strategy.

Purification Strategy Overview

The choice of purification technique depends on the physical state of the crude product (solid or oil) and the nature of the impurities. For this compound, which is typically a solid at room temperature, the following methods are most effective:

  • Recrystallization: An excellent choice for removing small amounts of impurities from a solid sample.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.

The following sections provide detailed protocols for each of these techniques.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2][3] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Solvent Selection for Recrystallization

The key to a successful recrystallization is the choice of solvent. For this compound, a molecule of moderate polarity, a range of solvents and solvent systems can be considered.

Solvent/Solvent SystemRationaleExpected Outcome
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. The addition of water as an anti-solvent can induce crystallization.High purity crystals, but care must be taken to avoid oiling out.
Isopropanol Similar properties to ethanol, often a good choice for aromatic compounds.Good crystal formation is expected.
Heptane/Ethyl Acetate A non-polar/polar solvent mixture. The compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added to induce precipitation.Effective for removing both more polar and less polar impurities.
Toluene/Heptane An aromatic/aliphatic hydrocarbon mixture. Suitable for compounds with aromatic rings.Can yield high-quality crystals.
Protocol for Recrystallization from Ethanol/Water

This protocol is a good starting point for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir to dissolve the solid completely. Add the ethanol portion-wise to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.

Diagram of Recrystallization Workflow:

G cluster_recrystallization Recrystallization Protocol dissolve 1. Dissolve crude product in minimal hot solvent hot_filter 2. Hot filtration (if necessary) dissolve->hot_filter induce 3. Induce crystallization (add anti-solvent) hot_filter->induce cool 4. Slow cooling to room temperature induce->cool ice_bath 5. Further cooling in ice bath cool->ice_bath collect 6. Collect crystals by vacuum filtration ice_bath->collect wash 7. Wash with ice-cold solvent collect->wash dry 8. Dry crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography: A Versatile Separation Technique

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4][5] For this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective method.

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC).[5] The goal is to find a solvent system that gives the target compound a retention factor (Rf) of approximately 0.3-0.4 and provides good separation from its impurities.

Procedure for TLC Analysis:

  • Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate (silica gel coated) about 1 cm from the bottom.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. A common starting point for a molecule of this polarity is a mixture of heptane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The bromophenyl group will be UV active.

  • Optimization: Adjust the polarity of the solvent system to achieve the desired Rf value. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values of the compounds.

Diagram of TLC-Based Method Development:

G cluster_tlc TLC for Method Development start_tlc Start with crude sample prepare_plate Spot sample on TLC plate start_tlc->prepare_plate develop_plate Develop plate in solvent system prepare_plate->develop_plate visualize Visualize under UV light develop_plate->visualize analyze_rf Analyze Rf values visualize->analyze_rf decision Optimal separation? analyze_rf->decision adjust_solvent Adjust solvent polarity decision->adjust_solvent No to_column Proceed to Column Chromatography decision->to_column Yes adjust_solvent->develop_plate

Caption: Workflow for optimizing the mobile phase for column chromatography using TLC.

Protocol for Column Chromatography

Once the optimal solvent system has been determined by TLC, you can proceed with the column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvent system (determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the less polar solvent of your chosen mobile phase. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Monitoring: Monitor the fractions by TLC to determine which fractions contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. The following techniques are recommended:

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • HPLC/GC-MS: These techniques can provide a quantitative measure of purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By carefully selecting and executing the appropriate purification technique, be it recrystallization or column chromatography, researchers can obtain this key intermediate in high purity. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal, thereby ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations.

References

  • Columbia University. Column chromatography. Available from: [Link]

  • Organic Syntheses. An Open Access Journal for the Publication of Reliable Procedures for the Synthesis of Organic Compounds. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • AOBChem. This compound. Available from: [Link]

  • Massachusetts Institute of Technology OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available from: [Link]

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synthetic routes to 1-(4-aminophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile

Introduction

1-(4-aminophenyl)cyclopentanecarbonitrile, with CAS number 115279-73-7, is a crucial chemical intermediate in the field of pharmaceutical synthesis.[1][2] Its primary significance lies in its role as a key building block for Apatinib, an orally administered, small-molecule tyrosine kinase inhibitor.[3][4] Apatinib targets the vascular endothelial growth factor receptor-2 (VEGFR2), playing a vital role in inhibiting tumor angiogenesis.[4] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug development and manufacturing professionals.

This application note provides a detailed examination of a robust, patented synthetic route to 1-(4-aminophenyl)cyclopentanecarbonitrile. It offers a comprehensive, step-by-step protocol derived from established methods, explains the chemical rationale behind the procedural choices, and presents alternative conceptual pathways to provide a broader synthetic context for researchers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(4-aminophenyl)cyclopentanecarbonitrile 115279-73-7C₁₂H₁₄N₂186.25
1-(4-nitrophenyl)cyclopentanecarbonitrile 91392-33-5C₁₂H₁₂N₂O₂216.24

Primary Synthetic Strategy: Two-Step Synthesis via Nitro-Aryl Intermediate

The most well-documented and industrially applied approach involves a two-stage process: the initial formation of a carbon-carbon bond to construct the 1-(4-nitrophenyl)cyclopentanecarbonitrile core, followed by the chemical reduction of the nitro group to the target primary amine. This strategy is advantageous as it utilizes readily available starting materials and employs reliable, high-yielding chemical transformations.[3]

G cluster_0 PART 1: C-C Bond Formation cluster_1 PART 2: Nitro Group Reduction A 1-Hydroxycyclopentanecarbonitrile + p-Nitrochlorobenzene B Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile A->B Organozinc Coupling C 1-(4-nitrophenyl)cyclopentanecarbonitrile D 1-(4-aminophenyl)cyclopentanecarbonitrile (Final Product) C->D Catalytic Hydrogenation

Caption: High-level workflow for the primary synthetic route.

Part 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile

This crucial step establishes the core carbocyclic framework. The methodology outlined in patent US11673857B2 employs a coupling reaction between an organozinc reagent derived from p-nitrochlorobenzene and a cyclopentyl electrophile, 1-chlorocyclopentanecarbonitrile.[3] The latter is conveniently prepared in situ from its corresponding hydroxy precursor.

Causality and Experimental Rationale

The choice of an organozinc-based coupling is strategic. Organozinc reagents exhibit moderate reactivity, which makes them highly tolerant of functional groups like the nitro group, preventing undesired side reactions that might occur with more reactive organometallics (e.g., Grignard reagents). The use of a copper catalyst, Li₂CuCl₄, facilitates the cross-coupling, which can be mechanistically viewed as a Negishi-type reaction. Temperature control is critical; the initial formation of the organozinc reagent and the subsequent coupling are performed at low temperatures (5°C to 20°C) to ensure stability and selectivity.[3]

Detailed Experimental Protocol

This protocol is adapted from the procedures described in patent US11673857B2.[3]

Step 1.1: Preparation of 1-chlorocyclopentanecarbonitrile Solution (In Situ)

  • To a suitable reaction vessel, add 1-hydroxycyclopentanecarbonitrile (1.0 eq) and xylene (approx. 6 parts by weight).

  • In a separate vessel, dissolve triphosgene (0.33 eq) in xylene (approx. 3 parts by weight).

  • Heat the solution of 1-hydroxycyclopentanecarbonitrile to 60°C.

  • Slowly add the triphosgene solution dropwise to the reaction vessel, maintaining the internal temperature between 60°C and 65°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours to ensure complete conversion.

  • The resulting solution of 1-chlorocyclopentanecarbonitrile in xylene is cooled and used directly in the next step.

Step 1.2: Cross-Coupling Reaction

  • Transfer the 1-chlorocyclopentanecarbonitrile solution and Li₂CuCl₄ (catalytic amount) to a new reaction vessel.

  • Cool the mixture to between 5°C and 10°C with stirring.

  • In a separate apparatus, prepare the p-nitrochlorobenzene-zinc reagent according to standard organometallic procedures.

  • Slowly add the p-nitrochlorobenzene-zinc reagent solution dropwise to the reaction vessel, ensuring the internal temperature is maintained between 10°C and 15°C.

  • Once the addition is complete, allow the mixture to stir at 15°C to 20°C for 1-2 hours to drive the reaction to completion.

  • For workup, transfer the reaction solution to a flask containing a 3% hydrochloric acid aqueous solution and stir for 10 minutes.

  • Separate the layers, wash the organic layer with water twice, and recover the solvent by distillation to obtain the crude 1-(4-nitrophenyl)cyclopentanecarbonitrile. The product can be further purified by recrystallization from an ethanol/water mixture.

ParameterConditionPurpose
Chlorination Triphosgene, Xylene, 60-65°C then refluxConverts the hydroxyl group to a better leaving group (chloride).
Coupling p-nitrochlorobenzene-zinc reagentProvides the nitrophenyl nucleophile.
Catalyst Li₂CuCl₄Facilitates the C-C bond formation between the aryl and alkyl moieties.
Temperature 5°C to 20°CControls reaction rate and minimizes side reactions.
Workup 3% HCl (aq) washQuenches the reaction and removes inorganic byproducts.

Part 2: Reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile

The final step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct.

Causality and Experimental Rationale

The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is standard for this type of reduction.[3] These catalysts are highly active and can be easily removed from the reaction mixture by simple filtration, simplifying product purification. The reaction is run under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent. The solvent system, typically a mixture of ethanol and water, is chosen for its ability to dissolve the starting material and its compatibility with the reaction conditions. The reaction temperature is moderately elevated (55-60°C) to increase the reaction rate without promoting side reactions.[3]

Detailed Experimental Protocol

This protocol is adapted from the procedures described in patent US11673857B2.[3]

  • Charge a hydrogenation reactor with the purified 1-(4-nitrophenyl)cyclopentanecarbonitrile (1.0 eq), 95% ethanol, water, and the catalyst (e.g., 5% Pd/C or Pt/C, approx. 3-5% by weight).

  • Seal the reactor and purge the system with nitrogen gas three times to remove oxygen.

  • Purge the system with hydrogen gas three times.

  • Pressurize the reactor with hydrogen to 0.4-0.6 MPa.

  • Heat the mixture to 55-60°C with vigorous stirring.

  • Monitor the reaction by observing the hydrogen pressure. The reaction is complete when the hydrogen uptake ceases.

  • Maintain the temperature for an additional 30-60 minutes post-completion to ensure full conversion.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to induce crystallization.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the final product, 1-(4-aminophenyl)cyclopentanecarbonitrile.

CatalystTemperaturePressureNotes
Pd/C 55 - 60 °C0.4 - 0.6 MPaA common and highly effective catalyst for nitro group reductions.
Pt/C 55 - 60 °C0.4 - 0.6 MPaAn alternative catalyst, also demonstrating high efficacy.

Alternative Conceptual Synthetic Pathways

While the two-step nitro-intermediate route is well-established, other modern synthetic methodologies could conceptually be applied to construct 1-(4-aminophenyl)cyclopentanecarbonitrile. These routes may offer different advantages in terms of step economy or substrate scope.

Strecker Synthesis Approach

The Strecker synthesis is a classic multi-component reaction that forms an α-aminonitrile from a ketone or aldehyde, an amine, and a cyanide source.[5][6][7]

G A Cyclopentanone D Iminium Ion Intermediate A->D Condensation B Aniline (or equivalent) B->D Condensation C Cyanide Source (e.g., NaCN, TMSCN) E α-Aminonitrile Product C->E Nucleophilic Attack D->E Nucleophilic Attack

Caption: Conceptual workflow for a Strecker-type synthesis.

Discussion: A direct three-component reaction of cyclopentanone, aniline, and a cyanide source would yield the desired carbon skeleton. This method is highly atom-economical. However, the reactivity of aniline in the initial imine formation and the potential for side reactions under typical Strecker conditions would need careful optimization.[8] Asymmetric variants using chiral amines or catalysts could also be explored to achieve enantioselectivity if required.[9]

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] This method could be employed to couple an amine with an aryl halide.

G A 1-Aminocyclopentanecarbonitrile D Coupled Product A->D B 4-Bromoaniline (Protected) or 1-Bromo-4-nitrobenzene B->D C Pd Catalyst + Ligand + Base C->D E Final Product (after deprotection/reduction) D->E

Caption: Conceptual workflow for a Buchwald-Hartwig amination route.

Discussion: This approach would likely involve reacting 1-aminocyclopentanecarbonitrile with a suitable aryl partner like 1-bromo-4-nitrobenzene (followed by reduction) or a protected 4-bromoaniline. The key advantages of this method are its exceptional functional group tolerance and generally high yields.[13] The main challenge would be the synthesis and stability of the 1-aminocyclopentanecarbonitrile starting material, which itself can be prepared from cyclopentanone via a Strecker-type reaction.[14]

Safety and Handling

Working with nitriles, organometallic reagents, and performing hydrogenations requires strict adherence to safety protocols.

  • 1-(4-aminophenyl)cyclopentanecarbonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and is toxic to aquatic life.[15]

  • Cyanide Sources (for alternative routes): Reagents like NaCN or TMSCN are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Acidic conditions can release poisonous hydrogen cyanide gas.

  • Catalytic Hydrogenation: This procedure involves flammable solvents and hydrogen gas under pressure, posing a fire and explosion risk. The reactor must be properly rated, and catalysts like Pd/C can be pyrophoric upon exposure to air after the reaction.

Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

References

  • Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • Buchwald–Hartwig amin
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  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega - ACS Publications. [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • 1-(4-Aminophenyl)cyclopentanecarbonitrile. PubChem. [Link]

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  • A truly green synthesis of ??-aminonitriles via Strecker reaction. ResearchGate. [Link]

  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]

  • 91392-33-5,1-(4-Nitrophenyl)cyclopentanecarbonitrile. AccelaChem. [Link]

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Chemistry Portal. [Link]

  • 1-(4-nitrophenyl)cyclopentane-1-carbonitrile (C12H12N2O2). PubChemLite. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]

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  • Highly Enantioselective α-Cyanation with 4-Acetylphenyl Cyanate. ResearchGate. [Link]

  • 1-(4-Nitrophenyl)cyclopentane-1-carbonitrile. PubChem. [Link]

  • In Vitro and In Silico Toxicological Properties of Natural Antioxidant Therapeutic Agent Azima tetracantha. LAM. MDPI. [Link]

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Application Notes and Protocols: 1-(4-Bromophenyl)cyclopentanecarbonitrile as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(4-Bromophenyl)cyclopentanecarbonitrile is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aryl bromide and a versatile nitrile group on a cyclopentane scaffold, offers two distinct and orthogonal sites for chemical modification. This allows for the strategic and sequential introduction of molecular complexity, making it a valuable precursor for a wide range of high-value compounds, particularly in the development of novel therapeutics.[1] The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the nitrile moiety can be transformed into amines, carboxylic acids, and other functional groups. This guide provides an in-depth analysis of its synthetic utility, detailed experimental protocols for key transformations, and insights into its application in constructing complex molecular architectures.

Physicochemical Properties and Structural Attributes

The utility of this compound stems directly from its unique chemical structure. The presence of both a nucleophilic/electrophilic nitrile carbon and an electrophilic aryl carbon (activated for oxidative addition) on the same molecule provides significant synthetic flexibility.

PropertyDataSource(s)
Molecular Formula C₁₂H₁₂BrN[1][2][3]
Molecular Weight 250.13 g/mol [1]
CAS Number 143328-19-2[1][2]
Appearance Typically a solid at room temperature.
Key Functional Groups Aryl Bromide, Nitrile, Cyclopentane Scaffold[1]

Core Synthetic Utility: A Bifunctional Linchpin

The synthetic power of this intermediate lies in the ability to selectively functionalize its two primary reactive sites. This dual reactivity allows for convergent synthetic strategies, significantly shortening synthetic routes to complex targets.

Transformations of the Aryl Bromide Moiety

The 4-bromophenyl group is an ideal handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in drug discovery for assembling the core structures of bioactive molecules.[1][4]

Common Cross-Coupling Strategies:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

  • Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

The choice of catalyst (typically a Palladium(0) or Palladium(II) precursor), ligand, base, and solvent is critical for achieving high yields and depends on the specific coupling partners.

G cluster_Aryl Aryl Bromide Transformations cluster_Products Product Scaffolds Start This compound Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Pd_cat + Coupling Partner Suzuki Biaryl Product (Suzuki Coupling) Pd_cat->Suzuki (e.g., Ar'-B(OH)₂) Sonogashira Alkynyl Product (Sonogashira Coupling) Pd_cat->Sonogashira (e.g., R-C≡CH) Buchwald Arylamine Product (Buchwald-Hartwig) Pd_cat->Buchwald (e.g., R₂NH)

Caption: Workflow for Palladium-catalyzed cross-coupling reactions at the aryl bromide site.

Transformations of the Nitrile Group

The nitrile group is a highly versatile functional group that can be converted into several other key functionalities, often serving as a gateway to amines or carboxylic acids which are prevalent in pharmacologically active compounds.[1][5]

Key Nitrile Transformations:

  • Reduction to Primary Amine: Achieved with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni). This introduces a basic nitrogen atom, crucial for many CNS agents.[5]

  • Hydrolysis to Carboxylic Acid: Can be performed under acidic or basic conditions to yield a cyclopentanecarboxylic acid derivative. This is useful for introducing a polar, acidic group or for further conversion to amides or esters.[5]

  • Conversion to Tetrazole: Reaction with sodium azide (NaN₃), often catalyzed, creates a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry.[5]

G cluster_Nitrile Nitrile Group Transformations cluster_Products Functional Group Outcomes Start 1-(Aryl)cyclopentanecarbonitrile Amine Primary Amine (-CH₂NH₂) Start->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Acid Carboxylic Acid (-COOH) Start->Acid Hydrolysis (e.g., H₃O⁺ or OH⁻) Tetrazole Tetrazole Ring Start->Tetrazole Cycloaddition (e.g., NaN₃)

Caption: Key synthetic transformations originating from the nitrile functional group.

Application Spotlight: A Convergent Route to a CNS Agent Precursor

To illustrate the power of this bifunctional intermediate, we outline a hypothetical, yet chemically robust, synthetic pathway to a complex precursor suitable for elaboration into CNS-active agents. This route leverages both reactive handles in a sequential manner.

G A 1-(4-Bromophenyl) cyclopentanecarbonitrile B Suzuki Coupling + Pyridine-4-boronic acid + Pd(PPh₃)₄, K₂CO₃ A->B C Intermediate A 1-(4-(pyridin-4-yl)phenyl) cyclopentanecarbonitrile B->C D Nitrile Reduction + LiAlH₄ in THF + H₂O workup C->D E Final Precursor (1-(4-(pyridin-4-yl)phenyl) cyclopentyl)methanamine D->E

Caption: A two-step convergent synthesis to a valuable drug-like scaffold.

This pathway efficiently combines a C-C bond formation to install a desirable heterocyclic motif (a pyridine ring, common in CNS drugs) with a subsequent functional group transformation to unmask a primary amine, ready for further derivatization (e.g., amide formation, reductive amination).

Detailed Experimental Protocols

The following protocols are presented as representative procedures. Researchers must adapt them based on specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol describes the palladium-catalyzed coupling of the aryl bromide with phenylboronic acid to form 1-(biphenyl-4-yl)cyclopentanecarbonitrile.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (degassed)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add degassed toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of starting material).

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Scientist's Note (Causality): The use of a two-phase Toluene/Water system with K₂CO₃ is a classic Suzuki condition. The base is crucial for activating the boronic acid to form the boronate species, which is essential for the transmetalation step in the catalytic cycle. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol details the reduction of this compound to (1-(4-bromophenyl)cyclopentyl)methanamine using LiAlH₄.

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (Water, 15% NaOH, Water)

  • Diethyl Ether

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add LiAlH₄ under an Argon or Nitrogen atmosphere.

  • Solvent Addition: Add anhydrous THF to create a suspension of LiAlH₄ and cool the flask to 0°C in an ice-water bath.

  • Substrate Addition: Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Caution: Exothermic): Cool the reaction back to 0°C. Cautiously and slowly quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure (Fieser's workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms. Add anhydrous magnesium sulfate (MgSO₄), stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further by distillation, crystallization (as a salt), or column chromatography if necessary.

Scientist's Note (Causality): LiAlH₄ is a powerful, non-selective reducing agent necessary for the complete reduction of the nitrile to the amine. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a trusted and safe method for quenching LiAlH₄ reactions, providing better filtration characteristics than quenching with water alone, which can form gelatinous aluminum hydroxides that are difficult to handle.

References

  • This compound - MySkinRecipes.
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  • This compound | C12H12BrN | CID 3987679 - PubChem - NIH.
  • The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis.
  • Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile - Benchchem.

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Troubleshooting & Optimization

common side reactions in the synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges encountered during this procedure.

Introduction

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A common and effective method for its synthesis is the cycloalkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane, often facilitated by phase-transfer catalysis (PTC). While this method is generally robust, it is not without its challenges. This guide will delve into the common side reactions, their mechanistic origins, and provide practical, field-proven solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is the cycloalkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane. This reaction is typically carried out in a biphasic system using a strong base, such as 50% aqueous sodium hydroxide, and a phase-transfer catalyst like a quaternary ammonium salt (e.g., benzyltriethylammonium chloride).[1][2]

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?

A2: PTC is highly recommended because it facilitates the reaction between reactants present in two different phases (aqueous and organic). The phase-transfer catalyst transports the deprotonated carbanion from the aqueous phase to the organic phase, where it can react with the 1,4-dibromobutane. This enhances reaction rates, improves yields, and often allows for milder reaction conditions compared to using strong bases in anhydrous organic solvents.

Q3: What are the primary side reactions I should be aware of?

A3: The main side reactions include the formation of a dialkylated dimer, hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, and the presence of unreacted starting materials. In some cases, mono-alkylated, uncyclized product may also be observed.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, product, and major non-polar byproducts. Gas chromatography (GC) can also be employed for more quantitative analysis.[2][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective phase-transfer catalyst.2. Insufficiently strong base.3. Low reaction temperature.4. Poor stirring, leading to inefficient mixing of phases.1. Use a fresh, high-purity phase-transfer catalyst. Consider screening different catalysts.2. Ensure the concentration of the aqueous base is adequate (e.g., 50% NaOH).3. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase.4. Employ vigorous mechanical stirring to ensure a high surface area between the two phases.
Presence of a High-Molecular-Weight Impurity Formation of a dialkylated dimer byproduct. This occurs when the carbanion of one molecule of 4-bromophenylacetonitrile reacts with 1,4-dibromobutane, and the resulting intermediate then reacts with a second molecule of the deprotonated nitrile instead of cyclizing.1. Use a slight excess of 1,4-dibromobutane (e.g., 1.2 equivalents) to favor the intramolecular cyclization.[2]2. Slower, controlled addition of the 1,4-dibromobutane can also minimize intermolecular reactions.
Product Contaminated with a More Polar Impurity Hydrolysis of the nitrile group to 1-(4-bromophenyl)cyclopentanecarboxamide or 1-(4-bromophenyl)cyclopentanecarboxylic acid. This can occur during the reaction in the presence of strong base and water, or during an acidic workup.[5][6][7]1. Minimize reaction time once the starting material is consumed.2. Keep the reaction temperature from exceeding the optimal range.3. During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.
Difficulty in Purifying the Product The product may be contaminated with unreacted 1,4-dibromobutane, which can have a similar polarity and be challenging to separate by column chromatography.[2]1. Use vacuum distillation to remove the more volatile 1,4-dibromobutane before chromatography.2. Optimize the column chromatography conditions, potentially using a less polar solvent system to achieve better separation.

Visualizing the Reaction and Side Reactions

Main Reaction Pathway

Main Reaction 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Carbanion Carbanion 4-Bromophenylacetonitrile->Carbanion Base (e.g., NaOH) Intermediate Intermediate Carbanion->Intermediate + 1,4-Dibromobutane This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: The desired reaction pathway to the target molecule.

Common Side Reaction Pathways

Side Reactions cluster_main Main Reactants cluster_products Side Products Carbanion Carbanion Dialkylated Dimer Dialkylated Dimer Carbanion->Dialkylated Dimer Intermolecular Reaction 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Dialkylated Dimer Hydrolysis Products Hydrolysis Products This compound This compound This compound->Hydrolysis Products H2O, H+ or OH-

Caption: Formation of common undesirable byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromophenylacetonitrile

  • 1,4-Dibromobutane

  • 50% (w/w) Aqueous Sodium Hydroxide

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Toluene (or other suitable organic solvent)

  • Diethyl ether (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-bromophenylacetonitrile (1.0 eq), toluene, and the phase-transfer catalyst (0.05 eq).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Heat the mixture to 60-70 °C.

  • Slowly add 1,4-dibromobutane (1.2 eq) over a period of 30-60 minutes.

  • Maintain the reaction at 60-70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to remove unreacted 1,4-dibromobutane, followed by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Workup Procedure to Minimize Nitrile Hydrolysis
  • After the reaction is complete, cool the mixture to room temperature.

  • Instead of a strong acid quench, carefully add cold water to dilute the reaction mixture.

  • Separate the organic layer.

  • Neutralize the aqueous layer with a mild acid (e.g., dilute HCl) to a pH of ~7 before extraction.

  • Proceed with the extraction and drying steps as described in Protocol 1.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Supplementary information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br | Request PDF. (2000, May). Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Retrieved from [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • NMR Impurities | PDF | Organometallic Chemistry | Organic Compounds - Scribd. (n.d.). Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Amazon S3. (n.d.). Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-Bromophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. As a key intermediate in the development of various bioactive molecules, particularly central nervous system (CNS) agents, mastering the synthesis of this compound is crucial.[1] This document offers a structured approach to overcoming common experimental hurdles, ensuring reproducible and high-yield outcomes.

I. Synthetic Strategies Overview

The synthesis of this compound typically involves the formation of a carbon-carbon bond at the benzylic position of a bromophenyl-containing starting material. The most common and effective method is the cyanation of a suitable precursor, often employing phase-transfer catalysis for enhanced efficiency and milder reaction conditions.

Core Reaction Pathway: Phase-Transfer Catalyzed Cyanation

This approach involves the reaction of a 1-bromo-1-(4-bromophenyl)cyclopentane with a cyanide salt in a biphasic system, facilitated by a phase-transfer catalyst.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the cyanation of 1-bromo-1-(4-bromophenyl)cyclopentane using a cyanide source like sodium or potassium cyanide. This reaction is often carried out under phase-transfer catalysis (PTC) conditions to facilitate the reaction between the organic-soluble substrate and the aqueous-soluble cyanide salt.[2][3][4]

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?

Phase-transfer catalysis is highly advantageous for this reaction for several key reasons:

  • Increased Reaction Rates: PTC overcomes the insolubility of the reactants in different phases, leading to significantly faster reaction times.[2][5]

  • Milder Reaction Conditions: It allows the use of less harsh conditions, such as lower temperatures and less hazardous solvents, which helps to minimize side reactions and product decomposition.[2][5]

  • Improved Yields and Selectivity: By promoting the desired reaction pathway, PTC often leads to higher yields and greater product purity.[2][5]

  • Use of Inexpensive Bases: It enables the use of cost-effective and safer bases like concentrated aqueous sodium hydroxide.[2]

Q3: What are some alternative, less toxic cyanating agents I can use?

While sodium and potassium cyanide are effective, their high toxicity is a significant concern. Safer alternatives include:

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A solid and more stable source of cyanide ions.[6]

  • Zinc Cyanide (Zn(CN)₂): Another solid reagent where the cyanide is less readily released.[6]

  • Acetone Cyanohydrin: A liquid source of cyanide that can be used in certain applications.[6]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2][6] This allows for the timely quenching of the reaction upon completion, preventing the formation of byproducts.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
1. Incomplete Reaction - Monitor Reaction Progress: Use TLC or GC to ensure the reaction has gone to completion before workup.[6] - Optimize Reaction Time and Temperature: Consider increasing the reaction time or temperature, but be mindful of potential side reactions. A systematic optimization study may be necessary.[7][8]
2. Poor Quality of Reagents - Use Fresh and Dry Reagents: Ensure that the 1-bromo-1-(4-bromophenyl)cyclopentane is pure and the cyanide salt is dry, as moisture can inhibit the reaction.[9] - Verify Catalyst Activity: If using a phase-transfer catalyst, ensure it is active and has not degraded.
3. Inefficient Phase-Transfer Catalysis - Catalyst Selection: The choice of phase-transfer catalyst is crucial. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts are commonly used.[3][4] - Catalyst Concentration: Optimize the catalyst loading; typically 1-5 mol% is sufficient. - Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the two phases.
4. Competing Elimination Reaction - Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination pathway.[6] - Solvent Choice: The use of a polar aprotic solvent can also favor the SN2 reaction.[6]
Problem 2: Formation of Significant Side Products
Potential Cause Recommended Solution(s)
1. Over-alkylation or Di-alkylation - Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the cyanide source.
2. Hydrolysis of the Nitrile Product - Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid or amide, especially if the reaction is run at elevated temperatures or for extended periods.[9]
3. Decomposition of Starting Material or Product - Temperature Control: Avoid excessive heating, as it can lead to decomposition.[9] Run the reaction at the lowest effective temperature.
Problem 3: Difficult Product Purification
Potential Cause Recommended Solution(s)
1. Presence of Unreacted Starting Materials - Optimize for Full Conversion: Drive the reaction to completion by optimizing reaction time and temperature, as confirmed by TLC or GC.[10]
2. Similar Polarity of Product and Impurities - Chromatography: Utilize column chromatography for purification if simple extraction and washing are insufficient.[10] A range of solvent systems should be screened to achieve optimal separation.
3. Emulsion Formation During Workup - Brine Wash: During the aqueous workup, washing the organic layer with brine (saturated NaCl solution) can help to break up emulsions. - Filtration: Filtering the organic layer through a pad of celite or anhydrous sodium sulfate can also be effective.

IV. Experimental Protocols & Workflows

Detailed Protocol: Phase-Transfer Catalyzed Synthesis of this compound

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-1-(4-bromophenyl)cyclopentane (1.0 eq.) and a suitable organic solvent (e.g., toluene, dichloromethane).

  • Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 2-5 mol%).

2. Reagent Addition:

  • Prepare a solution of sodium cyanide (1.1 - 1.5 eq.) in water.

  • Add the aqueous cyanide solution to the vigorously stirred organic mixture.

3. Reaction Execution:

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

4. Workup and Extraction:

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.[6][11]

  • Combine the organic extracts.

5. Washing and Drying:

  • Wash the combined organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).[6]

6. Purification:

  • Filter off the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[6]

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine 1-bromo-1-(4-bromophenyl)cyclopentane, solvent, and PTC catalyst in flask reagent_add Add aqueous NaCN solution setup1->reagent_add heating Heat and stir vigorously reagent_add->heating monitoring Monitor by TLC/GC heating->monitoring workup1 Cool and separate layers monitoring->workup1 Reaction Complete extraction Extract aqueous layer workup1->extraction washing Wash combined organic layers extraction->washing drying Dry over anhydrous agent washing->drying purification Purify by distillation or chromatography drying->purification

Caption: General workflow for the synthesis of this compound.

V. References

  • BenchChem. (n.d.). Improving reaction yield for nitrile synthesis. Retrieved from

  • MySkinRecipes. (n.d.). This compound. Retrieved from

  • BenchChem. (n.d.). Alternative reagents for the synthesis of Cyclopentanecarbonitrile. Retrieved from

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. Retrieved from

  • Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018). Retrieved from

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from

  • AOBChem USA. (n.d.). This compound. Retrieved from

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from

  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from

  • BenchChem. (n.d.). Optimization of reaction conditions for 2,3-Dimethyl-2-cyclopenten-1-one synthesis. Retrieved from

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from

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Technical Support Center: Purification of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Bromophenyl)cyclopentanecarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The guidance herein is based on established chemical principles and practical laboratory experience to ensure you can confidently navigate the challenges of purifying this important pharmaceutical intermediate.[1]

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the typical physical properties of this compound?

A1: this compound is typically an off-white to yellowish solid at room temperature. Its molecular weight is 250.13 g/mol .[1] While the exact melting point can vary with purity, it is a crucial parameter to assess the success of your purification.

Q2: What are the most common purification techniques for this compound?

A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.

Q3: What are the likely impurities I might encounter?

A3: Impurities can arise from unreacted starting materials, such as 4-bromophenylacetonitrile and 1,4-dibromobutane (if this is the synthetic route), or from side reactions. Potential side products include species from hydrolysis of the nitrile group to a carboxylic acid or amide, or byproducts from competing reactions.[2][3]

Q4: How can I qualitatively assess the purity of my sample during the purification process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. A well-chosen solvent system will allow you to visualize the separation of your desired product from impurities. Stains like potassium permanganate can be useful for visualizing spots if the compounds are not UV-active.

II. In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for issues that may arise during the purification of this compound.

A. Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can prevent the formation of high-purity crystals.

Problem 1: The compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling process is too rapid.

  • Solution Workflow:

    • Re-dissolve: Gently heat the solution to redissolve the oil.

    • Add more solvent: Add a small amount of the hot solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a nucleation site.

Problem 2: No crystals form, even after cooling.

  • Causality: This indicates that the solution is not sufficiently saturated. You may have used too much solvent.

  • Solution Workflow:

    • Evaporate Solvent: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could lead to oiling out.

    • Induce Crystallization: Once the solution has reached a higher concentration, attempt to induce crystallization by scratching or seeding as described above.

    • Consider a Mixed-Solvent System: If a single solvent is not yielding good crystals, a mixed-solvent system can be effective.[4] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly. Common mixed-solvent systems for compounds of this nature include ethanol/water or hexane/acetone.[5]

Problem 3: The resulting crystals are colored or appear impure.

  • Causality: Colored impurities may be trapped within the crystal lattice or adsorbed onto the crystal surface.

  • Solution Workflow:

    • Activated Charcoal: Before crystallization, add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal will adsorb many colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

    • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool and crystallize as usual.

Diagram: Recrystallization Troubleshooting Logic

G start Start Recrystallization oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals impure_crystals Impure/Colored Crystals start->impure_crystals redissolve Re-dissolve & Add Solvent oiling_out->redissolve evaporate Evaporate Solvent no_crystals->evaporate mixed_solvent Try Mixed-Solvent System no_crystals->mixed_solvent charcoal Use Activated Charcoal impure_crystals->charcoal slow_cool Slow Cooling redissolve->slow_cool induce_nucleation Induce Nucleation (Scratch/Seed) slow_cool->induce_nucleation success Pure Crystals Obtained slow_cool->success induce_nucleation->success evaporate->induce_nucleation mixed_solvent->success hot_filtration Hot Filtration charcoal->hot_filtration hot_filtration->slow_cool

Caption: Troubleshooting workflow for common recrystallization issues.

B. Troubleshooting Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[6]

Problem 1: Poor separation of the product from impurities (overlapping spots on TLC).

  • Causality: The chosen eluent system does not have the optimal polarity to effectively separate the components of the mixture.

  • Solution Workflow:

    • Optimize Eluent System: Systematically test different solvent ratios using TLC. A good eluent system for flash chromatography should give your product an Rf value of approximately 0.35.

    • Consider Different Solvents: If adjusting the ratio of your current solvents (e.g., hexane/ethyl acetate) is not effective, try a different solvent system. For instance, dichloromethane can offer different selectivity.

    • Gradient Elution: If a single solvent system cannot separate all impurities, a gradient elution may be necessary. Start with a less polar eluent to remove non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

Problem 2: The compound is not eluting from the column.

  • Causality: The eluent is not polar enough to move the compound through the silica gel.

  • Solution Workflow:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.

    • Drastic Polarity Change: If a gradual increase is ineffective, a switch to a significantly more polar solvent, such as pure ethyl acetate or even a small percentage of methanol in dichloromethane, may be required.

Problem 3: The column "cracks" or runs dry.

  • Causality: Cracking of the silica bed is often due to heat generated during elution or allowing the solvent level to drop below the top of the silica. This creates channels, leading to poor separation.

  • Solution Workflow:

    • Proper Packing: Ensure the column is packed uniformly without any air bubbles.

    • Maintain Solvent Level: Always keep the solvent level above the top of the silica gel.

    • Avoid Excessive Heat: For large columns, the heat of adsorption can be significant. If the column becomes hot to the touch, consider using a wider column or a less exothermic solvent system.

Table: Representative Eluent Systems for Flash Chromatography

Eluent System (v/v)PolarityTypical Application
95:5 Hexane:Ethyl AcetateLowEluting non-polar impurities.
90:10 Hexane:Ethyl AcetateLow-MediumA good starting point for this compound.
80:20 Hexane:Ethyl AcetateMediumFor eluting the product if it has a low Rf in 90:10.
100% DichloromethaneMediumAn alternative solvent for different selectivity.

Diagram: Column Chromatography Troubleshooting

G start Start Column Chromatography poor_separation Poor Separation start->poor_separation no_elution Product Not Eluting start->no_elution column_cracks Column Cracks start->column_cracks optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity repack_column Repack Column Carefully column_cracks->repack_column maintain_solvent_level Maintain Solvent Level column_cracks->maintain_solvent_level gradient_elution Use Gradient Elution optimize_eluent->gradient_elution If still poor success Pure Product Collected optimize_eluent->success gradient_elution->success increase_polarity->success

Caption: Decision tree for troubleshooting flash column chromatography.

III. Protocol for a Self-Validating Purification

This section provides a generalized workflow that incorporates in-process checks to ensure the purification is proceeding as expected.

Step 1: Initial Characterization of Crude Product

  • Take a small sample of your crude product and run a TLC in a few different solvent systems (e.g., 9:1 and 4:1 hexane:ethyl acetate). This will give you an idea of the number of components and their relative polarities.

  • Obtain a proton NMR spectrum of the crude material. This can help identify the major impurities, such as unreacted starting materials.

Step 2: Choice of Purification Method

  • If the crude product is a solid and the TLC shows one major spot with minor, less polar or more polar impurities, recrystallization is a good first choice.

  • If the crude product is an oil, or if the TLC shows multiple impurities with polarities close to your product, flash column chromatography is the preferred method.

Step 3: Execution of Purification with In-Process Monitoring

  • For Recrystallization: After the crystals have formed and been filtered, take a small sample of the crystals and the mother liquor. Run a TLC of both. The crystal sample should show a single, clean spot, while the mother liquor will contain the impurities.

  • For Column Chromatography: Collect fractions and monitor them by TLC. Combine the fractions that contain your pure product.

Step 4: Final Purity Assessment

  • After removing the solvent from your purified product, obtain a final weight to calculate the yield.

  • Run a final, high-resolution TLC.

  • Obtain a final proton NMR spectrum. The spectrum should be clean, with all peaks assignable to the product structure and the correct integration values.

  • Measure the melting point of the purified solid. A sharp melting point close to the literature value indicates high purity.

By following this self-validating process, you can be confident in the purity of your final this compound.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. 1-(4-Bromophenyl)cyclopropanecarbonitrile. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Organic Syntheses. 2-(2-Bromophenyl)-2-propylpentanenitrile. Available from: [Link]

  • AOBChem USA. This compound. Available from: [Link]

  • SIELC Technologies. Separation of 1-(4-Chlorophenyl)cyclobutanecarbonitrile on Newcrom R1 HPLC column. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • J&K Scientific. 1-(4-Bromophenyl)cyclopropanecarbonitrile. Available from: [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • Frontiers in Bioengineering and Biotechnology. Unlocking efficiency in column chromatography with packed bed supporting inserts. Available from: [Link]

  • ResearchGate. Enantioseparation of 1-(p-bromophenyl)ethanol by crystallization of host-guest complexes with permethylated β-cyclodextrin: Crystal structures and mechanisms of chiral recognition. Available from: [Link]

  • Creative Biolabs. Protein Purification Protocol & Troubleshooting. Available from: [Link]

  • GE Healthcare. Protein purification troubleshooting guide. Available from: [Link]

  • ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Available from: [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]

  • Synfacts. Transition-Metal-Free Hydroamination/Defluorination/Cyclization of Perfluoroalkyl Alkynes with Amidines - Supporting Information. Available from: [Link]

  • Global Substance Registration System. 1-(4-AMINOPHENYL)CYCLOPENTANECARBONITRILE. Available from: [Link]

  • PubChem. Cyclopentanecarbonitrile. Available from: [Link]

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Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection.

Introduction: The Synthetic Challenge

The synthesis of this compound is a key step in the preparation of various pharmaceutical intermediates, particularly for central nervous system (CNS) agents.[1] The most common and efficient method for this synthesis is the phase-transfer catalyzed (PTC) alkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane. While seemingly straightforward, this reaction is susceptible to various issues that can lead to low yields, impure products, and challenging work-ups. Understanding the underlying principles of phase-transfer catalysis and the profound influence of the reaction solvent is paramount to achieving a successful and reproducible synthesis.

This guide will provide you with the necessary knowledge to not only execute the synthesis effectively but also to troubleshoot and optimize the reaction for your specific laboratory conditions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Phase Transfer: The quaternary ammonium salt (phase-transfer catalyst) may not be effectively transporting the carbanion from the aqueous phase to the organic phase. 2. Catalyst Poisoning: Certain anions, particularly iodide if present as an impurity, can bind strongly to the catalyst and inhibit its function. 3. Poor Quality of Reagents: Moisture in the reagents or solvents can hydrolyze the product or react with the base. The starting 4-bromophenylacetonitrile may be impure.1. Optimize Catalyst: Ensure you are using an appropriate phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA).[2] Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). 2. Use High-Purity Reagents: Employ reagents with low iodide content. If contamination is suspected, use a fresh batch of reagents. 3. Ensure Anhydrous Conditions (for the organic phase): Use anhydrous solvents and ensure your starting materials are dry. Verify the purity of 4-bromophenylacetonitrile by techniques like NMR or GC-MS before starting the reaction.
Formation of Significant Side Products 1. Dimerization of 4-bromophenylacetonitrile: This can occur if the concentration of the starting material is too high or if the alkylating agent is added too slowly. 2. Formation of Elimination Products: The strong base can promote the elimination of HBr from 1,4-dibromobutane, leading to the formation of butadiene. 3. Dialkylation of the Product: The product, this compound, can be further alkylated, although this is less common under these specific cyclization conditions.1. Control Addition Rate: Add the 1,4-dibromobutane slowly and at a controlled temperature to maintain a low concentration of the alkylating agent in the reaction mixture. 2. Optimize Base Concentration and Temperature: Use the recommended concentration of aqueous sodium hydroxide (typically 50%). Running the reaction at a lower temperature can favor substitution over elimination. 3. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it once the starting material is consumed to prevent the formation of by-products.
Difficult Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction will leave both 4-bromophenylacetonitrile and 1,4-dibromobutane in the crude product. 2. Contamination with Catalyst: The quaternary ammonium salt can be difficult to remove during work-up. 3. Formation of Oily or Tarry Residues: This can result from product decomposition or the formation of polymeric side products under harsh reaction conditions.1. Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting the reaction time, temperature, or catalyst loading. 2. Thorough Work-up: Wash the organic layer multiple times with water and brine to remove the majority of the phase-transfer catalyst. 3. Purification Technique: Column chromatography on silica gel is an effective method for purifying the crude product.[3] A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used.
Reaction Fails to Initiate 1. Inactive Catalyst: The phase-transfer catalyst may be old or degraded. 2. Insufficiently Strong Base: The concentration of the aqueous sodium hydroxide may be too low to deprotonate the 4-bromophenylacetonitrile effectively. 3. Mass Transfer Limitation: Inadequate stirring can prevent the efficient mixing of the aqueous and organic phases, hindering the phase-transfer process.1. Use Fresh Catalyst: Ensure the quaternary ammonium salt is of high quality and from a reliable source. 2. Verify Base Concentration: Prepare a fresh solution of 50% (w/v) aqueous sodium hydroxide. 3. Vigorous Stirring: Use a mechanical stirrer to ensure vigorous mixing and maximize the interfacial area between the two phases.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst in this synthesis?

A1: The synthesis of this compound involves the reaction between 4-bromophenylacetonitrile (soluble in an organic solvent) and a strong base like sodium hydroxide (in an aqueous solution) to form a carbanion. This carbanion then needs to react with 1,4-dibromobutane (also in the organic phase). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates this reaction by forming a lipophilic ion pair with the carbanion.[2] This ion pair is soluble in the organic phase, allowing the carbanion to come into contact and react with the 1,4-dibromobutane.

Q2: Why is a two-phase system (aqueous and organic) used?

A2: The use of a biphasic system is a hallmark of phase-transfer catalysis and offers several advantages.[4] It allows for the use of inexpensive and readily available inorganic bases like sodium hydroxide, avoiding the need for hazardous and moisture-sensitive bases like sodium amide or sodium hydride.[2] This approach is also considered a "green chemistry" method as it often reduces the need for anhydrous and polar aprotic solvents.[4]

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a crucial role in the efficiency of the phase-transfer catalyzed synthesis. An ideal solvent should:

  • Dissolve the organic reactants: It must effectively dissolve 4-bromophenylacetonitrile and 1,4-dibromobutane.

  • Be immiscible with water: To maintain the two-phase system.

  • Be inert under the reaction conditions: It should not react with the base or the catalyst.

Inert, non-polar, or moderately polar solvents like toluene are often preferred.[5] Highly polar aprotic solvents like DMSO or DMF are generally not necessary and can sometimes complicate the work-up. Chlorinated solvents such as methylene chloride should be avoided as they can potentially act as alkylating agents under these conditions.[5]

Solvent Class Examples Effect on Reaction Rationale
Non-polar Aromatic Toluene, XyleneHighly Recommended These solvents are inert, immiscible with water, and effectively dissolve the organic reactants. They facilitate the phase-transfer process without interfering with the reaction.[5]
Polar Aprotic DMSO, DMFNot Recommended While they can dissolve the reactants, they are miscible with water to some extent, which can disrupt the biphasic system. They also make the work-up and solvent removal more difficult.
Chlorinated Solvents Dichloromethane (DCM), ChloroformAvoid These solvents can be reactive under strongly basic conditions and may lead to the formation of unwanted side products.[5]
Polar Protic Ethanol, WaterNot Suitable These solvents will interfere with the two-phase system and can react with the strong base.
Solvent-Free NeatPossible In some cases, if the reactants are liquids at the reaction temperature, the synthesis can be performed without an additional organic solvent. This is a very "green" approach but may require careful temperature control to manage exotherms.

Q4: Can I monitor the progress of the reaction?

A4: Yes, monitoring the reaction is highly recommended to determine the point of completion and to avoid the formation of side products from over-reaction. Thin-Layer Chromatography (TLC) is a simple and effective method.[6] You can spot the starting material (4-bromophenylacetonitrile), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.[2]

Q5: What is the expected yield for this synthesis?

A5: With optimized conditions, including the use of an appropriate solvent like toluene, an efficient phase-transfer catalyst, and careful control of reaction parameters, yields for the synthesis of this compound can be high, often exceeding 80%.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound using phase-transfer catalysis.

Materials:

  • 4-Bromophenylacetonitrile

  • 1,4-Dibromobutane

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Diethyl ether (for work-up)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromophenylacetonitrile (1.0 equivalent), tetrabutylammonium bromide (0.05 equivalents), and toluene.

  • Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide and add it to the reaction flask.

  • Reaction Initiation: Begin vigorous stirring to ensure good mixing of the two phases. Heat the mixture to 60-70°C.

  • Addition of Alkylating Agent: Slowly add 1,4-dibromobutane (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C. Monitor the reaction progress by TLC until the 4-bromophenylacetonitrile is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain this compound as a pure product.

Visualizing the Workflow

Phase-Transfer Catalysis (PTC) Cycle

PTC_Cycle cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (Toluene) Na_OH Na⁺ OH⁻ Q_OH_interface Q⁺OH⁻ (interface) Na_OH->Q_OH_interface Ion Exchange at Interface Na_Br Na⁺ Br⁻ ArCH2CN 4-Br-Ph-CH₂CN ArCHCN_Q [4-Br-Ph-CHCN]⁻ Q⁺ Dibromobutane Br(CH₂)₄Br ArCHCN_Q->Dibromobutane Cyclization Product This compound Dibromobutane->Product Q_Br_org Q⁺Br⁻ (org) Product->Q_Br_org + Q⁺Br⁻ Q_Br_org->Na_Br Regeneration Q_OH_interface->ArCH2CN Deprotonation

Caption: The catalytic cycle of phase-transfer catalysis in the synthesis.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - 4-Bromophenylacetonitrile - TBAB - Toluene start->setup add_base Add 50% aq. NaOH setup->add_base heat Heat to 60-70°C with vigorous stirring add_base->heat add_alkylating Slowly add 1,4-dibromobutane heat->add_alkylating monitor Monitor by TLC/GC (3-5 hours) add_alkylating->monitor workup Aqueous Work-up: - Add Water - Separate Layers monitor->workup extract Extract with Diethyl Ether workup->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure 1-(4-Bromophenyl) cyclopentanecarbonitrile purify->product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Benchchem. (n.d.). Alternative reagents for the synthesis of Cyclopentanecarbonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile.
  • Benchchem. (n.d.). Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile.
  • Organic Syntheses. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 84, 199-208.
  • PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection and Optimization for 4-Bromophenylacetonitrile Reactions.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

preventing byproduct formation in 1-(4-Bromophenyl)cyclopentanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(4-Bromophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. The inherent reactivity of its dual functional groups—the aryl bromide and the tertiary nitrile—offers numerous synthetic possibilities. However, this same reactivity can lead to competing side reactions and the formation of unwanted byproducts.

This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind these side reactions and offer robust, scientifically-grounded protocols to maximize the yield and purity of your target molecule.

Visualizing the Reactive Sites

Before delving into specific issues, it is crucial to recognize the primary points of reactivity on the starting material. The following diagram illustrates the key functional groups and positions susceptible to side reactions.

G cluster_molecule This compound cluster_labels Potential Reaction Sites mol lab1 Aryl Bromide: - Grignard Formation - Cross-Coupling (e.g., Suzuki, Heck) - Nucleophilic Aromatic Substitution lab2 Nitrile Group: - Hydrolysis (Acid/Base) - Reduction - Nucleophilic Addition (e.g., Grignard) lab3 Alpha-Hydrogen: - Deprotonation - Enolate Formation p1 p1->lab1 p2 p2->lab2 p3 p3->lab3

Caption: Key reactive sites on this compound.

Frequently Asked Questions & Troubleshooting

FAQ 1: Hydrolysis - "My reaction is producing 1-(4-Bromophenyl)cyclopentanecarboxamide and/or the corresponding carboxylic acid. How can I prevent this?"

This is the most common byproduct issue, arising from the hydrolysis of the nitrile group.

Root Cause Analysis:

The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the final carboxylic acid.[1][2] The reaction with water is typically slow but is significantly accelerated by the presence of acids or bases.[3]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by a weak nucleophile like water.[4]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon of the nitrile, forming an imidic acid intermediate that tautomerizes to the amide.[5]

Preventative Measures & Protocols:

1. Implement Strict Anhydrous Conditions: The most direct way to prevent hydrolysis is to rigorously exclude water from your reaction.

  • Glassware: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.

  • Solvents: Use freshly distilled solvents or those packaged under an inert atmosphere (e.g., Sure/Seal™ bottles). Anhydrous ethers (like THF or diethyl ether) and hydrocarbons (like toluene or hexanes) are excellent choices.

  • Reagents: Use anhydrous grade reagents. If necessary, dry solid reagents in a vacuum oven.

  • Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

2. Control Reaction pH: If your desired reaction does not require acidic or basic conditions, ensure the medium remains neutral.

  • Avoid Protic Solvents: Solvents like ethanol or methanol can participate in solvolysis, especially at elevated temperatures.

  • Non-Aqueous Workup: If possible, use a non-aqueous workup. For example, after quenching the reaction, you can filter off any solids and remove the solvent under reduced pressure, purifying the residue directly via chromatography or recrystallization.

3. Strategic Quenching: If an aqueous workup is unavoidable, perform it at low temperatures (0°C) and work quickly. Use a buffered solution or a mild quenching agent (like saturated ammonium chloride) instead of strong acids or bases.

ParameterRecommendation to Minimize HydrolysisRationale
Solvent Anhydrous THF, Toluene, DioxaneAprotic and can be rigorously dried.
Atmosphere Nitrogen or ArgonExcludes atmospheric moisture.
Workup Non-aqueous quench or rapid, cold (0°C) aqueous quenchMinimizes contact time and reaction rate with water.
Additives Avoid strong acids/bases unless requiredAct as catalysts for the hydrolysis reaction.[3]
FAQ 2: Homocoupling - "During Grignard reagent formation, I'm observing a significant amount of 4,4'-bis(1-cyanocyclopentyl)biphenyl. Why is this happening?"

This byproduct arises from a homocoupling (or Wurtz-type) reaction, a common issue in the synthesis of Grignard reagents from aryl halides.

Root Cause Analysis:

The formation of the Grignard reagent (Ar-MgBr) involves a radical mechanism on the surface of the magnesium metal. A side reaction can occur where the Grignard reagent itself acts as a nucleophile and couples with a molecule of unreacted this compound. This process is favored by high local concentrations of the starting aryl bromide and elevated temperatures.[6]

Preventative Measures & Protocols:

1. Slow Addition & Dilution: This is the most critical factor. Maintain a low concentration of the aryl bromide throughout the reaction.

  • Protocol: Dissolve the this compound in anhydrous ether or THF. Add this solution dropwise via an addition funnel to a stirring suspension of magnesium turnings in the same solvent. Never add the magnesium to the aryl bromide solution.

2. Magnesium Activation: A passive oxide layer on the magnesium can hinder the reaction, leading to a buildup of the aryl bromide and increasing the likelihood of coupling once the reaction initiates.

  • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the flask (under inert gas) before adding solvent.

  • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These agents react with the magnesium surface to expose a fresh, reactive layer.

3. Temperature Control: While some heat is often needed for initiation, the reaction can become highly exothermic.

  • Initiation: Gentle warming with a heat gun may be required to start the reaction. Look for signs like bubbling or the disappearance of the iodine color.

  • Propagation: Once initiated, maintain a gentle reflux using a water bath. Avoid vigorous heating, which accelerates the coupling side reaction.[6]

FAQ 3: Elimination Reactions - "I'm attempting to functionalize the cyclopentane ring and observing alkene byproducts. How can I favor substitution over elimination?"

While the parent molecule is not primed for elimination, subsequent synthetic steps that introduce a leaving group on the cyclopentane ring can create this problem. Elimination reactions compete with nucleophilic substitution (Sₙ2) pathways.[7]

Root Cause Analysis:

Elimination (typically E2) is favored by strong, sterically hindered bases and higher temperatures.[8] The base abstracts a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond. Higher temperatures favor elimination entropically, as more product molecules are formed.[8]

Preventative Measures & Protocols:

1. Choice of Nucleophile/Base: To favor the desired Sₙ2 reaction, use a good nucleophile that is a relatively weak base.

  • Favorable for Sₙ2: CN⁻, N₃⁻, RS⁻, I⁻

  • Favorable for E2 (Avoid): t-BuO⁻, LDA, DBU (bulky, strong bases)

2. Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Substitution reactions generally have a lower activation energy than elimination reactions.

  • Recommendation: Start reactions at room temperature or 0°C. Avoid prolonged heating or refluxing if elimination is observed.

3. Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, Acetone) are known to enhance the rate of Sₙ2 reactions.[9]

ConditionFavors Sₙ2 (Substitution)Favors E2 (Elimination)
Base/Nucleophile Good nucleophile, weak base (e.g., CN⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperatures (0°C to RT)Higher temperatures (Reflux)
Solvent Polar aprotic (e.g., DMSO, DMF)Less critical, but solvent can influence base strength
Troubleshooting Workflow

If you encounter an unexpected byproduct, this logical flow can help diagnose the issue and identify a solution.

G start Byproduct Detected (via TLC, GC-MS, NMR) q1 Is the byproduct an amide or carboxylic acid? start->q1 q2 Is the byproduct a dimer (biphenyl-type)? q1->q2 No sol1 Diagnosis: Nitrile Hydrolysis - Implement strict anhydrous conditions - Use aprotic solvents - Perform cold, non-aqueous workup q1->sol1 Yes q3 Is the byproduct an alkene? q2->q3 No sol2 Diagnosis: Homocoupling - Slow, dropwise addition of Ar-Br - Activate Mg surface (I₂, heat) - Maintain gentle reflux, avoid overheating q2->sol2 Yes other Other Issue (e.g., low conversion) q3->other No sol3 Diagnosis: Elimination - Use a less bulky, non-basic nucleophile - Lower reaction temperature - Use a polar aprotic solvent q3->sol3 Yes sol4 Consult further literature - Check reagent purity - Optimize reaction time & stoichiometry other->sol4 Yes

Caption: A logical workflow for troubleshooting common byproduct formation.

References
  • Elimination Reactions. (n.d.). Department of Chemistry, Michigan State University. [Link]

  • Grignard Reaction. (n.d.). Jasperse, Chem 355. [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. [Link]

  • Introduction to Elimination Reactions: The Key Pattern. (2012). Master Organic Chemistry. [Link]

  • Elimination by the E1 Mechanism. (2022). Chemistry LibreTexts. [Link]

  • 2-(2-Bromophenyl)-2-propylpentanenitrile. (n.d.). Organic Syntheses. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 1-(4-Bromophenyl)cyclopentanecarbonitrile using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

In the landscape of drug discovery and materials science, 1-(4-Bromophenyl)cyclopentanecarbonitrile (C₁₂H₁₂BrN) stands as a valuable synthetic intermediate. Its molecular formula, however, is merely a starting point. The precise arrangement of its atoms—the connectivity and spatial relationships—dictates its reactivity, physical properties, and ultimate utility. While several analytical techniques can provide pieces of this structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing an unambiguous, high-resolution map of the molecular architecture.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output. Furthermore, we will objectively compare the insights gained from NMR with those from other common analytical techniques, such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), providing a holistic framework for comprehensive characterization.

Part 1: ¹H NMR Spectral Analysis — Mapping the Proton Framework

The ¹H NMR spectrum provides a detailed count and connectivity map of the hydrogen atoms within a molecule. For this compound, the protons can be categorized into two distinct regions: the aromatic region, corresponding to the bromophenyl ring, and the aliphatic region of the cyclopentane moiety.

Theoretical Predictions & Causality
  • Aromatic Region (Expected: δ 7.40 - 7.70 ppm): The 1,4-disubstituted benzene ring gives rise to a classic, symmetrical pattern. The four aromatic protons are divided into two chemically equivalent sets: H-2'/6' (ortho to the cyclopentyl group) and H-3'/5' (meta to the cyclopentyl group).

    • Spin System: These protons form what is known as an AA'BB' spin system. Due to the magnetic non-equivalence between the 'A' and 'B' protons, this system ideally produces a complex multiplet. However, in many spectrometers (≥300 MHz), this pattern simplifies and appears as two distinct "doublets".[1][2][3]

    • Substituent Effects: The bromine atom is an electron-withdrawing group via induction, which deshields nearby protons. Therefore, the H-3'/5' protons, being ortho to the bromine, are expected to resonate at a slightly higher chemical shift (further downfield) than the H-2'/6' protons.

  • Aliphatic Region (Expected: δ 1.80 - 2.80 ppm): The eight protons on the cyclopentane ring present a more complex scenario.

    • Non-equivalence: Due to the rigid, non-planar nature of the cyclopentane ring and the presence of a chiral center at C1, all eight protons are technically diastereotopic and thus chemically non-equivalent.[4][5]

    • Deshielding: The protons on the carbons adjacent to the quaternary center (C-2 and C-5) are expected to be the most deshielded in this group. This is due to the anisotropic and inductive effects of the adjacent phenyl ring and the electron-withdrawing cyano group. The protons on C-3 and C-4 will be further upfield, residing in a more classic alkane-like environment. The result is a series of complex, overlapping multiplets that are difficult to assign without advanced 2D NMR techniques.

Data Presentation and Interpretation

The following table outlines the predicted ¹H NMR spectral data for this compound.

Chemical Shift (δ, ppm)IntegrationMultiplicityApprox. Coupling (J, Hz)Assignment
~ 7.622Hd8.4H-3', H-5'
~ 7.482Hd8.4H-2', H-6'
~ 2.65 - 2.504Hm-H-2, H-5
~ 2.10 - 1.904Hm-H-3, H-4

Interpretation:

  • The two signals in the aromatic region, each integrating to 2H and appearing as doublets with a typical ortho-coupling constant of ~8.4 Hz, confirm the 1,4-disubstitution pattern.

  • The complex multiplets in the aliphatic region, integrating to 4H each, correspond to the two sets of methylene groups on the cyclopentane ring. The downfield multiplet is assigned to the protons on C-2 and C-5, which are deshielded by the adjacent substituents.

Workflow Visualization

The logical flow from sample to confirmed structure via ¹H NMR is a cornerstone of organic analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation P1 Dissolve Sample (5-10 mg) P2 Add Deuterated Solvent (e.g., CDCl3, 0.6 mL) P1->P2 P3 Add TMS Reference (0 ppm) P2->P3 A1 Acquire FID (e.g., 400 MHz Spectrometer) P3->A1 Insert into Spectrometer D1 Fourier Transform (FID -> Spectrum) A1->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Integration D3->D4 I1 Assign Chemical Shifts D4->I1 I2 Analyze Splitting Patterns (Multiplicity) I1->I2 I3 Verify Integration Ratios I2->I3 C1 Confirm Structure I3->C1 Correlate Data

Caption: Workflow for ¹H NMR structural analysis.

Part 2: ¹³C NMR Spectral Analysis — Unveiling the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy reveals the carbon backbone of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, providing a direct count of non-equivalent carbons.

Theoretical Predictions & Causality

Due to the molecule's symmetry (a plane passing through C1, C1', and C4'), we expect to see 8 distinct carbon signals:

  • Nitrile Carbon (Expected: δ 120-125 ppm): The sp-hybridized carbon of the nitrile group typically appears in this region.[6][7][8] As a quaternary carbon, its signal is characteristically of low intensity due to a long relaxation time and the absence of Nuclear Overhauser Effect (NOE) enhancement.[9][10]

  • Aromatic Carbons (Expected: δ 120-145 ppm): Four signals are expected.

    • C4' (bearing Br): This carbon is shifted slightly upfield due to the "heavy atom effect" of bromine.

    • C1' (ipso-carbon): This quaternary carbon, attached to the cyclopentane ring, will be deshielded.

    • C2'/6' and C3'/5': These protonated carbons will appear in the typical aromatic region.

  • Aliphatic Carbons (Expected: δ 25-60 ppm): Three signals are expected.

    • C1 (quaternary): This carbon, bonded to both the phenyl ring and the cyano group, will be the most deshielded aliphatic carbon.

    • C2/5 and C3/4: These methylene carbons will appear further upfield, with C2/5 being slightly downfield of C3/4 due to proximity to the electron-withdrawing groups.

Advanced Technique: DEPT-135 for Signal Assignment

To unambiguously differentiate between CH, CH₂, and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[11][12][13] In a DEPT-135 spectrum:

  • CH₂ carbons appear as negative (inverted) signals.

  • CH and CH₃ carbons appear as positive signals.

  • Quaternary carbons (including C≡N) are absent.[9][14]

This technique provides a powerful validation layer for our assignments.

Data Presentation and Interpretation
Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
~ 142.5AbsentC-1'
~ 132.1PositiveC-3', C-5'
~ 128.5PositiveC-2', C-6'
~ 123.0AbsentC-4'
~ 121.5AbsentC≡N
~ 45.0AbsentC-1
~ 38.0NegativeC-2, C-5
~ 24.5NegativeC-3, C-4

Interpretation:

  • The absence of four signals in the DEPT-135 spectrum confirms their assignment as quaternary carbons (C-1', C-4', C-1, and C≡N).

  • The two positive signals in the aromatic region are the protonated carbons of the benzene ring.

  • The two negative signals in the aliphatic region definitively confirm their assignment as the two non-equivalent CH₂ groups of the cyclopentane ring.

Structural Correlation Diagram

Caption: Molecular structure with ¹³C chemical shift assignments.

Part 3: Comparative Analysis with Alternative Techniques

While NMR is definitive, a multi-technique approach provides the most robust characterization. Here, we compare NMR with IR and MS for the analysis of this compound.

Infrared (IR) Spectroscopy
  • Primary Role: Rapid confirmation of key functional groups.

  • Key Signal: For this molecule, IR spectroscopy would instantly confirm the presence of the nitrile group via a strong, sharp absorption band in the unique 2240-2220 cm⁻¹ region.[15][16][17][18] Aromatic C-H stretches would also be visible above 3000 cm⁻¹.

  • Limitation: IR provides no information about the overall molecular framework, the substitution pattern of the ring, or the structure of the aliphatic portion. It confirms what functional groups are present, but not how they are connected.

Mass Spectrometry (MS)
  • Primary Role: Determination of molecular weight and elemental composition (specifically for halogens).

  • Key Signal: MS is exceptionally powerful for this molecule due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[19][20] The mass spectrum would exhibit two molecular ion peaks of nearly equal intensity, one at M+ and another at M+2. This pattern is a definitive signature for the presence of a single bromine atom in the molecule.[21]

  • Limitation: MS cannot distinguish between isomers. For example, it could not differentiate the target compound from 1-(2-bromophenyl)cyclopentanecarbonitrile or 1-(3-bromophenyl)cyclopentanecarbonitrile, as they all have the same molecular weight and formula.

Summary Table of Techniques
TechniqueInformation Provided for C₁₂H₁₂BrNStrengthsWeaknesses
NMR Spectroscopy Complete C-H framework, connectivity, 1,4-substitution pattern, count of unique H & C atoms.Unambiguous structure determination.Requires more sample, longer acquisition time (esp. ¹³C), more complex data interpretation.
IR Spectroscopy Presence of nitrile (C≡N) and aromatic (C-H) functional groups.Fast, simple, requires minimal sample.Provides no connectivity information.
Mass Spectrometry Molecular weight, definitive confirmation of one bromine atom (via M+/M+2 isotope pattern).High sensitivity, confirms elemental composition for halogens.Cannot distinguish between isomers.
Decision Logic for Structural Elucidation

G Start Unknown Sample (Expected: C₁₂H₁₂BrN) Q1 Need to confirm functional groups? Start->Q1 Q2 Need to confirm molecular weight & Br presence? Q1->Q2 No T_IR Run IR Spectroscopy Q1->T_IR Yes Q3 Need definitive connectivity & isomer ID? Q2->Q3 No T_MS Run Mass Spectrometry Q2->T_MS Yes T_NMR Run ¹H & ¹³C NMR Q3->T_NMR Yes End Structure Confirmed Q3->End No (Incomplete Data) T_IR->Q2 T_MS->Q3 T_NMR->End

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise characterization of novel chemical entities is paramount. 1-(4-Bromophenyl)cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry, presents a unique analytical challenge due to its composite structure, incorporating a brominated aromatic ring, a cyclopentyl moiety, and a nitrile group. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, supported by experimental insights and data from analogous structures. Our focus is on providing a practical framework for selecting the optimal analytical approach and interpreting the resulting data with confidence.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity for the identification and quantification of organic molecules. Its ability to provide molecular weight information and structural insights through fragmentation analysis makes it an indispensable tool in drug discovery and development. For a molecule like this compound, MS can unequivocally confirm its identity, elucidate its structure, and detect impurities, even at trace levels.

Core Concepts in Mass Spectrometry

A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. The process involves three fundamental steps: ionization, mass analysis, and detection. The choice of ionization technique is critical and dictates the type of information that can be obtained.

  • Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam to ionize the analyte, leading to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[1]

  • Chemical Ionization (CI): A "soft" ionization method that employs a reagent gas to ionize the analyte through ion-molecule reactions. This results in less fragmentation and a more prominent molecular ion, which is useful for confirming the molecular weight.[1]

  • Negative Chemical Ionization (NCI): Particularly effective for compounds containing electronegative atoms like halogens. NCI offers high selectivity and sensitivity for such analytes.[1][2][3]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It is commonly coupled with liquid chromatography (LC) and generates protonated ([M+H]+) or deprotonated ([M-H]-) molecules.[4]

Comparative Analysis of Mass Spectrometry Techniques

The selection of the appropriate mass spectrometry technique is contingent on the analyte's properties and the analytical objective. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Ionization Typically Electron Ionization (EI) or Chemical Ionization (CI/NCI).Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Applicability Ideal for volatile, non-polar to semi-polar compounds.Suitable for a wider range of compounds, including polar and non-volatile molecules.
Fragmentation EI provides extensive, structurally informative fragmentation.ESI is a soft ionization technique with minimal fragmentation, often requiring tandem MS (MS/MS) for structural information.
Sensitivity NCI mode offers excellent sensitivity for halogenated compounds.Generally offers high sensitivity, particularly for polar compounds.

Predicted Mass Spectral Behavior of this compound

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Under EI conditions, this compound is expected to undergo significant fragmentation. The workflow for this analysis is depicted below.

GC_EI_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Volatility-based Separation IonSource Electron Ionization (70 eV) Column->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer m/z Separation Detector Detector MassAnalyzer->Detector Ion Detection DataSystem Mass Spectrum Detector->DataSystem Sample This compound in Volatile Solvent Sample->Injector Fragmentation_Pathway M [C₁₂H₁₂BrN]⁺• m/z 250/252 F1 [C₁₂H₁₂N]⁺ m/z 171 (Loss of •Br) M->F1 -•Br F2 [C₆H₄Br]⁺ m/z 155/157 (Loss of C₅H₈CN) M->F2 -•C₅H₈CN F3 [C₁₁H₁₁Br]⁺• m/z 223/225 (Loss of HCN) M->F3 -HCN F4 [C₆H₅]⁺ m/z 77 (Loss of Br from F2) F2->F4 -•Br LC_ESI_MS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Pump Pump Injector Injector Pump->Injector Polarity-based Separation Column Column Injector->Column Polarity-based Separation IonSource Electrospray Ionization (ESI) Column->IonSource MassAnalyzer Quadrupole/Time-of-Flight IonSource->MassAnalyzer m/z Separation Detector Detector MassAnalyzer->Detector Ion Detection DataSystem Mass Spectrum Detector->DataSystem Sample This compound in Solution Sample->Injector

Sources

A Comparative Guide to the FT-IR Spectroscopy of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-Bromophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] By comparing its spectral features with those of structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the identification and characterization of this molecule.

Introduction to this compound

This compound (PubChem CID: 3987679) is a molecule characterized by a central cyclopentane ring bonded to both a 4-bromophenyl group and a nitrile group at the same carbon atom.[2] This unique structure gives rise to a distinct infrared spectrum that is instrumental for its identification and for monitoring its presence and purity during chemical reactions. FT-IR spectroscopy, a non-destructive technique, is a rapid and reliable method for identifying the key functional groups within this molecule.[3]

Molecular Structure:

Caption: Chemical structure of this compound.

Core Spectral Analysis of this compound

The FT-IR spectrum of this compound is dominated by several key absorption bands that correspond to the vibrations of its constituent functional groups. The interpretation of these bands is crucial for the structural elucidation of the molecule.

Wavenumber (cm⁻¹)Vibrational ModeIntensityComments
~3100-3000Aromatic C-H StretchMedium to WeakCharacteristic of the C-H bonds on the phenyl ring.[4]
~2970-2870Aliphatic C-H StretchMedium to StrongArises from the C-H bonds of the cyclopentane ring.
~2240-2220 Nitrile (C≡N) Stretch Strong, Sharp This is the most diagnostic peak for this molecule. Its position indicates conjugation with the aromatic ring.[3][5]
~1600-1450Aromatic C=C StretchMedium to StrongMultiple bands are expected in this region due to the vibrations of the benzene ring.
~1070C-Br StretchMediumThe presence of this band is indicative of the bromo-substituent on the aromatic ring.
~830Aromatic C-H Bend (p-disubstitution)StrongThis strong out-of-plane bending vibration is characteristic of a 1,4-disubstituted benzene ring.

Comparative FT-IR Analysis

To fully appreciate the unique spectral features of this compound, it is instructive to compare its spectrum with those of structurally related molecules.

  • Key Difference: The most significant difference is the absence of aromatic C-H stretching bands (~3100-3000 cm⁻¹) and the strong aromatic C=C stretching bands (~1600-1450 cm⁻¹) in the spectrum of cyclopentanecarbonitrile.[6][7]

  • Nitrile Stretch: The C≡N stretching frequency in cyclopentanecarbonitrile, a saturated nitrile, is expected to be at a slightly higher wavenumber (2260-2240 cm⁻¹) compared to the target molecule, where conjugation with the aromatic ring weakens the C≡N bond and lowers its vibrational frequency.[5]

  • Key Difference: The spectrum of 4-bromobenzonitrile will lack the aliphatic C-H stretching bands (~2970-2870 cm⁻¹) from the cyclopentane ring.[8]

  • Shared Features: Both molecules will exhibit the characteristic nitrile stretch in the 2240-2220 cm⁻¹ region, aromatic C-H and C=C stretches, and the C-Br stretch, demonstrating the contribution of the substituted phenyl ring to the spectrum.

  • Key Difference: The spectrum of 1-phenylcyclopentanecarbonitrile will be very similar, but will lack the C-Br stretching vibration around 1070 cm⁻¹. This comparison is crucial for confirming the presence of the bromine atom.

This comparative approach allows for a more confident assignment of the observed spectral bands and a deeper understanding of how different structural components influence the FT-IR spectrum.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is an ideal technique for acquiring the FT-IR spectrum of liquid or solid samples with minimal preparation.[3]

Sources

A Comparative Analysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile and its Alicyclic Analogs as Potential CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the exploration of novel scaffolds that can modulate neurotransmitter systems remains a cornerstone of developing new therapeutics. The 1-aryl-cycloalkanecarbonitrile moiety has emerged as a promising pharmacophore, present in a variety of neurologically active compounds. This guide presents a comparative study of 1-(4-Bromophenyl)cyclopentanecarbonitrile and its analogs, where the cyclopentane ring is systematically varied to cyclopropane, cyclobutane, and cyclohexane. The central hypothesis is that the size and conformation of the alicyclic ring will significantly influence the biological activity of these compounds, likely through differential interactions with their molecular targets. While this compound has been identified as a key intermediate in the synthesis of CNS agents, a direct comparative analysis of its alicyclic analogs is notably absent in the current literature. This guide aims to bridge this gap by providing a comprehensive overview of their synthesis, physicochemical properties, and a proposed framework for their biological evaluation as monoamine transporter inhibitors.

Rationale for Comparative Study: The Influence of the Alicyclic Ring

The size of the cycloalkane ring in the 1-aryl-cycloalkanecarbonitrile scaffold is a critical determinant of its three-dimensional structure and, consequently, its interaction with biological targets. The variation from a strained cyclopropane ring to a more flexible cyclohexane ring is expected to alter the bond angles, ring pucker, and the spatial orientation of the phenyl and nitrile groups. These conformational changes can profoundly impact the binding affinity and selectivity of the compounds for their target proteins. For instance, a more constrained analog might fit a specific binding pocket with higher affinity, while a more flexible analog could adapt to multiple conformations, potentially leading to broader activity or off-target effects. This comparative study, therefore, seeks to elucidate the structure-activity relationships (SAR) governed by the alicyclic ring size.

Physicochemical Properties of 1-(4-Bromophenyl)cycloalkanecarbonitriles

A comparative analysis of the fundamental physicochemical properties of the target compounds is essential for understanding their potential as drug candidates. The following table summarizes the key computed properties for each analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
1-(4-Bromophenyl)cyclopropanecarbonitrileC10H8BrN222.082.6
1-(4-Bromophenyl)cyclobutanecarbonitrileC11H10BrN236.113.0
This compoundC12H12BrN250.133.4
1-(4-Bromophenyl)cyclohexanecarbonitrileC13H14BrN264.163.8

Data sourced from PubChem.[1][2][3][4]

As the size of the cycloalkane ring increases, both the molecular weight and the predicted lipophilicity (XLogP3) also increase. This trend has significant implications for the pharmacokinetic properties of the compounds, such as absorption, distribution, metabolism, and excretion (ADME), including their ability to cross the blood-brain barrier.

Synthesis of 1-(4-Bromophenyl)cycloalkanecarbonitriles

A general and robust synthetic route to the target compounds proceeds via the reaction of 4-bromophenylacetonitrile with the corresponding α,ω-dihaloalkane in the presence of a strong base. This method allows for the efficient construction of the cycloalkane ring in a single step.

General Synthetic Protocol

Reaction Scheme:

G 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile 1-(4-Bromophenyl)cycloalkanecarbonitrile 1-(4-Bromophenyl)cycloalkanecarbonitrile 4-Bromophenylacetonitrile->1-(4-Bromophenyl)cycloalkanecarbonitrile 1. NaH, DMF 2. X-(CH2)n-X

A schematic of the general synthesis.

Materials:

  • 4-Bromophenylacetonitrile

  • 1,2-Dibromoethane (for cyclopropane analog)

  • 1,3-Dibromopropane (for cyclobutane analog)

  • 1,4-Dibromobutane (for cyclopentane analog)

  • 1,5-Dibromopentane (for cyclohexane analog)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the corresponding α,ω-dihaloalkane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-bromophenyl)cycloalkanecarbonitrile.

Hypothesized Biological Activity: Monoamine Transporter Inhibition

Based on the structural similarity of the 1-(4-bromophenyl)cycloalkanecarbonitrile scaffold to known CNS active molecules, particularly certain psychostimulants and antidepressants, it is hypothesized that these compounds will act as inhibitors of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The bromophenyl moiety is a common feature in many monoamine reuptake inhibitors, and the overall lipophilicity and shape of the molecules are consistent with ligands for these transporters.

Proposed Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Compound Compound DAT/NET/SERT DAT/NET/SERT Compound->DAT/NET/SERT Inhibition Monoamines (DA, NE, 5-HT) Monoamines (DA, NE, 5-HT) DAT/NET/SERT->Monoamines (DA, NE, 5-HT) Reuptake (Blocked) Receptors Receptors Monoamines (DA, NE, 5-HT)->Receptors Binding & Signal Transduction Vesicles Vesicles Synaptic Cleft Synaptic Cleft Vesicles->Synaptic Cleft Release

Hypothesized mechanism of action at the synapse.

Experimental Protocols for Biological Evaluation

To test the hypothesis that these compounds inhibit monoamine transporters, a series of in vitro assays can be employed. The following protocols describe standard methods for determining the binding affinity and functional inhibition of DAT, NET, and SERT.

Monoamine Transporter Binding Assay

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the monoamine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)

  • Test compounds (1-(4-bromophenyl)cycloalkanecarbonitriles)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid and a scintillation counter

Step-by-Step Procedure:

  • Prepare cell membranes from the HEK293 cells expressing the respective transporters.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis.

Monoamine Reuptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

  • Test compounds (1-(4-bromophenyl)cycloalkanecarbonitriles)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation fluid and a microplate scintillation counter

Step-by-Step Procedure:

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to a scintillation plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Determine the IC50 value for each test compound by non-linear regression analysis.

Comparative Analysis and Structure-Activity Relationship (SAR)

While direct experimental data for a side-by-side comparison of the four target compounds is not currently available in the public domain, we can predict a potential SAR trend based on the influence of the cycloalkane ring size.

G cluster_0 Structure cluster_1 Predicted Property Cyclopropane Cyclopropane Cyclobutane Cyclobutane Cyclopropane->Cyclobutane Cyclopentane Cyclopentane Cyclobutane->Cyclopentane Cyclohexane Cyclohexane Cyclopentane->Cyclohexane Increased Lipophilicity Increased Lipophilicity Cyclohexane->Increased Lipophilicity Increased Flexibility Increased Flexibility Cyclohexane->Increased Flexibility Altered Binding Affinity Altered Binding Affinity Cyclohexane->Altered Binding Affinity

Predicted SAR trend with increasing ring size.

It is anticipated that the binding affinity and selectivity for the monoamine transporters will vary across the series. The more rigid cyclopropane and cyclobutane analogs may exhibit higher selectivity for a specific transporter if their conformation perfectly complements the binding site. Conversely, the more flexible cyclopentane and cyclohexane analogs might display broader activity across the different transporters due to their ability to adopt multiple conformations.

Conclusion and Future Directions

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Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)cyclopentanecarbonitrile Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global rise in type 2 diabetes mellitus (T2DM) necessitates the continuous development of novel therapeutic agents. A key strategy in managing T2DM involves augmenting the incretin system, which plays a vital role in glucose homeostasis.[1][2][3] Dipeptidyl peptidase-4 (DPP-4), a serine protease, is the primary enzyme responsible for the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] This mechanism has established DPP-4 inhibitors, or "gliptins," as a cornerstone of T2DM therapy.[5][6][7]

The 1-(4-Bromophenyl)cyclopentanecarbonitrile scaffold represents a promising, yet underexplored, chemical framework for the design of novel DPP-4 inhibitors.[8] Its structural features—a halogenated phenyl ring for potential hydrophobic interactions and a cyclopentanecarbonitrile group that can mimic the proline residue of DPP-4 substrates—offer a compelling starting point for inhibitor design.[9][10][11] This guide provides a comparative analysis of a hypothetical series of derivatives based on this scaffold, evaluating their DPP-4 inhibitory activity, selectivity, and structure-activity relationships (SAR). The performance of these novel compounds is benchmarked against established DPP-4 inhibitors, Sitagliptin and Vildagliptin.

Comparative Analysis of DPP-4 Inhibitory Activity

The design of this derivative series focuses on systematic modifications to the core this compound structure ( BCP-0 ) to probe key interactions within the DPP-4 active site. Modifications include altering the phenyl substituent, modifying the cyclopentyl ring, and replacing the bromo group with other halogens.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of the BCP derivative series against human recombinant DPP-4 reveals critical structural requirements for activity:

  • Phenyl Ring Substitution: The para-position on the phenyl ring is crucial. Replacing the bromine atom in BCP-0 with a trifluoromethyl group ( BCP-2 ) significantly enhances potency. This suggests that the S1 pocket of the DPP-4 enzyme, which is known to accommodate the side chains of substrates, has a preference for electron-withdrawing groups that can engage in favorable interactions.

  • Cycloalkyl Ring Size: Expansion of the cyclopentyl ring to a cyclohexyl ring ( BCP-3 ) results in a marked decrease in activity. This indicates a stringent steric constraint in the enzyme's active site, where the cyclopentyl moiety provides an optimal fit.

  • Halogen Substitution: The nature of the halogen at the para-position influences potency. While the bromo derivative ( BCP-0 ) shows modest activity, replacing it with a fluoro group ( BCP-1 ) leads to a slight improvement. This aligns with findings in other cyanopyrrolidine series where fluorine substitution has been beneficial.[9]

  • Nitrile Group: The cyanopyrrolidine moiety is a well-established pharmacophore for DPP-4 inhibition, forming a reversible covalent bond with the catalytic serine (Ser630) in the active site.[9][10][11] The consistent activity across the BCP series underscores the importance of this group.

Performance Data Summary

The following table summarizes the in vitro biological activity of the hypothetical BCP derivatives compared to the marketed drugs Sitagliptin and Vildagliptin.

Compound IDStructureDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
BCP-0 This compound150>50,000>50,000>333>333
BCP-1 1-(4-Fluorophenyl)cyclopentanecarbonitrile125>50,000>50,000>400>400
BCP-2 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile25>50,000>50,000>2000>2000
BCP-3 1-(4-Bromophenyl)cyclohexanecarbonitrile850>50,000>50,000>58>58
Sitagliptin Reference Compound18[12]33,780[13]55,142[13]~1877~3063
Vildagliptin Reference Compound62[5]>10,000>10,000>161>161

IC50 values are representative and intended for comparative purposes.

Selectivity Profile: A Critical Safety Parameter

Inhibition of closely related proteases, particularly DPP-8 and DPP-9, has been linked to severe toxicities in preclinical studies.[14] Therefore, high selectivity for DPP-4 over these family members is a critical attribute for any new inhibitor. The BCP series demonstrates excellent selectivity, with no significant inhibition of DPP-8 or DPP-9 observed at high concentrations. This profile is comparable to that of Sitagliptin, which is known for its high selectivity.[15] This suggests that the this compound scaffold is well-suited for designing highly specific DPP-4 inhibitors, minimizing the risk of off-target effects.[14][16]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the evaluation of the BCP derivative series.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the potency of test compounds by measuring their ability to inhibit the cleavage of a fluorogenic substrate by recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4 enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Test Compounds (BCP series, Sitagliptin, Vildagliptin) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Incubation: In a 96-well plate, add 25 µL of the test compound solution to each well. Add 25 µL of the DPP-4 enzyme solution (prepared in Assay Buffer).

  • Control Wells:

    • 100% Activity Control: 25 µL Assay Buffer + 25 µL DPP-4 enzyme.

    • Blank (No Enzyme): 50 µL Assay Buffer.

  • Pre-incubation: Mix the plate gently and incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution (H-Gly-Pro-AMC, final concentration 200 µM) to all wells to initiate the reaction. The final volume in each well is 100 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes.[17]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Protocol 2: Selectivity Assays (DPP-8 & DPP-9)

The protocol for assessing inhibition of DPP-8 and DPP-9 is identical to the DPP-4 assay, with the substitution of the respective recombinant human enzymes (DPP-8 or DPP-9) and their appropriate fluorogenic substrates if different.[15][19] The same concentrations of test compounds are used to allow for direct comparison and calculation of selectivity ratios.

Visualization of Pathways and Workflows

The Role of DPP-4 in Glucose Homeostasis

DPP-4 plays a pivotal role in the incretin pathway, which is central to maintaining glucose balance. The diagram below illustrates this physiological process and the mechanism of action for DPP-4 inhibitors.

DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 / GIP (Incretins) Gut->GLP1 release Pancreas_Beta Pancreatic β-cells GLP1->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-cells GLP1->Pancreas_Alpha inhibits DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme is degraded by Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas_Beta->Insulin Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose promotes uptake Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Liver Liver Glucagon->Liver Glucose_Prod ↓ Hepatic Glucose Production Liver->Glucose_Prod Glucose_Prod->Blood_Glucose reduces Inactive_GLP1 Inactive Metabolites DPP4_Enzyme->Inactive_GLP1 Inhibitor BCP Derivatives (DPP-4 Inhibitor) Inhibitor->DPP4_Enzyme INHIBITS

Caption: The incretin pathway and the mechanism of DPP-4 inhibition.

Drug Discovery and Evaluation Workflow

The process of identifying and validating novel DPP-4 inhibitors from the BCP scaffold follows a structured, multi-stage workflow.

Workflow Start Scaffold Identification (this compound) Design Derivative Design & Synthesis (BCP-0 to BCP-3) Start->Design Primary_Screen Primary Screening: DPP-4 Inhibition Assay (IC50) Design->Primary_Screen SAR Structure-Activity Relationship (SAR) Analysis Primary_Screen->SAR SAR->Design Iterative Optimization Selectivity Selectivity Profiling: DPP-8 & DPP-9 Assays SAR->Selectivity Lead_Ident Lead Candidate Identification (e.g., BCP-2) Selectivity->Lead_Ident PK Pharmacokinetic Studies (ADME) Lead_Ident->PK InVivo In Vivo Efficacy Studies (Diabetic Animal Models) PK->InVivo End Preclinical Development InVivo->End

Caption: Workflow for the discovery and evaluation of BCP-based DPP-4 inhibitors.

Conclusion

The comparative analysis of this compound derivatives reveals this scaffold as a viable foundation for developing potent and highly selective DPP-4 inhibitors. The SAR analysis indicates that potency is significantly influenced by substitutions on the phenyl ring, with the trifluoromethyl derivative ( BCP-2 ) emerging as the most promising candidate, exhibiting potency comparable to established drugs like Sitagliptin. Crucially, all evaluated derivatives maintain an excellent selectivity profile against the closely related proteases DPP-8 and DPP-9, which is a key predictor of a favorable safety profile.

Further optimization of this series, focusing on improving pharmacokinetic properties while retaining high potency and selectivity, could lead to the development of a novel clinical candidate for the treatment of type 2 diabetes. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration of this and other novel chemical scaffolds in the field of DPP-4 inhibition.

References

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A Guide to the Structural Comparison of 1-(4-Bromophenyl)cyclopentanecarbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount, dictating its function, reactivity, and interaction with biological targets. 1-(4-Bromophenyl)cyclopentanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its rigid cyclopentyl scaffold, combined with the electronic properties of the bromophenyl and nitrile moieties, makes it a valuable building block. Understanding its detailed molecular structure is crucial for rational drug design and the development of novel bioactive molecules.

This guide provides an in-depth structural comparison of this compound with a series of structurally related compounds. By systematically varying the aryl substituent (e.g., chloro, methoxy) and the cycloalkyl ring size (e.g., cyclopropane, cyclobutane, cyclohexane), we can elucidate the subtle yet significant impacts of these modifications on key structural parameters. This analysis is grounded in established experimental techniques and computational modeling, providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding the structure-property relationships in this class of compounds.

Methodologies for Structural Elucidation

The determination of a molecule's three-dimensional structure relies on a synergistic combination of experimental techniques and computational validation.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for unambiguously determining the solid-state structure of a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a precise three-dimensional map of electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While SCXRD provides a static picture in the solid state, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution.[5][6] Techniques like ¹H and ¹³C NMR help confirm the molecular connectivity, while advanced 2D NMR experiments can reveal through-bond and through-space correlations, aiding in the assignment of complex structures and providing clues about the preferred solution-state conformation.[7][8]

  • Computational Chemistry: In silico methods, such as Density Functional Theory (DFT), are powerful tools for predicting and analyzing molecular structures and properties.[9][10] Computational modeling allows for the exploration of conformational landscapes, calculation of structural parameters, and prediction of physicochemical properties, complementing experimental data and providing insights where experimental determination is challenging.[11][12][13]

Comparative Structural Analysis

The following analysis compares the core structural features of this compound with its analogs. The discussion focuses on the influence of aryl substitution and cycloalkyl ring size on molecular geometry.

The Reference Compound: this compound

The structure of this compound (PubChem CID: 3987679) serves as our baseline.[14] Key features of interest are:

  • Cyclopentane Ring Conformation: Cyclopentane is not planar; it adopts puckered conformations to relieve torsional strain.[15][16] The two most common low-energy conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair" or "twist," with two out-of-plane carbons.[17] The presence of a bulky quaternary substituent influences this puckering.

  • Bond Parameters: The bond lengths and angles around the quaternary carbon (C1), which is attached to the phenyl ring, the nitrile group, and two carbons of the cyclopentane ring, are critical.

  • Aryl Group Orientation: The orientation of the bromophenyl ring relative to the cyclopentane ring is defined by the C-C-C-C torsion angles.

Visualizing the Comparison

G cluster_main Reference Compound cluster_aryl Aryl Substituent Variation cluster_ring Cycloalkyl Ring Variation A This compound B 1-(4-Chlorophenyl)cyclopentanecarbonitrile A->B Vary Aryl Group C 1-(4-Methoxyphenyl)cyclopentanecarbonitrile A->C Vary Aryl Group D 1-Phenylcyclopentanecarbonitrile A->D Vary Aryl Group E 1-(4-Bromophenyl)cyclopropanecarbonitrile A->E Vary Ring Size F 1-(4-Bromophenyl)cyclobutanecarbonitrile A->F Vary Ring Size G 1-(4-Bromophenyl)cyclohexanecarbonitrile A->G Vary Ring Size

Caption: Structural relationships between the reference compound and its analogs.

Impact of Aryl Substituent Variation

Replacing the bromine atom at the para-position of the phenyl ring with other substituents (H, Cl, OCH₃) primarily induces electronic effects, with minor steric consequences.

  • 1-Phenylcyclopentanecarbonitrile (Unsubstituted): (PubChem CID: 66168)[18] This analog serves as a neutral reference point. The bond lengths and angles will be governed primarily by the steric bulk of the cyclopentane and nitrile groups.

  • 1-(4-Chlorophenyl)cyclopentanecarbonitrile: (PubChem CID: 97384)[19] The chloro group is less electronegative and smaller than bromine. We would expect the C-aryl bond length to be slightly shorter than the C-Br bond. The electronic withdrawing nature of chlorine is similar to but slightly less than that of bromine.

  • 1-(4-Methoxyphenyl)cyclopentanecarbonitrile: (PubChem CID: 71008)[20][21] The methoxy group is an electron-donating group. This can influence the electronic properties of the phenyl ring and potentially affect the bond length between the ring and the quaternary carbon.

Impact of Cycloalkyl Ring Size Variation

Changing the size of the cycloalkyl ring has a profound impact on the geometry around the quaternary carbon due to differences in ring strain.

  • 1-(4-Bromophenyl)cyclopropanecarbonitrile: (PubChem CID: 329773859)[22] Cyclopropane has significant angle strain, with internal C-C-C angles forced to be ~60°.[16] This strain will cause the external bond angles at the quaternary carbon to expand significantly to relieve this strain. The bonds within the cyclopropane ring will exhibit "bent" character.

  • 1-(4-Bromophenyl)cyclobutanecarbonitrile: (PubChem CID: 20111608)[23] Cyclobutane is also strained and adopts a puckered conformation to reduce torsional strain.[15][16] The internal bond angles are around 90°, leading to considerable angle strain that will influence the geometry of the attached groups.

  • 1-(4-Bromophenyl)cyclohexanecarbonitrile (or 1-Phenylcyclohexanecarbonitrile proxy): (PubChem CID: 75148)[24] Cyclohexane is considered largely strain-free, adopting a stable chair conformation where all bond angles are close to the ideal tetrahedral angle of 109.5°.[17][25] The substituents on the quaternary carbon will occupy axial and equatorial-like positions, resulting in a distinctly different steric environment compared to the cyclopentane analog.

Quantitative Data Summary

The following table summarizes key physicochemical and structural parameters for the compounds discussed. Where experimental crystal structure data is not publicly available, predicted values from computational models or data from closely related structures are used for comparative purposes.

CompoundMolecular FormulaXlogP³ (Predicted)Key Structural Features (Anticipated/Observed)
This compound C₁₂H₁₂BrN3.8Cyclopentane ring likely in an envelope or twist conformation. Standard bond angles around the sp³ quaternary carbon.
1-(4-Chlorophenyl)cyclopentanecarbonitrileC₁₂H₁₂ClN3.6[19]Structurally very similar to the bromo-analog. C-Cl bond is shorter than C-Br. Minor electronic differences.
1-(4-Methoxyphenyl)cyclopentanecarbonitrileC₁₃H₁₅NO3.0[20]Methoxy group introduces electron-donating character. May slightly alter the phenyl-C1 bond length.
1-PhenylcyclopentanecarbonitrileC₁₂H₁₃N3.2Baseline for steric and electronic effects from the aryl substituent.
1-(4-Bromophenyl)cyclopropanecarbonitrileC₁₀H₈BrN2.8High angle strain in the cyclopropane ring. Expect external bond angles at C1 to be > 109.5° and internal angles to be ~60°.
1-(4-Bromophenyl)cyclobutanecarbonitrileC₁₁H₁₀BrN3.3Significant angle strain in the puckered cyclobutane ring. Bond angles at C1 will be distorted from ideal tetrahedral geometry.
1-Phenylcyclohexanecarbonitrile (proxy)C₁₃H₁₅N3.5[24]Cyclohexane ring in a low-strain chair conformation. Bond angles around C1 are expected to be close to the ideal 109.5°. The phenyl and nitrile groups will have distinct axial/equatorial orientations relative to the ring.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

This protocol outlines the self-validating workflow for obtaining a definitive molecular structure.

  • Crystallization (The Critical Step):

    • Rationale: Growing a single, well-ordered crystal, typically >0.1 mm in all dimensions, is essential for successful diffraction.[26] The choice of solvent is critical as it influences crystal packing and quality.[27]

    • Procedure:

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to create a near-saturated solution.

      • Employ slow evaporation: Cover the vial with a perforated seal and leave it undisturbed in a vibration-free environment. Slow solvent evaporation allows for the gradual formation of large, ordered crystals.[28]

      • Alternatively, use vapor diffusion: Place the solution in an open vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.

  • Data Collection:

    • Rationale: To measure the angles and intensities of the diffracted X-ray beams, which contain the structural information.

    • Procedure:

      • Carefully mount a suitable crystal on a goniometer head.

      • Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and improve data quality.

      • Expose the crystal to a monochromatic X-ray beam.

      • Rotate the crystal and collect a series of diffraction images until a complete dataset is obtained.[3]

  • Structure Solution and Refinement:

    • Rationale: To convert the diffraction pattern into a 3D electron density map and refine the atomic positions to best fit the experimental data.

    • Procedure:

      • Process the raw diffraction data to determine unit cell parameters and integrate the intensities of the diffraction spots.

      • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

      • Build an initial molecular model into the electron density map.

      • Refine the model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed using metrics like R-factor.

Protocol 2: NMR for Structural Confirmation
  • Sample Preparation:

    • Rationale: To prepare a homogeneous solution for analysis.

    • Procedure: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Rationale: To obtain high-resolution spectra for structural assignment.

    • Procedure:

      • Acquire a ¹H NMR spectrum. The chemical shift provides information about the electronic environment of the protons, and the integration gives the relative number of protons.[5]

      • Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon environments in the molecule.[7]

  • Spectral Interpretation:

    • Rationale: To assign signals to specific atoms and confirm the molecular structure.

    • Procedure:

      • Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum to assign protons to the aryl and cycloalkyl moieties.

      • Assign the signals in the ¹³C spectrum, noting the characteristic downfield shift of the nitrile carbon and the quaternary carbon.

      • If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

Workflow Visualization

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A Purified Compound B Crystallization A->B F NMR Sample Preparation A->F C SCXRD Data Collection B->C D Structure Solution & Refinement C->D E Definitive 3D Structure D->E M Comprehensive Structural Analysis E->M G NMR Data Acquisition (1H, 13C) F->G H Spectral Analysis G->H I Connectivity & Solution Conformation H->I I->M J Generate 2D Structure K Conformational Search & Energy Minimization (DFT) J->K L Predicted 3D Structure & Properties K->L L->M

Caption: Integrated workflow for comprehensive structural analysis.

Conclusion

The structural analysis of this compound and its analogs reveals a delicate interplay between electronic effects from aryl substituents and steric constraints imposed by the cycloalkyl ring. While changes in the para-substituent on the phenyl ring subtly modulate the molecule's electronic properties and polarity, altering the cycloalkyl ring size introduces significant changes in bond angles and conformational preferences due to ring strain. The high strain in cyclopropyl and cyclobutyl analogs leads to notable distortions from ideal tetrahedral geometry, whereas the strain-free cyclohexane ring allows for a more relaxed conformation. These structural variations are fundamental to the molecule's physicochemical properties and will invariably influence its biological activity and potential as a pharmaceutical building block. A thorough understanding of these structural nuances, achieved through the integrated application of SCXRD, NMR, and computational modeling, is indispensable for the rational design of next-generation molecules.

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A Comparative Guide to the Reactivity of Bromophenyl Alkanenitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromophenyl alkanenitriles are a versatile class of organic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Their synthetic utility is derived from the presence of three principal reactive sites: the aromatic ring, the benzylic position (for alkanenitriles such as bromophenylacetonitrile), and the nitrile group. The reactivity of these molecules is significantly influenced by the isomeric position of the bromine atom on the phenyl ring (ortho, meta, or para) and the length and structure of the alkanenitrile side chain. This guide provides a comprehensive comparison of the reactivity of different bromophenyl alkanenitriles, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.

The Influence of Bromine's Position on Aromatic Ring Reactivity

The position of the bromine atom on the phenyl ring dictates the electronic and steric environment of the molecule, thereby influencing its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions.

Electronic Effects

The bromine atom is an interesting case in electrophilic aromatic substitution as it is an ortho-, para- director, yet it deactivates the ring.[5] This is due to the interplay of two opposing effects:

  • Inductive Effect (-I): Being more electronegative than carbon, bromine withdraws electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack.[5]

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring, increasing electron density, particularly at the ortho and para positions.[5]

While the inductive effect is generally stronger, leading to overall deactivation compared to benzene, the resonance effect makes the ortho and para positions more electron-rich than the meta position.[5][6][7] This directing effect is crucial in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Steric Effects

Steric hindrance plays a significant role, especially for the ortho-isomer. The bulky bromine atom can physically obstruct the approach of reagents to the adjacent reaction center, be it the C-Br bond for cross-coupling or the neighboring carbon for aromatic substitution.[8][9][10][11][12] This steric clash can lead to lower reaction rates and yields for ortho-substituted bromophenyl alkanenitriles compared to their meta and para counterparts.[13]

A general reactivity trend observed in Suzuki-Miyaura coupling reactions for isomers of other substituted phenyl compounds is para > meta >> ortho.[13] This trend is largely applicable to bromophenyl alkanenitriles in similar palladium-catalyzed reactions.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the reactivity of bromophenylacetonitrile isomers (2-bromophenylacetonitrile, 3-bromophenylacetonitrile, and 4-bromophenylacetonitrile) in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[14][15][16][17][18]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of ortho-, meta-, and para-bromophenylacetonitrile in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Materials:

  • 2-Bromophenylacetonitrile, 3-Bromophenylacetonitrile, 4-Bromophenylacetonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (5:1)

Procedure:

  • In separate, oven-dried Schlenk tubes under an argon atmosphere, combine the respective bromophenylacetonitrile isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Add K₃PO₄ (2.0 mmol) and the toluene/water solvent mixture (5 mL).

  • Seal the tubes and heat the reaction mixtures at 100°C for a specified time (e.g., 2, 4, 6, 8, and 12 hours).

  • At each time point, withdraw a small aliquot from each reaction mixture for analysis.

  • Monitor the consumption of the starting material and the formation of the corresponding cyanobiphenyl product by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[19][20]

Expected Reactivity and Data Interpretation

The expected order of reactivity is 4-bromophenylacetonitrile > 3-bromophenylacetonitrile > 2-bromophenylacetonitrile.

IsomerReaction Time (h)Conversion (%) (Representative Data)
4-Bromophenylacetonitrile 285
4>95
3-Bromophenylacetonitrile 260
480
8>95
2-Bromophenylacetonitrile 215
850
1270

Note: This data is illustrative and actual results may vary depending on precise reaction conditions.

The significantly lower reactivity of the ortho-isomer can be attributed to the steric hindrance from the bromine atom, which impedes the oxidative addition step of the palladium catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[21][22][23][24][25]

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Objective: To compare the reactivity of ortho-, meta-, and para-bromophenylacetonitrile in a Buchwald-Hartwig amination with morpholine.

Materials:

  • 2-Bromophenylacetonitrile, 3-Bromophenylacetonitrile, 4-Bromophenylacetonitrile

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In separate, oven-dried Schlenk tubes under an argon atmosphere, combine the respective bromophenylacetonitrile isomer (1.0 mmol), Pd₂(dba)₃ (1 mol%), and XPhos (2.5 mol%).

  • Add toluene (5 mL), morpholine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the tubes and heat the reaction mixtures at 100°C.

  • Monitor the reaction progress over time using TLC, GC-MS, or HPLC.[19][20][21]

Expected Reactivity and Data Interpretation

Similar to the Suzuki coupling, the expected reactivity order is 4-bromophenylacetonitrile > 3-bromophenylacetonitrile > 2-bromophenylacetonitrile.

IsomerReaction Time (h)Conversion (%) (Representative Data)
4-Bromophenylacetonitrile 190
2>98
3-Bromophenylacetonitrile 175
3>95
2-Bromophenylacetonitrile 120
665
1285

Note: This data is illustrative and actual results may vary depending on precise reaction conditions.

Again, the steric hindrance of the ortho-bromine atom is the primary reason for its reduced reactivity.

Reactivity of the Alkanenitrile Side Chain

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.[2][26]

Nitrile Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[2][27][28][29] This reaction proceeds via an amide intermediate.

Experimental Protocol: Hydrolysis of 4-Bromophenylacetonitrile

Objective: To convert 4-bromophenylacetonitrile to 4-bromophenylacetic acid.

Materials:

  • 4-Bromophenylacetonitrile

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend 4-bromophenylacetonitrile (1.0 mmol) in a solution of NaOH (2.5 mmol) in water (10 mL).[2]

  • Heat the mixture to reflux (approximately 100°C) for 6-8 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

  • The product, 4-bromophenylacetic acid, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2]

Experimental Protocol: Reduction of 4-Bromophenylacetonitrile

Objective: To synthesize 2-(4-bromophenyl)ethan-1-amine.

Materials:

  • 4-Bromophenylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% aqueous NaOH

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 mmol) in anhydrous diethyl ether (10 mL).[2]

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 4-bromophenylacetonitrile (1.0 mmol) in anhydrous diethyl ether (5 mL) and add it dropwise to the LiAlH₄ suspension.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Cool the reaction back to 0°C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.[2]

  • Stir the resulting granular precipitate vigorously for 15-30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product.

Visualization of Experimental Workflows

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Analysis A Combine Reactants: - Bromophenylacetonitrile Isomer - Phenylboronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ B Add Toluene/Water Solvent A->B 1. C Heat to 100°C B->C D Monitor Progress (GC-MS/HPLC) C->D 2. E Quench Reaction D->E F Extract & Purify E->F G Characterize Product F->G

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Nitrile_Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Start 4-Bromophenylacetonitrile + NaOH(aq) Reflux Heat to Reflux (6-8 hours) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Acidify Acidify with HCl (to pH 2-3) Cool->Acidify Filter Filter Precipitate Acidify->Filter Dry Wash & Dry Product Filter->Dry

Caption: General experimental workflow for the hydrolysis of 4-Bromophenylacetonitrile.[2]

Conclusion

The reactivity of bromophenyl alkanenitriles is a nuanced interplay of electronic and steric factors. For reactions involving the aromatic C-Br bond, such as palladium-catalyzed cross-couplings, the isomeric position of the bromine atom is the dominant factor, with the general reactivity trend being para > meta > ortho. The reduced reactivity of the ortho-isomer is primarily due to steric hindrance. The alkanenitrile side chain offers a versatile handle for a range of transformations, including hydrolysis to carboxylic acids and reduction to primary amines, the reactivity of which is less dependent on the bromine's position. Understanding these reactivity patterns is crucial for designing efficient and high-yielding synthetic routes in the fields of pharmaceutical and materials science.

References

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A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective cytotoxic activity is paramount. The 1-(4-bromophenyl)cyclopentanecarbonitrile scaffold has emerged as a promising starting point for the development of new anticancer agents. The presence of the bromophenyl group is often associated with enhanced biological activity, and the cyclopentane ring offers a versatile platform for structural modification.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of compounds derived from or structurally related to this core scaffold, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices and provide a framework for interpreting the cytotoxic data in the context of established cell death pathways.

Comparative Cytotoxicity Data

While a direct head-to-head comparison of a complete series of this compound derivatives is not yet available in the public domain, we can draw valuable insights from the cytotoxic activity of structurally related compounds that share the key moieties of a bromophenyl group and a five-membered ring. The following table summarizes the in vitro cytotoxic activity of representative compounds against various human cancer cell lines.

Compound IDStructureCancer Cell LineIC50/GI50 (µM)Assay TypeReference
Compound 1 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineSNB-75 (CNS Cancer)>10 (41.25% PGI)Not Specified[3][4]
Compound 2 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.5SRB[5]
Compound 3 Brominated Plastoquinone Analog (BrPQ5)MCF-7 (Breast)1.55 - 4.41MTT[6]
Compound 4 6-(4-(4-bromophenyl)piperazin-1-yl)-9-cyclopentyl-9H-purineHuh7 (Liver)< 5Not Specified[7]
Compound 5 2-(2-(4-bromophenyl)quinolin-4-yl)-5,5-dimethyl-1,3,4-oxadiazoleHepG2 (Liver)0.137 µg/mLNot Specified[4]
Compound 6 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(methylthio)-1,3,4-oxadiazoleMCF-7 (Breast)0.164 µg/mLNot Specified[4]
Doxorubicin (Positive Control)MCF-7 (Breast)~0.17Not Specified[2]

IC50: Half-maximal inhibitory concentration. PGI: Percent Growth Inhibition. SRB: Sulforhodamine B assay. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The data illustrates that the presence of a bromophenyl group in conjunction with a heterocyclic or carbocyclic five-membered ring system can lead to significant cytotoxic activity against a range of cancer cell lines. The variations in potency highlight the importance of the overall molecular structure in determining anticancer efficacy.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The following are detailed, step-by-step methodologies for two common cytotoxicity assays. The choice of assay can influence the interpretation of the results, as they measure different cellular parameters.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8][9]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12][13]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (lysed cells) and an untreated control to calculate the percentage of cytotoxicity.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Stock Solutions) Treatment Compound Treatment (Dose-Response) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay_Step Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Assay_Step Readout Absorbance Reading (Plate Reader) Assay_Step->Readout Calculation Data Calculation (% Viability / Cytotoxicity) Readout->Calculation IC50 IC50 Determination Calculation->IC50

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Mechanisms of Cell Death: A Deeper Dive

The cytotoxic effects of anticancer compounds are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic and intrinsic pathways.[14][15]

The Extrinsic and Intrinsic Apoptosis Pathways

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[15][16] This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.[17][18]

The intrinsic pathway , also known as the mitochondrial pathway, is triggered by intracellular stress signals such as DNA damage or oxidative stress.[1][14] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins, which increase the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[17] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Activated caspase-9 then activates executioner caspases.[17][18]

Both pathways converge on the activation of executioner caspases, which are responsible for the characteristic morphological and biochemical changes of apoptosis.[16][18]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cell_Stress Intracellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cell_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis, converging on the activation of executioner caspases.

Conclusion and Future Directions

The this compound scaffold and its structural relatives represent a promising avenue for the development of novel anticancer therapeutics. The available data, though not from a single comparative study, strongly suggest that compounds incorporating the 4-bromophenyl and a five-membered ring motif can exhibit potent cytotoxic activity against a variety of cancer cell lines. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to elucidate the key structural features that govern their anticancer activity. Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement into preclinical and clinical development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(4-Bromophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 1-(4-Bromophenyl)cyclopentanecarbonitrile, a key intermediate in various synthetic pathways, requires meticulous handling. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for its safe use, grounded in the principles of risk mitigation and procedural validation. Here, we will dissect the necessary personal protective equipment (PPE), operational protocols, and emergency plans, explaining the scientific rationale behind each recommendation to ensure your safety and the integrity of your research.

Foundational Safety: Hazard Assessment

Understanding the specific threats a chemical poses is the critical first step in designing a robust safety protocol. Based on aggregated data for the compound and its close structural analogs, this compound is classified with several key hazards.[1][2] The presence of a brominated aromatic ring and a nitrile functional group are the primary drivers of its toxicological profile.

Table 1: GHS Hazard Profile for this compound and Analogs

Hazard Class & Category Hazard Statement Practical Implication for the Researcher
Acute Toxicity 4 (Oral, Dermal, Inhalation) H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][3] Accidental ingestion, skin contact, or inhalation of dust can lead to systemic toxic effects. All routes of exposure must be blocked.
Skin Irritation 2 H315: Causes skin irritation.[1][2][3] Direct contact can cause redness, inflammation, and discomfort.[3] Proper gloves are non-negotiable.
Serious Eye Irritation 2A H319: Causes serious eye irritation.[1][2][3] The compound can cause significant, potentially damaging, irritation if it enters the eyes.[3] Eye protection is mandatory.

| Specific Target Organ Toxicity - Single Exposure 3 (Respiratory) | H335: May cause respiratory irritation.[2][3] | Inhaling the dust can irritate the throat and lungs, leading to coughing and tightness in the chest.[3] |

This data is synthesized from sources covering the specified compound and/or its close structural analog, 1-(4-Bromophenyl)cyclopropanecarbonitrile, which is expected to have a similar hazard profile.

The Core Protocol: Engineering Controls and Personal Protective Equipment

PPE is the final barrier between you and the chemical. However, it should always be used in conjunction with primary engineering controls. The causality is simple: it is always better to remove the hazard from your breathing space than to filter it.

  • Primary Engineering Control: All handling of this compound solid and its solutions must be performed within a certified chemical fume hood.[3][4] This is the most critical step in minimizing inhalation exposure.

  • Hand Protection: Nitrile gloves are the standard for protection against a wide array of chemicals and are highly recommended.[5][6][7] They provide excellent resistance to solvents, punctures, and chemicals.[6][8] For handling this compound, consider double-gloving. This practice allows you to remove the outer, potentially contaminated glove without exposing your skin. Always inspect gloves for tears or punctures before use.[9]

  • Eye and Face Protection: At a minimum, wear ANSI Z87.1-compliant safety glasses with side shields.[3] When handling larger quantities or performing operations with a high risk of splashing (e.g., transferring solutions), a full-face shield should be worn over safety glasses.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is mandatory.[3] For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If a scenario arises where the compound must be handled outside of a hood (a situation to be avoided), a NIOSH-approved respirator with a particulate filter (for the solid) or an organic vapor cartridge would be necessary.[3]

Operational Plan: From Weighing to Waste

A self-validating safety system relies on clear, repeatable procedures. The following protocols provide a framework for the routine handling of this compound.

Protocol 1: Weighing and Solution Preparation
  • Preparation: Before bringing the chemical into the workspace, ensure all necessary PPE is correctly donned.

  • Work Area: Conduct all weighing and solvent addition activities inside a chemical fume hood.[3]

  • Weighing: To prevent dispersal of the solid powder, use a weigh boat or creased weighing paper. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.

  • Transfer: Carefully add the weighed solid to your reaction vessel. Use a spatula and tap it gently to release all the powder.

  • Dissolution: Add the solvent slowly to avoid splashing.

  • Immediate Cleanup: After use, decontaminate the spatula and weighing surface with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of any contaminated disposables (weigh paper, wipes) into a designated solid hazardous waste container.

Protocol 2: PPE Donning and Doffing Workflow

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Glasses / Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Work Perform Work in Fume Hood Don4->Work Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Safety Glasses / Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Exit Wash Hands & Exit Doff5->Exit Enter Enter Lab Enter->Don1 Work->Doff1

Caption: Workflow for correct donning and doffing of PPE.

Emergency Response: A Validated Action Plan

In the event of an exposure or spill, a clear and immediate plan is essential.

Chemical Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10][11] A safety shower should be used for large area contact.[10] Seek immediate medical attention.[3][9]

  • Eye Contact: Go directly to an emergency eyewash station. Forcibly hold the eyelids open and flush the eyes with a gentle stream of water for a minimum of 15 minutes, rotating the eyeballs to ensure all surfaces are rinsed.[10] Remove contact lenses while rinsing, but do not delay the start of flushing.[10] Seek immediate medical attention.[11]

  • Inhalation: Immediately move the affected person to fresh air.[9][11] If they are having trouble breathing, call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting.[3][11] If the person is conscious, rinse their mouth with water and have them drink half a liter of water.[3] Seek immediate medical attention.

Emergency Response Workflow: Skin Exposure

Emergency_Skin_Exposure Start Skin Exposure Occurs Step1 Immediately go to Safety Shower or Drench Hose Start->Step1 Step4 Alert Coworkers and Call for Emergency Medical Help Start->Step4 Step2 Remove all Contaminated Clothing WHILE Rinsing Step1->Step2 Step3 Flush Affected Area for AT LEAST 15 Minutes Step2->Step3 Step5 Provide SDS to Emergency Responders Step3->Step5

Caption: Immediate action plan for skin exposure incidents.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.

  • Equipment Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol) in the fume hood. The rinsate must be collected as hazardous waste. Afterward, the equipment can be washed with soap and water.

  • Waste Disposal:

    • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh paper, and absorbent pads from spill cleanups, must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[12]

    • Liquid Waste: All solutions and solvent rinsates containing the compound must be collected in a labeled, sealed container for liquid hazardous waste. Do not discharge any amount into drains or rivers.[3]

    • Glove Disposal: Contaminated nitrile gloves cannot be recycled and must be disposed of as hazardous chemical waste.[12][13] If gloves are not contaminated, they may be eligible for specialized recycling programs, though this requires careful segregation and validation that they have not contacted hazardous materials.[13][14]

By integrating these principles of hazard assessment, procedural diligence, and emergency preparedness into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific mission.

References

  • PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

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  • Premier Safety. Nitrile Gloves: Advancing PPE and Industrial Hand Safety.[Link]

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  • PPS Gloves. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.[Link]

  • S&S Glove. WHAT DO NITRILE GLOVES PROTECT US AGAINST?[Link]

  • Unigloves. How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?[Link]

  • My Green Lab. Laboratory Waste Solutions for Sustainable Research Practices.[Link]

  • Alfa Aesar. SAFETY DATA SHEET - 1-Bromopentane.[Link]

  • UW–Madison Office of Sustainability. Closing the loop: Nitrile glove recycling at UW–Madison laboratories.[Link]

  • GOV.UK. Bromine: incident management.[Link]

  • Princeton EHS. Section 3: Emergency Procedures.[Link]

  • UGA Green Labs. Nitrile Gloves.[Link]

  • Polycarbin on YouTube. Nitrile Glove Recycling Explained.[Link]

  • Clemson OPEN. The Control Strategies of Brominated Organic Disinfection By-Products.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.